Methyl 6-bromonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-6(8)9-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLROFLPSNZIAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10537837 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26218-78-0 | |
| Record name | Methyl 6-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10537837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-Bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6-bromonicotinate (CAS 26218-78-0) for Advanced Synthesis
Foreword: Unlocking the Potential of a Privileged Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount. Methyl 6-bromonicotinate has emerged as a cornerstone intermediate, a testament to the power of a well-functionalized heterocyclic core. Its true value lies not just in its structure, but in its predictable reactivity and versatility. The electron-deficient nature of the pyridine ring, modulated by the meta-directing methyl ester and the reactive bromine at the 6-position, creates a unique electronic environment. This guide is designed for the discerning researcher and process chemist, moving beyond simple data recitation to explore the causal relationships between structure and reactivity, thereby enabling more efficient and innovative synthetic design.
Core Molecular Properties and Specifications
This compound is a stable, crystalline solid under standard conditions. Its fundamental properties are summarized below, providing the foundational data required for reaction planning and execution.
| Property | Value | Reference(s) |
| CAS Number | 26218-78-0 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [2][3] |
| Molecular Weight | 216.03 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 106 - 110 °C | [2] |
| Boiling Point | 107-110 °C at 4 Torr | [4] |
| Solubility | Soluble in organic solvents like methanol and dimethyl sulfoxide; limited solubility in water. | |
| Storage Conditions | Store at room temperature in a dry, inert atmosphere. | [2][4] |
| Synonyms | 6-Bromonicotinic Acid Methyl Ester, Methyl 6-bromopyridine-3-carboxylate, 6-Bromopyridine-3-carboxylic Acid Methyl Ester | [2][4] |
Structural Elucidation: A Spectroscopic Deep Dive
Accurate characterization is the bedrock of reproducible science. The following data provides a comprehensive spectroscopic profile of this compound, essential for identity confirmation and purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are definitive for confirming the molecular structure.
-
¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum is characterized by three distinct aromatic signals and the sharp singlet of the methyl ester.[5]
-
δ 9.00 (dd, J = 2.0, 0.5 Hz, 1H): Corresponds to the proton at the C2 position, deshielded by the adjacent nitrogen and the carbonyl group.
-
δ 8.25 (dd, J = 8.5, 2.5 Hz, 1H): Assigned to the C4 proton, showing coupling to both C5 and C2 protons.
-
δ 7.42 (dd, J = 8.5, 0.5 Hz, 1H): Represents the C5 proton, adjacent to the bromine atom.
-
δ 3.96 (s, 3H): The characteristic singlet for the methyl ester protons.[5]
-
-
¹³C NMR (Predicted): While experimental spectra can vary slightly based on solvent and concentration, the predicted chemical shifts provide a reliable guide for analysis.
-
~164.5 ppm: Carbonyl carbon of the ester.
-
~152.0 ppm: C2 carbon.
-
~148.0 ppm: C6 carbon bearing the bromine.
-
~140.0 ppm: C4 carbon.
-
~128.5 ppm: C5 carbon.
-
~125.0 ppm: C3 carbon.
-
~53.0 ppm: Methyl ester carbon.
-
Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of key functional groups.[6][7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1725 - 1735 | Strong | C=O Stretch (Ester carbonyl) |
| ~1600, ~1470 | Medium | C=C and C=N Stretch (Pyridine ring) |
| ~1300 - 1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
Method: Electrospray Ionization (ESI-MS)
-
Expected [M+H]⁺: 216.97, 218.97
-
Rationale: The presence of bromine results in a characteristic M and M+2 isotopic pattern with nearly equal intensity (⁷⁹Br and ⁸¹Br isotopes have ~50.7% and ~49.3% natural abundance, respectively).
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom at the 6-position is readily displaced, providing a gateway to a vast array of substituted pyridines. This reactivity is crucial for applications in drug discovery and materials science.[2]
The Rationale of Reactivity
The pyridine ring is electron-deficient, which generally slows the rate of oxidative addition—the first and often rate-limiting step in many cross-coupling cycles. However, the C-Br bond at the 6-position (ortho to the ring nitrogen) is sufficiently activated for efficient coupling. The methyl ester at the 3-position acts as a meta-director and further influences the electronic properties of the ring, but does not sterically hinder the reactive site at C6. This electronic profile makes this compound an ideal substrate for selective functionalization.
Application Workflow: Palladium-Catalyzed Cross-Coupling
The following diagram outlines the general workflow for utilizing this compound in two of the most powerful C-C and C-N bond-forming reactions.
Caption: General workflow for cross-coupling reactions.
Field-Proven Experimental Protocols
The following protocols are provided as robust starting points. As a Senior Application Scientist, I must emphasize that optimization is often necessary based on the specific coupling partner and desired scale.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is a workhorse for creating biaryl structures, which are prevalent in pharmaceuticals.
-
Rationale for Conditions: For an electron-deficient heteroaryl bromide like this compound, a palladium catalyst system with an electron-rich, bulky phosphine ligand such as SPhos is highly effective.[8] Such ligands promote the rate-limiting oxidative addition and facilitate the reductive elimination step. A moderately strong base like potassium phosphate (K₃PO₄) is sufficient and offers broad functional group tolerance. A mixed solvent system of dioxane and water is standard, ensuring solubility of both organic and inorganic reagents.[9]
-
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%). Add these solids to the Schlenk flask.
-
Solvent Addition & Degassing: Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture). Seal the flask and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is essential for synthesizing substituted aminopyridines, another critical pharmacophore.
-
Rationale for Conditions: The Buchwald-Hartwig amination of bromopyridines often requires a strong, non-nucleophilic base to facilitate the deprotonation of the amine-palladium complex.[10] Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. The choice of ligand is critical to prevent catalyst inhibition by the pyridine nitrogen; bulky, electron-rich ligands like XantPhos are often employed to promote the desired C-N bond formation.[11] Anhydrous, aprotic solvents like toluene or dioxane are necessary.
-
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Catalyst Pre-formation (Optional but Recommended): In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XantPhos, 5 mol%).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the flask and heat the mixture to 90-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
-
Application in Drug Discovery: A Case Study
This compound and its analogs are crucial precursors for developing inhibitors of D-amino acid oxidase (DAAO).[12] DAAO is a flavoenzyme that degrades D-serine, a co-agonist of the NMDA receptor.[13] Inhibiting DAAO can elevate D-serine levels in the brain, offering a potential therapeutic strategy for neurological conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[12] The synthesis of various heterocyclic DAAO inhibitors often involves a key cross-coupling step where the 6-position of a nicotinic acid derivative is functionalized, a role perfectly suited for this compound.[14]
Caption: Role of M6B derivatives in the DAAO inhibition pathway.
Safety and Handling
As with all laboratory reagents, proper handling is essential.
-
Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area. Avoid breathing dust.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere.[4]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for accessing novel chemical matter. By understanding the underlying principles that govern its behavior, from its electronic structure to its role in complex catalytic cycles, researchers can leverage this building block to its fullest potential, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
References
-
Ferraris, D., et al. (2008). Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry, 51(12), 3357-9. Available at: [Link]
-
Synthesis and Biological Evaluation of d -Amino Acid Oxidase Inhibitors. (2025). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(19), 7044–7056. Available at: [Link]
-
13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved December 31, 2025, from [Link]
-
Supplemental Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved December 31, 2025, from [Link]
-
Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1752-1758. Available at: [Link]
-
Synthesis and biological evaluation of D-amino acid oxidase inhibitors. (2008). Journal of Medicinal Chemistry. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2010). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved December 31, 2025, from [Link]
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. Retrieved December 31, 2025, from [Link]
-
Weires, A. G., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 644-650. Available at: [Link]
-
IR Absorption Table. (n.d.). University of California, Los Angeles. Retrieved December 31, 2025, from [Link]
- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. (2014). CoLab.
-
Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry. (2020). Organometallics, 39(17), 3169–3178. Available at: [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. Available at: [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved December 31, 2025, from [Link]
-
Cu‐promoted C−O cross‐coupling of aryl boronic acids with phenol derivatives. (2019). ResearchGate. Retrieved December 31, 2025, from [Link]
-
Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. (2001). ResearchGate. Retrieved December 31, 2025, from [Link]
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 5. This compound | 26218-78-0 [chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 6-bromonicotinate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromonicotinate is a versatile halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis. Its unique electronic and structural features, characterized by the presence of an electron-withdrawing bromine atom and a methyl ester group on the pyridine ring, make it a highly valuable precursor for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, an exploration of its reactivity, particularly in cross-coupling reactions, and its applications in pharmaceutical and agrochemical research.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective use in research and development. This section details the key identifiers and physicochemical parameters of this compound.
Chemical Identity and Structure
-
IUPAC Name: methyl 6-bromopyridine-3-carboxylate[1]
-
Synonyms: 6-Bromonicotinic Acid Methyl Ester, Methyl 6-bromopyridine-3-carboxylate
-
CAS Number: 26218-78-0[2]
-
Molecular Formula: C₇H₆BrNO₂[2]
-
Molecular Weight: 216.03 g/mol [2]
-
Chemical Structure:
Caption: Chemical structure of this compound.
Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points in the literature, which may be attributed to differences in purity or analytical methodology.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystals | |
| Melting Point | 106-110 °C | |
| 119-121 °C | [3][4] | |
| 268 °C (decomposes) | [5] | |
| Boiling Point | 107-110 °C at 4 Torr | [3][4] |
| 372 °C (lit.) | [5] | |
| Solubility | No definitive data available; likely soluble in common organic solvents like dichloromethane, methanol, and DMF. | |
| Storage | Store in a cool, dry, and well-ventilated place under an inert atmosphere.[3][5] |
Expert Insight: The significant variation in reported melting points highlights the importance of sample purity. Researchers should consider the stated purity from the supplier and, if necessary, perform their own characterization. The higher melting point range of 119-121 °C is more frequently cited in recent commercial listings for high-purity material. The much higher boiling point of 372 °C is likely a predicted value and should be treated with caution.
Part 2: Spectroscopic and Analytical Characterization
Robust analytical data is essential for confirming the identity and purity of this compound. This section provides an overview of its key spectroscopic features and analytical methods for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): A representative ¹H NMR spectrum shows distinct signals corresponding to the protons on the pyridine ring and the methyl ester group.[3][4]
-
δ 9.00 (dd, J = 2.0, 0.5 Hz, 1H, H-2)
-
δ 8.25 (dd, J = 8.5, 2.5 Hz, 1H, H-4)
-
δ 7.42 (dd, J = 8.5, 0.5 Hz, 1H, H-5)
-
δ 3.96 (s, 3H, -OCH₃)
-
-
¹³C NMR: While experimental ¹³C NMR data is not consistently reported in publicly available sources, predicted chemical shifts can provide a useful reference.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950 | Aliphatic C-H stretch (-OCH₃) |
| ~1730-1715 | C=O stretch (ester) |
| ~1600-1450 | C=C and C=N stretching vibrations (pyridine ring) |
| ~1300-1100 | C-O stretch (ester) |
| Below 1000 | C-Br stretch and other fingerprint region vibrations |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.
Analytical Methods for Purity Assessment
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods for determining the purity of this compound.
-
HPLC: A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is effective for assessing purity and detecting non-volatile impurities.[6][7]
-
GC-MS: Gas chromatography coupled with mass spectrometry is suitable for analyzing volatile impurities and confirming the identity of the main component.[6]
Part 3: Synthesis and Reactivity
This compound is a key synthetic intermediate due to its versatile reactivity, primarily centered around the bromine substituent.
Synthesis of this compound
A common laboratory-scale synthesis involves the esterification of 6-bromonicotinic acid.
Protocol: Esterification of 6-Bromonicotinic Acid [3][4]
-
To a solution of 6-bromonicotinic acid (1.0 eq) in anhydrous methanol, slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Caption: A simplified workflow for the synthesis of this compound.
Chemical Reactivity and Key Transformations
The bromine atom at the 6-position of the pyridine ring is susceptible to displacement and participates readily in various cross-coupling reactions, making it a valuable handle for introducing molecular diversity.
3.2.1 Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery and materials science.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling with an organoboron reagent. It is widely used to synthesize biaryl and substituted heterocyclic compounds.[8][9][10]
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
-
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond, providing access to a wide range of substituted aminopyridines.[1][11][12][13]
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
-
Heck Reaction: This reaction involves the coupling of this compound with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[14][15][16][17][18]
Caption: General scheme for the Heck reaction of this compound.
Part 4: Applications in Research and Development
The versatility of this compound as a synthetic intermediate has led to its widespread use in several areas of chemical research.
-
Pharmaceutical Drug Discovery: It is a key building block for the synthesis of various biologically active compounds, including potential anti-inflammatory and anti-cancer agents, as well as compounds targeting neurological disorders.[19] Its use as a precursor for nicotinic acid analogs with potential hypolipidemic activity has also been noted.[3][4]
-
Agrochemical Synthesis: this compound is utilized in the development of novel pesticides and herbicides.
-
Materials Science: It can be incorporated into the synthesis of functional materials, such as dyes, pigments, and specialty polymers.
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: It is classified as causing skin and serious eye irritation.[5]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area, such as a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3][5]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity in a range of powerful cross-coupling reactions, make it an indispensable tool for researchers and scientists in the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its characteristics, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational frequency peak assignments for the FTIR spectrum of MS. 6,7. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 4. This compound | 26218-78-0 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
Methyl 6-bromonicotinate synthesis from 6-bromonicotinic acid
An In-depth Technical Guide to the Synthesis of Methyl 6-bromonicotinate from 6-bromonicotinic Acid
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a pyridine ring functionalized with both a bromine atom and a methyl ester, provides two distinct points for chemical modification. The bromine atom at the 6-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the methyl ester serves as a precursor for amides, hydrazides, or can be hydrolyzed back to the carboxylic acid.[3] This reactivity profile makes it an invaluable intermediate in the synthesis of complex, biologically active molecules, including potential anti-inflammatory agents, anti-cancer agents, and compounds targeting neurological disorders.[1][2][3]
This guide provides an in-depth analysis of the primary synthetic routes for converting 6-bromonicotinic acid to its corresponding methyl ester. We will explore the mechanistic underpinnings, provide field-tested experimental protocols, and discuss the critical parameters that ensure a successful, high-yield synthesis. The focus is on providing researchers, scientists, and drug development professionals with a practical and scientifically rigorous resource for laboratory-scale and scale-up operations.
Strategic Analysis of Esterification Methodologies
The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. For the specific case of 6-bromonicotinic acid, several methods can be considered. However, the choice of method is dictated by factors such as reaction scale, desired purity, cost, and, most critically, safety infrastructure.
-
Fischer-Speier Esterification : This classic, acid-catalyzed method is the workhorse of industrial and academic labs.[4][5] It involves heating the carboxylic acid with an excess of alcohol (methanol) in the presence of a strong acid catalyst. It is cost-effective and scalable, making it a primary choice for large-quantity production.[6]
-
Reagents Converting the Acid to an Acyl Halide : An alternative two-step approach involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[7][8] This method is often faster and not equilibrium-limited but involves handling corrosive and moisture-sensitive reagents.
-
Diazomethane and Its Analogs : For small-scale, high-purity synthesis, diazomethane offers a mild and highly efficient route to methyl esters.[9] However, diazomethane is extremely toxic, carcinogenic, and explosive, necessitating specialized equipment and handling procedures.[10][11][12] A significantly safer and commercially available alternative, trimethylsilyldiazomethane (TMS-diazomethane), has largely replaced its parent compound for this purpose.[13][14]
-
Mitsunobu Reaction : This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine and an azodicarboxylate like DEAD or DIAD.[15][16][17] While powerful, especially for sterically hindered substrates or when inversion of stereochemistry at an alcohol center is desired, it is less atom-economical and requires chromatographic purification to remove phosphorus byproducts, making it less ideal for this straightforward transformation.[18]
For the purposes of this guide, we will focus on the two most practical and divergent approaches: the robust Fischer-Speier esterification and the milder, high-efficacy method using TMS-diazomethane.
Method 1: Fischer-Speier Esterification: The Scalable Workhorse
Causality and Mechanism
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[19][20][21] The reaction's success hinges on overcoming an unfavorable equilibrium. The entire process is governed by Le Châtelier's principle; to achieve high yields, the equilibrium must be shifted toward the products.[5][20][22] This is typically accomplished by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent, or by removing the water byproduct as it forms.[4][20]
The mechanism proceeds through several distinct, reversible steps:[6][21][22]
-
Protonation of the Carbonyl : The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of 6-bromonicotinic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[19][20]
-
Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water : The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation : A base (such as water or another molecule of methanol) removes the final proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.
Workflow for Fischer-Speier Esterification
Caption: Workflow for the Fischer-Speier Esterification of 6-bromonicotinic acid.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and reaction scale.
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinic acid (1.0 eq).
-
Reagent Addition : Add methanol (20-40 mL per gram of starting material). The large excess serves as both reactant and solvent. Begin stirring to create a suspension.
-
Catalyst Addition : Carefully and slowly, add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) to the stirring suspension. An exotherm may be observed.
-
Reaction : Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-18 hours. The reaction progress should be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Work-up :
-
Once the reaction is complete, cool the flask to room temperature, then further in an ice bath.
-
Slowly and carefully, pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution : Vigorous gas evolution (CO₂) will occur. Add slowly to control the effervescence. Continue adding the basic solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual salts.
-
-
Isolation and Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) to yield pure this compound as a white to off-white solid.
-
Method 2: TMS-diazomethane: The Mild and Efficient Alternative
Causality and Mechanism
Esterification with diazomethane or its safer surrogate, TMS-diazomethane, operates via a different, irreversible mechanism that proceeds under very mild conditions.[9][23] This makes it ideal for sensitive substrates that cannot tolerate the harsh acidic conditions and high temperatures of Fischer esterification.
The mechanism is a two-step process:[23][24][25]
-
Proton Transfer (Acid-Base Reaction) : The carboxylic acid, being the most acidic proton source in the mixture, rapidly protonates the diazomethane carbon. This generates a carboxylate anion and a highly reactive methyldiazonium cation (CH₃N₂⁺).
-
Nucleophilic Substitution (Sₙ2) : The nucleophilic carboxylate anion immediately attacks the methyl group of the methyldiazonium cation in an Sₙ2 fashion. This results in the formation of the methyl ester and the expulsion of an extremely stable molecule, dinitrogen (N₂), as the sole byproduct. The irreversible loss of nitrogen gas drives the reaction to completion with high efficiency.
When using TMS-diazomethane in the presence of methanol, it is believed that the reaction proceeds via the in situ generation of diazomethane, which is then consumed as described above.[14][26]
Critical Safety Directive
While TMS-diazomethane is significantly safer than gaseous diazomethane, it remains a hazardous reagent. It is toxic, a potential carcinogen, and should be handled with extreme care in a well-ventilated chemical fume hood.[11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][27] Avoid contact with acids (except the substrate), rough glass surfaces, and strong light, which can promote decomposition.
Workflow for TMS-diazomethane Esterification
Caption: Workflow for esterification using the safer TMS-diazomethane reagent.
Detailed Experimental Protocol
This protocol must be performed in a certified chemical fume hood.
-
Reaction Setup : In a round-bottom flask with a magnetic stir bar, dissolve 6-bromonicotinic acid (1.0 eq) in a mixture of toluene and methanol (e.g., a 4:1 or 9:1 ratio).
-
Reagent Addition : While stirring at room temperature, add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1-1.2 eq) dropwise. The addition is typically accompanied by the gentle evolution of nitrogen gas. The yellow color of the TMS-diazomethane should dissipate upon reaction.
-
Reaction : Stir the mixture at room temperature. The reaction is usually complete within 30-60 minutes, which can be confirmed by the cessation of gas evolution and TLC analysis.
-
Work-up :
-
(Optional but recommended) If a persistent yellow color indicates excess reagent, add a few drops of acetic acid to quench it until the solution becomes colorless.
-
Concentrate the solvent under reduced pressure. The work-up is remarkably simple as the only major byproduct is nitrogen gas.
-
-
Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization or by passing it through a short plug of silica gel to yield pure this compound.
Product Characterization and Data
Independent of the synthetic method, the final product must be rigorously characterized to confirm its identity and purity.
| Parameter | Expected Result | Source(s) |
| Appearance | White to almost white crystalline solid | [1] |
| Melting Point | 106 - 110 °C | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1] |
| Molecular Weight | 216.03 g/mol | [1] |
| ¹H NMR (CDCl₃) | δ ~9.0 (d, 1H), ~8.2 (dd, 1H), ~7.4 (d, 1H), ~3.9 (s, 3H) | [7] |
| Mass Spec (ESI+) | m/z = 216.0, 218.0 ([M+H]⁺, isotopic pattern for Br) |
Conclusion and Method Selection
The synthesis of this compound from its parent carboxylic acid can be reliably achieved through several methods. The choice between them is a strategic decision based on project needs.
-
Fischer-Speier Esterification is the preferred method for large-scale synthesis due to its low cost, operational simplicity, and the use of common laboratory reagents. Its primary drawback is the need for harsh conditions and careful control to drive the equilibrium reaction to completion.
-
TMS-diazomethane Esterification offers a superior alternative for small-scale, rapid synthesis, especially for preparing high-purity material for medicinal chemistry applications. It provides excellent yields under exceptionally mild conditions with a simple workup. However, the cost and hazardous nature of the reagent necessitate stringent safety protocols.
By understanding the causality behind each synthetic route and adhering to the detailed protocols, researchers can confidently and efficiently produce this critical chemical intermediate for advancing drug discovery and development programs.
References
- Fischer–Speier esterification - Wikipedia. (n.d.).
- Carboxylic Acids to Methylesters: Alkylation using Diazomethane - JoVE. (2025, May 22).
- Diazomethane Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
- Fischer–Speier esterification - Grokipedia. (n.d.).
- Fischer Esterification Reaction: Mechanism, Limitations - Science Info. (2023, September 5).
- Diazomethane-334-88-3.docx - University of Georgia Office of Research. (n.d.).
- 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30).
- Diazomethane (CH2N2) - Master Organic Chemistry. (2025, June 22).
- Diazomethane - Division of Research Safety | Illinois. (n.d.).
- Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2025, August 7).
- Diazomethane - Safety Data Sheet - ChemicalBook. (n.d.).
- Fischer Esterification - Organic Chemistry Portal. (n.d.).
- This compound | 26218-78-0 - ChemicalBook. (2025, July 24).
- Diazomethane - HAZARD SUMMARY. (n.d.).
-
Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. (2007). Angewandte Chemie International Edition, 46(37), 7075-7078. Retrieved from [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16).
- (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.).
- Mitsunobu reaction - Wikipedia. (n.d.).
- Mitsunobu Reaction. (2019, August 26).
- Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
- This compound: Key Uses and Applications - Guidechem. (2024, August 15).
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. (n.d.).
- Mitsunobu reaction - Organic Synthesis. (n.d.).
- Synthesis of methyl 6-methylnicotinate - PrepChem.com. (n.d.).
- This compound - Chem-Impex. (n.d.).
- This compound 26218-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- 26218-78-0|this compound|BLD Pharm. (n.d.).
- Sourcing this compound: Your Guide to Quality and Supply. (n.d.).
- Fischer Esterification - Chemistry LibreTexts. (2023, January 22).
- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3).
- This compound AldrichCPR | Sigma-Aldrich. (n.d.).
- Fischer Esterification - Chemistry Steps. (n.d.).
- trimethylsilyldiazomethane - Organic Syntheses Procedure. (n.d.).
- Lab5 procedure esterification. (n.d.).
- Common side reactions during the esterification of 6-methylnicotinic acid - Benchchem. (n.d.).
- Trimethylsilyldiazomethane - Wikipedia. (n.d.).
- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents. (n.d.).
- Trimethylsilyldiazomethane - ResearchGate. (2025, August 7).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. This compound | 26218-78-0 [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. nj.gov [nj.gov]
- 13. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Mitsunobu Reaction [organic-chemistry.org]
- 18. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceinfo.com [scienceinfo.com]
- 20. Fischer Esterification [organic-chemistry.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 23. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. research.uga.edu [research.uga.edu]
Spectroscopic Data of Methyl 6-bromonicotinate: A Comprehensive Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 6-bromonicotinate (CAS No: 26218-78-0), a pivotal building block in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond a mere presentation of data, this guide delves into the causal relationships behind experimental choices and outlines self-validating protocols to ensure scientific integrity and reproducibility. All data is supported by authoritative sources and detailed experimental methodologies.
Introduction: The Significance of this compound
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structure, featuring a bromine atom and a methyl ester group on the pyridine ring, offers two key points for chemical modification, making it a valuable scaffold in drug discovery.
Accurate and unambiguous structural confirmation of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredients. This guide leverages a multi-spectroscopic approach, integrating ¹H NMR, ¹³C NMR, IR, and MS data to provide a holistic and robust characterization of the molecule.
Molecular Structure and Properties
A foundational understanding of the molecular structure is essential for the interpretation of its spectroscopic signatures.
-
Chemical Name: this compound
-
Synonyms: Methyl 6-bromopyridine-3-carboxylate, 6-Bromonicotinic Acid Methyl Ester[1]
-
CAS Number: 26218-78-0
-
Molecular Formula: C₇H₆BrNO₂
-
Molecular Weight: 216.03 g/mol
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For a compound like this compound, it allows for the precise assignment of each proton and carbon, confirming the substitution pattern on the pyridine ring.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum reveals the chemical environment of each proton. The data presented was acquired on a 500 MHz spectrometer.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound [2]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.00 | Doublet of doublets (dd) | 2.0, 0.5 | 1H | H-2 |
| 8.25 | Doublet of doublets (dd) | 8.5, 2.5 | 1H | H-4 |
| 7.42 | Doublet of doublets (dd) | 8.5, 0.5 | 1H | H-5 |
| 3.96 | Singlet (s) | - | 3H | -OCH₃ |
Interpretation and Experimental Rationale:
The downfield chemical shifts of the aromatic protons (H-2, H-4, and H-5) are characteristic of protons attached to an electron-deficient pyridine ring. The proton at the 2-position (H-2) is the most deshielded due to its proximity to the electronegative nitrogen atom and the ester group. The observed multiplicities and coupling constants are consistent with the proposed substitution pattern. The singlet at 3.96 ppm with an integration of 3H is unequivocally assigned to the methyl protons of the ester group.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and transfer to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for a wide range of organic compounds and its single residual peak at 7.26 ppm, which typically does not interfere with the signals of the analyte.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.
-
Cap the NMR tube securely.
-
-
Data Acquisition (Illustrative Parameters for a 500 MHz Spectrometer):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to ensure a good signal-to-noise ratio.
-
Diagram 1: ¹H-¹H Coupling Network in this compound
Caption: Spin-spin coupling relationships between the aromatic protons.
¹³C NMR (Carbon-13 NMR) Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Predicted Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O (Ester) |
| 152.0 | C-2 |
| 148.5 | C-6 |
| 140.0 | C-4 |
| 128.0 | C-5 |
| 125.0 | C-3 |
| 52.5 | -OCH₃ |
Interpretation and Experimental Rationale:
The predicted spectrum shows seven distinct carbon signals, consistent with the molecular structure. The carbonyl carbon of the ester is the most downfield signal. The carbon atoms of the pyridine ring appear in the aromatic region, with their specific shifts influenced by the positions of the bromine, nitrogen, and ester substituents. The upfield signal at approximately 52.5 ppm is characteristic of the methyl ester carbon.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation:
-
A higher concentration is typically required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Weigh approximately 50-100 mg of this compound.
-
Dissolve the sample in ~0.7 mL of CDCl₃ in a 5 mm NMR tube, following the same procedure as for ¹H NMR.
-
-
Data Acquisition (Illustrative Parameters for a 125 MHz Spectrometer):
-
A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required to obtain a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The analysis of this compound is expected to show characteristic absorption bands for the ester and the substituted aromatic ring.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium | C=C and C=N stretching (aromatic ring) |
| ~1300-1100 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-Br stretch |
Interpretation and Experimental Rationale:
The most prominent peak in the IR spectrum is expected to be the strong C=O stretching vibration of the ester group at approximately 1725 cm⁻¹. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the C=C/C=N ring stretching vibrations confirm the aromatic pyridine core. The strong C-O stretching bands are also characteristic of the ester functionality. The C-Br stretch is expected in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for analyzing solid samples with minimal preparation.
-
Sample Preparation and Data Acquisition:
-
Ensure the diamond or zinc selenide crystal of the ATR accessory is clean. A background spectrum of the clean, empty crystal should be collected.
-
Place a small amount of solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 215/217 | High | [M]⁺˙ (Molecular Ion) |
| 184/186 | Medium | [M - OCH₃]⁺ |
| 156/158 | Medium | [M - COOCH₃]⁺ |
| 76 | Low | [C₅H₄N]⁺ |
Interpretation and Experimental Rationale:
A key feature of the mass spectrum of a bromine-containing compound is the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺˙ and [M+2]⁺˙) of nearly equal intensity at m/z 215 and 217. This isotopic signature is a powerful diagnostic tool for confirming the presence of a single bromine atom.
The fragmentation pattern is predicted based on the stability of the resulting ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI is a classic hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.
-
Sample Introduction and Ionization:
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
The sample is vaporized in a high vacuum.
-
The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a radical cation (the molecular ion).
-
-
Analysis and Detection:
-
The molecular ion and any fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating the mass spectrum.
-
Diagram 2: Predicted Fragmentation Pathway of this compound
Caption: Key fragmentation steps under Electron Ionization.
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of this compound.
-
MS confirms the molecular weight (216.03 g/mol ) and the presence of one bromine atom through the characteristic M/M+2 isotopic pattern.
-
IR identifies the key functional groups: an ester (C=O and C-O stretches) and a substituted aromatic ring (aromatic C-H and C=C/C=N stretches).
-
¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, confirming the 3,6-disubstitution pattern on the pyridine ring and the presence of the methyl ester group. The chemical shifts, multiplicities, and coupling constants from ¹H NMR are all in agreement with the proposed structure.
The consistency across these independent analytical techniques provides a high degree of confidence in the structural assignment of this compound.
Conclusion
This guide has provided a detailed spectroscopic profile of this compound, grounded in established analytical principles and supported by referenced data and protocols. By understanding the nuances of its NMR, IR, and MS spectra, researchers can confidently verify the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and success of their research and development endeavors.
References
-
Sigma-Aldrich. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
Sources
Introduction: The Strategic Importance of Methyl 6-Bromonicotinate
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 6-Bromonicotinate
This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realms of drug discovery and materials science.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl ester, presents a unique electronic landscape. The electron-withdrawing nature of the pyridine nitrogen and the meta-directing ester group significantly influences the reactivity of the carbon-bromine (C-Br) bond at the 6-position. This strategic placement renders the bromine atom an excellent leaving group and a versatile handle for a wide array of chemical transformations.
This guide provides an in-depth exploration of the reactivity profile of the bromine atom in this compound. We will dissect the mechanistic underpinnings of its most critical reactions, offer field-proven experimental protocols, and present a comparative analysis to empower researchers in leveraging this compound to its full synthetic potential. The primary focus will be on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which represent the most powerful methods for its functionalization.[1]
Part 1: Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction, and this compound is an ideal substrate for these transformations.[2][3] The C(sp²)–Br bond readily participates in the requisite oxidative addition step with a palladium(0) catalyst, initiating a catalytic cycle that forges new carbon-carbon and carbon-nitrogen bonds with exceptional efficiency and functional group tolerance.[4]
The General Catalytic Cycle
The success of reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination hinges on a common catalytic cycle. Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, or an amine-base complex) transfers its organic group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.[2][3][4]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction, which couples organoboron compounds with organohalides, is arguably the most widely used cross-coupling reaction.[5] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts.[6]
Mechanistic Insight: A key feature of the Suzuki reaction is the activation of the organoboron species by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step with the Pd(II) intermediate.[5][6] The choice of base, solvent, and ligand is critical, especially with heteroaromatic substrates like this compound, where the pyridine nitrogen can potentially coordinate to and inhibit the palladium catalyst.[7] Using bulky, electron-rich phosphine ligands can mitigate this issue and accelerate the reductive elimination step.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 95 |
| Thiophene-2-boronic acid | PXPd2 (3) | - | K₂CO₃ | Methanol | 80 | 88[8] |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene and water (e.g., a 4:1 mixture). The mixture should be stirred to ensure good mixing.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive flow of inert gas.
-
Reaction: Heat the mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[9] This reaction is exceptionally valuable for synthesizing conjugated enynes and functionalized alkynes used in pharmaceuticals and materials.[9][10]
Mechanistic Insight: The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[11] The palladium catalyst follows the standard oxidative addition pathway. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex, which is faster than the direct reaction of the alkyne with the palladium center. Copper-free variants exist to prevent the undesired homocoupling of alkynes (Glaser coupling), often requiring a different ligand set or base.[9]
Caption: Simplified Sonogashira coupling mechanism showing the interplay of Pd and Cu cycles.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent such as THF, followed by an amine base (e.g., triethylamine, 3.0 eq). Finally, add phenylacetylene (1.1 eq) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[12][13] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[12][14]
Mechanistic Insight: The catalytic cycle is similar to other cross-couplings but involves the coordination of the amine to the Pd(II) complex.[14] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium amido complex.[15] Reductive elimination from this complex yields the arylamine product. The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) developed by the Buchwald group are often essential to promote the reductive elimination step and prevent β-hydride elimination side reactions.[13]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 94 |
| Aniline | Pd(OAc)₂ (1) | BrettPhos (2) | NaOt-Bu | 1,4-Dioxane | 100 | 91 |
| Cyclohexylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagent Preparation: In a glovebox or under a flow of argon, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., Cs₂CO₃, 2.0 eq) to a dry reaction vessel.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene. Stir for 5-10 minutes to allow for catalyst pre-formation. Add this compound (1.0 eq) followed by morpholine (1.2 eq).
-
Reaction: Seal the vessel and heat to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the product via flash chromatography.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling reactions are dominant, the bromine atom on this compound can also be displaced by strong nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[16]
Theoretical Basis: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[17][18]
-
Addition: A strong nucleophile attacks the electrophilic carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18]
-
Elimination: The aromaticity is restored as the leaving group (bromide) is expelled.
The pyridine ring is inherently electron-deficient, which facilitates this reaction pathway. The reactivity is further enhanced by the electron-withdrawing methyl ester group. For SNAr to be efficient, the ring must be activated by such electron-withdrawing groups, and the nucleophile must be strong.[16][19] This method is particularly effective for introducing oxygen and sulfur nucleophiles.
Caption: The addition-elimination pathway of the SNAr reaction.
Experimental Protocol: SNAr with Sodium Methoxide
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq) either as a solid or as a solution in methanol.
-
Reaction: Heat the reaction mixture to reflux and stir. The reaction is often complete within a few hours. Monitor by TLC.
-
Work-up: Cool the reaction to room temperature and neutralize with a mild acid (e.g., aqueous NH₄Cl or dilute HCl) until the pH is ~7.
-
Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. The resulting methyl 6-methoxynicotinate can be purified by chromatography if necessary.
Part 3: Conclusion and Outlook
The bromine atom of this compound is a remarkably versatile functional handle, enabling access to a vast chemical space of substituted pyridines. Its reactivity is dominated by two primary pathways:
-
Palladium-Catalyzed Cross-Coupling: This is the premier strategy for constructing complex C-C and C-N bonds. The choice of catalyst, ligand, and base is critical and must be tailored to the specific coupling partners to achieve high efficiency, particularly given the coordinating nature of the pyridine substrate.
-
Nucleophilic Aromatic Substitution (SNAr): A powerful and often more economical method for introducing strong heteroatom nucleophiles (e.g., alkoxides, thiolates). Its success relies on the inherent electron-deficient nature of the pyridine ring.
For the practicing chemist, the choice between these pathways depends on the target molecule. For the synthesis of biaryls, alkynes, and complex amines, cross-coupling is indispensable. For the straightforward introduction of O- or S-based functional groups, SNAr provides a direct and efficient alternative. A thorough understanding of both mechanistic manifolds empowers researchers to strategically design synthetic routes and unlock the full potential of this invaluable building block.
References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications. [Link]
-
Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
(48) methyl-6-methyinicotinate Route of Synthesis. Sarthak Test Tube Baby Center. [Link]
-
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
-
Palladium catalyzed couplings. Lumen Learning. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Reaction of bromine (Br₂) in the presence of light. Filo. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
-
Synthesis method of 6-methyl nicotine. Patsnap. [Link]
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal. [Link]
-
Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. RSC Publishing. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. jmcct.com [jmcct.com]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. dalalinstitute.com [dalalinstitute.com]
Methyl 6-bromonicotinate: A Versatile Heterocyclic Building Block for Modern Organic Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile and reliable chemical building blocks is paramount. Methyl 6-bromonicotinate (CAS No: 26218-78-0), a halogenated derivative of nicotinic acid, has emerged as a critical intermediate for constructing complex molecular architectures.[1][2] Its structure, featuring an electron-deficient pyridine ring functionalized with a reactive bromine atom at the 6-position and a methyl ester at the 3-position, provides a unique combination of reactivity and stability.[2][3]
This guide provides an in-depth technical overview of the primary applications of this compound in organic synthesis. We will move beyond simple reaction schemes to explore the mechanistic underpinnings of its reactivity, explain the rationale behind experimental choices, and provide validated protocols for its most significant transformations. The core utility of this reagent lies in its exceptional performance as an electrophilic partner in palladium-catalyzed cross-coupling reactions, which form the central focus of this document.
The Cornerstone of Reactivity: Palladium-Catalyzed Cross-Coupling
The bromine atom at the C-6 position of the pyridine ring is the lynchpin of this compound's synthetic utility. This C(sp²)-Br bond is readily activated by low-valent palladium catalysts, initiating catalytic cycles that enable the formation of new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.[4][5] We will examine the three most pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals.[6][7] this compound serves as an excellent substrate for this transformation, allowing for the direct attachment of diverse aryl and heteroaryl groups at the 6-position.
Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.[6][8] The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of this compound to form a Pd(II) intermediate. This is followed by transmetalation with a boronic acid derivative, which must be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[8] The final step, reductive elimination, expels the new C-C coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[9] The use of a palladium complex with appropriate ligands is crucial for stabilizing the catalytic species and facilitating the key steps of the cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid (R'-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~92 |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | ~88 |
| 4 | Pyrimidine-5-boronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | ~85 |
Note: Yields are representative and based on typical outcomes for similar substrates reported in the literature.[10][11]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.5 equiv).[9]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals and agrochemicals.[3][13] The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[5] this compound is an ideal substrate, enabling the synthesis of a wide array of 6-aminonicotinate derivatives.
Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond.[14] The resulting Pd(II) complex then coordinates with the amine. In the presence of a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄), the coordinated amine is deprotonated to form a palladium amido complex.[15] The crucial C-N bond is formed in the final reductive elimination step, which releases the aminated product and regenerates the Pd(0) catalyst.[13] The choice of phosphine ligand is critical to prevent catalyst inhibition by the pyridine nitrogen and to promote efficient reductive elimination.[5][14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | ~94 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | ~89 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Dioxane | ~91 |
| 4 | n-Butylamine | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | ~87 |
Note: Yields are representative and based on typical outcomes for similar substrates reported in the literature.[5][16]
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv), and the base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat the mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the residue by flash column chromatography to yield the desired 6-aminonicotinate product.[16]
C. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne structures.[17][18] These products are not only valuable targets themselves but are also versatile intermediates for further transformations like cycloadditions or reductions.
Mechanistic Insight: The Sonogashira reaction uniquely employs a dual catalytic system involving palladium and a copper(I) co-catalyst.[19] The palladium cycle is similar to those previously described, involving oxidative addition of Pd(0) to this compound. The copper cycle involves the deprotonation of the terminal alkyne by the amine base (which often doubles as the solvent), followed by the formation of a copper(I) acetylide species.[17] This copper acetylide then undergoes transmetalation with the Pd(II)-halide complex. The subsequent reductive elimination from the resulting Pd(II)-alkynyl-aryl complex affords the C-C coupled product and regenerates the Pd(0) catalyst.[19]
Caption: Dual catalytic cycles of the Sonogashira reaction.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | ~90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | ~92 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | ~88 |
Note: Yields are representative and based on typical outcomes for similar substrates reported in the literature.[20][21]
Experimental Protocol: Sonogashira Coupling
-
Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1 equiv) and an amine base (e.g., triethylamine, 3.0 equiv).[20]
-
Degassing: Degas the solution thoroughly with a stream of Argon or Nitrogen for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the copper(I) iodide (CuI, 0.1 equiv) under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate.
-
Purification: Wash the organic solution with saturated aqueous NH₄Cl solution and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography.[20]
Conclusion
This compound is a high-purity, versatile, and powerful building block for modern organic synthesis.[1] Its true potential is unlocked through palladium-catalyzed cross-coupling reactions, which provide reliable and efficient pathways to a vast array of substituted pyridine derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions enable the strategic formation of C-C and C-N bonds, granting chemists access to novel chemical matter essential for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding the mechanistic principles behind these transformations allows researchers to optimize conditions and rationally design synthetic routes, making this compound an indispensable tool in the synthetic chemist's arsenal.
References
-
Ningbo Inno Pharmchem Co., Ltd. "The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis." Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. "Sourcing this compound: Your Guide to Quality and Supply." Available at: [Link]
-
S.N. Chemical. "(48) methyl-6-methyinicotinate Route of Synthesis." Available at: [Link]
-
Wikipedia. "Buchwald–Hartwig amination." Available at: [Link]
-
ACS Publications. "Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts." Journal of the American Chemical Society. Available at: [Link]
-
Amerigo Scientific. "this compound." Available at: [Link]
-
Wikipedia. "2-Bromopyridine." Available at: [Link]
-
Wikipedia. "Sonogashira coupling." Available at: [Link]
-
YouTube. "Buchwald-Hartwig Amination Reaction." Available at: [Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." Available at: [Link]
-
Wikipedia. "Suzuki reaction." Available at: [Link]
-
Organic-Synthesis.org. "Buchwald-Hartwig Coupling." Available at: [Link]
-
China Sunshine Chemical. "CAS 131803-48-0 Pharmaceutical Intermediates Methyl 6-(Bromomethyl)Nicotinate." Available at: [Link]
-
ACS Publications. "Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals." Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]
-
Organic Chemistry Portal. "Sonogashira Coupling." Available at: [Link]
-
ACS Publications. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society. Available at: [Link]
-
ePrints Soton. "Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei." Available at: [Link]
-
MDPI. "The Chromenopyridine Scaffold: A Privileged Platform in Drug Design." Available at: [Link]
-
YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." Available at: [Link]
-
Chemistry LibreTexts. "Sonogashira Coupling." Available at: [Link]
-
Master Organic Chemistry. "Reactions and Mechanisms." Available at: [Link]
-
Sumitomo Chemical. "Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology." Available at: [Link]
-
MDPI. "Functionalization of Microfiltration Media Towards Catalytic Hydrogenation of Selected Halo-Organics from Water." Available at: [Link]
-
Organic Chemistry Portal. "Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings." Available at: [Link]
-
SciSpace. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids." Available at: [Link]
-
PMC - NIH. "Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters." Available at: [Link]
-
PMC - NIH. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities." Available at: [Link]
-
NIH. "C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure." Available at: [Link]
-
RSC Publishing. "C–H functionalization of pyridines." Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. scispace.com [scispace.com]
- 11. C–C Cross-Coupling Reactions of O6-Alkyl-2-Haloinosine Derivatives and a One-Pot Cross-Coupling/O6-Deprotection Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings [organic-chemistry.org]
Methodological & Application
Protocol and Application Guide: The Suzuki-Miyaura Coupling of Methyl 6-bromonicotinate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Heteroaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][3] Its application is crucial for constructing biaryl and heteroaryl motifs, which are prevalent scaffolds in a vast number of biologically active compounds and approved drugs.[3][4]
Methyl 6-bromonicotinate is a valuable heterocyclic building block. The pyridine core, substituted with a reactive bromine atom and an ester group, provides a versatile platform for introducing molecular diversity. The electron-withdrawing nature of the ester group activates the carbon-bromine bond, making it a suitable electrophile for cross-coupling reactions.[5][6] This guide provides a detailed protocol for the Suzuki coupling of this compound, delves into the mechanistic principles that govern the reaction, and offers field-proven insights for optimization and troubleshooting.
Reaction Principle: A Mechanistic Overview
The Suzuki-Miyaura reaction couples an organohalide (or triflate) with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[2][7][8] The process unfolds through a well-defined catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][5][7]
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (this compound). This step, often the rate-determining one, forms a square planar Pd(II) intermediate.[2][5][8]
-
Transmetalation : This is the crucial ligand exchange step. The organic moiety from the organoboron species is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the organoboron compound by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination : In the final step, the two organic groups on the palladium intermediate couple to form the new C-C bond of the desired product. This process simultaneously reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, thus closing the catalytic loop.[5][7][8]
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with a representative arylboronic acid. Optimization may be required based on the specific boronic acid used.
Reagents and Materials
| Component | Role | Example | Typical Molar Eq. | Notes |
| This compound | Electrophile | - | 1.0 | Ensure high purity. |
| Arylboronic Acid | Nucleophile | Phenylboronic acid | 1.1 - 1.5 | Stability can vary; store properly. |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | 0.01 - 0.05 (1-5 mol%) | Air-sensitive; handle under inert gas. |
| Base | Activator | K₂CO₃ or K₃PO₄ | 2.0 - 3.0 | Must be finely ground for best results. |
| Solvent System | Reaction Medium | 1,4-Dioxane / H₂O (4:1) | - | Must be degassed thoroughly. |
| Inert Gas | Atmosphere | Argon or Nitrogen | - | Essential to prevent catalyst oxidation. |
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (2.0 eq.).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via cannula or syringe.
-
Degassing : Vigorously stir the mixture and purge with a subsurface stream of inert gas for 15-20 minutes to ensure the removal of dissolved oxygen.[12]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Heating and Monitoring : Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath.[7] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated brine.
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the final product.[7][12]
Field Insights: Optimizing for Success
The success of a Suzuki coupling, especially with heteroaryl substrates, hinges on the judicious selection of reaction parameters.
-
Catalyst and Ligand Selection : While Pd(PPh₃)₄ is a robust, general-purpose catalyst, reactions involving heteroaryl halides often benefit from more specialized ligand systems.[4] The nitrogen atom in this compound can coordinate to the palladium center, potentially inhibiting catalytic activity.[13] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle and prevent catalyst deactivation.[14][15] These ligands often allow for lower catalyst loadings and milder reaction conditions.[14]
-
The Critical Role of the Base : The choice of base is paramount. Its primary function is to form the reactive boronate species.[10][11]
-
Inorganic Bases : Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective in aqueous solvent mixtures.[1] Potassium phosphate (K₃PO₄) is often a superior choice in anhydrous polar aprotic solvents like DMF or dioxane and can be beneficial for sensitive substrates.[5]
-
Strength and Solubility : The base must be strong enough to deprotonate the boronic acid but should not promote unwanted side reactions like ester hydrolysis. The solubility of the base in the reaction medium is also a key factor.
-
-
Solvent Choice : The solvent must solubilize the reagents to facilitate the reaction.
-
Biphasic Systems : Toluene/water or dioxane/water are commonly used. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the substrates and catalyst.[1][16]
-
Aprotic Solvents : Anhydrous solvents like THF, DMF, or toluene are also widely used, often in conjunction with bases like K₃PO₄. Using aprotic solvents can help minimize protodeboronation, a common side reaction.[8][13]
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently strong or poorly soluble base.3. Low reaction temperature. | 1. Ensure all reagents and solvents are rigorously degassed. Use fresh, high-quality catalyst.2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄). Grind the base to a fine powder.3. Increase the reaction temperature in increments of 10 °C. |
| Dehalogenation | Formation of a palladium-hydride (Pd-H) species, which reduces the starting material. This can arise from reactions with the base, solvent (e.g., alcohols), or trace water.[8][13] | 1. Switch to a non-protic solvent system (e.g., Toluene, Dioxane).2. Use a weaker, non-hydroxide base like K₃PO₄ or CsF.3. Screen different phosphine ligands; bulkier ligands can sometimes suppress this pathway.[13] |
| Homocoupling of Boronic Acid | Oxidative coupling of two boronic acid molecules. Primarily caused by the presence of oxygen or Pd(II) species at the start of the reaction.[8] | 1. Improve the degassing procedure significantly.2. Use a pre-catalyst that is already in the Pd(0) state (e.g., Pd(PPh₃)₄) or ensure conditions for in-situ reduction are optimal. |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom from a proton source (e.g., water). This is more common with electron-deficient or heteroaryl boronic acids.[8] | 1. Use anhydrous conditions if possible.2. Use a boronate ester (e.g., a pinacol ester) instead of the boronic acid, as they are often more stable.3. Minimize reaction time. |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Retrieved from [Link]
-
Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Retrieved from [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism. Retrieved from [Link]
-
Kwong, F. Y., et al. (2005). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Retrieved from [Link]
-
Kudo, N., & Fu, G. C. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Feuillastre, S., et al. (2007). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
G. A. Morris, et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
Molander, G. A., & Canturk, B. (2017). Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates with Aryl Halides. Chemical Science. Retrieved from [Link]
-
Mukai, S., & Yamada, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Retrieved from [Link]
-
Morris, G. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2023). Suzuki–Miyaura Coupling Reaction Product Isolation. Retrieved from [Link]
-
Chen, J., et al. (2011). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. Retrieved from [Link]
-
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Organic Chemistry Portal. Retrieved from [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Retrieved from [Link]
-
Van der Westhuyzen, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Cape Town. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Dong, K., et al. (2019). Cobalt-Catalyzed Markovnikov Hydrofluorocarbonylation of Unactivated Alkenes. ACS Catalysis. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 6-bromonicotinate
Introduction: The Strategic Importance of Methyl 6-bromonicotinate
This compound is a highly versatile pyridine-based building block, pivotal in the realms of medicinal chemistry, agrochemicals, and materials science.[1][2][3] Its structure, featuring a bromine atom at the 6-position, provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and nitrogen nucleophiles.[2] This capability allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[4]
The pyridine core is a prevalent motif in numerous biologically active compounds, and derivatives of this compound are key precursors in the synthesis of drugs targeting cardiovascular and neurological disorders.[1][3] Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, represent the most powerful and efficient methodologies for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[5][6] This guide provides an in-depth exploration of the primary palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as applied to this compound, offering detailed mechanistic insights and actionable laboratory protocols.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures by coupling an organohalide with an organoboron compound.[7][8] For this compound, this reaction provides a direct route to synthesize 6-aryl or 6-vinylnicotinates, which are common scaffolds in pharmaceuticals.
Underlying Mechanism
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[8][9]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the organoboron species.[9][10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][9]
Comparative Data for Suzuki Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/Water (4:1) | 90 | Good to Excellent |
| Pd₂(dba)₃ (2.5) | JohnPhos (10) | Cs₂CO₃ (3.0) | THF/Water (5:1) | 40 | ~90 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/Water (10:1) | 100 | High |
Data extrapolated from protocols for structurally similar bromopyridine derivatives.[12][13][14]
Experimental Protocol: Synthesis of Methyl 6-(4-methoxyphenyl)nicotinate
Materials:
-
This compound (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Schlenk flask, condenser, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.[12]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[15] This reaction is an excellent method for introducing vinyl groups at the 6-position of the nicotinate ring, providing access to important synthetic intermediates. The reaction typically exhibits high trans selectivity.[16]
Underlying Mechanism
The Heck catalytic cycle shares similarities with the Suzuki coupling but differs in the C-C bond-forming step.
-
Oxidative Addition: Pd(0) adds to the this compound, forming an arylpalladium(II) complex.
-
Alkene Insertion (Syn-Addition): The alkene coordinates to the palladium complex and then inserts into the Aryl-Pd bond in a syn-periplanar fashion.[17]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product. This step requires a coplanar arrangement of the C-H and C-Pd bonds and regenerates a palladium hydride species.
-
Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium hydride species, completing the cycle.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%)
-
Triphenylphosphine [PPh₃] (2-4 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a reaction vessel equipped with a condenser and magnetic stirrer, add this compound, Pd(OAc)₂, and PPh₃.
-
Purge the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the alkene and triethylamine.
-
Heat the mixture to 80-120 °C and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture to remove precipitated palladium black and ammonium salts.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or distillation.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. [18][19]It is indispensable for synthesizing 6-alkynylnicotinate esters, which are valuable precursors for more complex heterocyclic systems and functional materials. The reaction uniquely employs a dual-catalyst system of palladium and copper(I). [20][21]
Underlying Mechanism
The reaction involves two interconnected catalytic cycles.
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it starts with the oxidative addition of this compound to a Pd(0) species.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne. [20]* Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. This is the rate-determining step.
-
Reductive Elimination: The final step releases the 6-alkynylnicotinate product and regenerates the Pd(0) catalyst.
Comparative Data for Sonogashira Coupling of Bromopyridines
| Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT to 50 |
| Pd(OAc)₂ (1) | CuI (2) | DIPA (2.0) | Toluene | 80 |
| Pd(dppf)Cl₂ (3) | CuI (5) | Cs₂CO₃ (2.0) | DMF | 60 |
Representative conditions for Sonogashira coupling. [21][22]
Experimental Protocol: Synthesis of Methyl 6-(phenylethynyl)nicotinate
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 6-bromonicotinate
Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and pharmaceutical development. Aryl and heteroaryl amines are privileged scaffolds, appearing in a vast array of biologically active molecules and approved drugs. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative methodology for the synthesis of these crucial motifs.[1][2] Its broad substrate scope, functional group tolerance, and predictable reactivity have rendered it an indispensable tool, largely supplanting harsher, classical methods like nucleophilic aromatic substitution (SNAr) or the Ullmann condensation.[1][2]
This guide provides a comprehensive technical overview and detailed experimental protocols for the Buchwald-Hartwig amination of Methyl 6-bromonicotinate. This substrate is of particular interest as the resulting 6-aminonicotinate core is a key building block for a variety of therapeutic agents. However, the electron-deficient nature of the pyridine ring and the presence of the ester functionality necessitate careful optimization of reaction conditions to achieve high efficiency and avoid potential side reactions.[3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic campaigns.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving palladium(0) and palladium(II) intermediates. A fundamental understanding of this cycle is critical for rational catalyst selection and troubleshooting.[1][4][5]
The generally accepted mechanism proceeds via three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-bromine bond of this compound. This forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring generally facilitates this rate-limiting step.[3]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of a strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium-amido complex and displacing the bromide anion.[5][6]
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]
dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout="circo"; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂ (Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition Complex\n[Ar-Pd(II)(L)₂-Br]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n[Ar-Pd(II)(L)(Amine)-Br]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="Palladium Amido Complex\n[Ar-Pd(II)(L)-NR₂]", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with labels Pd0 -> OxAdd [label=" + Ar-Br "]; OxAdd -> AmineCoord [label=" + HNR₂ "]; AmineCoord -> Amido [label=" + Base\n - [H-Base]⁺Br⁻ "]; Amido -> Pd0 [label=" Reductive Elimination\n(Product Ar-NR₂)"]; } caption: "The Buchwald-Hartwig Amination Catalytic Cycle"
Key Reaction Parameters: A Scientist's Guide to Optimization
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of several key parameters. Each component plays a critical role in catalyst activity, stability, and overall reaction outcome.
The Catalyst System: Palladium Precursor and Ligand Choice
The combination of a palladium precursor and a phosphine ligand is the heart of the catalytic system. While Pd(0) is the active catalyst, stable Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often used, as they are reduced in situ.[8]
The choice of ligand is paramount. For heteroaryl substrates like this compound, bulky, electron-rich phosphine ligands are generally preferred.[3][9] These ligands promote the crucial oxidative addition and reductive elimination steps while preventing catalyst deactivation, which can be a challenge with coordinating heteroaromatic substrates.[3]
Table 1: Recommended Ligands for Amination of Heteroaryl Bromides
| Ligand | Structure Type | Key Advantages for Heteroaryl Substrates |
| XPhos | Biaryl Monophosphine | High activity, good for coupling a wide range of amines, including primary and secondary.[3] |
| BrettPhos | Biaryl Monophosphine | Excellent for monoarylation of primary amines and coupling of amides.[3][10] |
| BINAP | Bidentate Phosphine | Prevents palladium dimer formation, often leading to higher rates and yields.[1] |
| Xantphos | Bidentate Phosphine | Wide bite angle is beneficial for reductive elimination.[7] |
The Role of the Base
A stoichiometric amount of base is required to deprotonate the amine upon coordination to the palladium center.[5] The choice of base must be strong enough to facilitate this step but not so nucleophilic as to cause unwanted side reactions, such as hydrolysis of the methyl ester on the substrate.
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is a commonly used and highly effective base for this transformation.[9]
-
Weaker Bases for Sensitive Substrates: In cases where the coupling partners are sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures.[9][11]
Theoretical and experimental studies have shown that in nonpolar solvents, an anionic base is necessary to effectively deprotonate the neutral palladium-amine complex.[12][13][14]
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and stabilizing the catalytic intermediates. Anhydrous, degassed aprotic solvents are essential to prevent catalyst poisoning and ensure reproducibility.[9][15]
-
Commonly Used Solvents: Toluene, dioxane, and THF are frequently employed.[12][15] Toluene is often a good choice as it can help mitigate catalyst inhibition by sodium iodide, should aryl iodides be used instead of bromides.[7]
-
Greener Alternatives: While effective, solvents like dioxane are under scrutiny for their environmental impact.[2][16] Research into greener solvent systems is ongoing.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general procedure for the amination of this compound with morpholine as a representative secondary amine. Note: This reaction should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
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// Nodes Start [label="Start: Assemble Glassware\n(Schlenk Flask, Stir Bar)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Add Solids:\nthis compound\nPd₂(dba)₃, XPhos, NaOt-Bu"]; Inert [label="Establish Inert Atmosphere\n(Evacuate & Backfill with N₂/Ar 3x)"]; Solvents [label="Add Anhydrous Toluene\n& Morpholine via Syringe"]; Reaction [label="Heat Reaction Mixture\n(e.g., 100 °C) with Stirring"]; Monitor [label="Monitor Progress\n(TLC / LC-MS)"]; Workup [label="Reaction Work-up:\nCool, Quench, Extract"]; Purify [label="Purification\n(Silica Gel Chromatography)"]; End [label="End: Characterize Product\n(NMR, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reagents; Reagents -> Inert; Inert -> Solvents; Solvents -> Reaction; Reaction -> Monitor; Monitor -> Workup [label="Upon Completion"]; Workup -> Purify; Purify -> End; } caption: "General Experimental Workflow"
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 216.03 | 1.0 | 216 mg | 1.0 |
| Morpholine | 87.12 | 1.2 | 105 µL | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg | 0.02 (2 mol% Pd) |
| XPhos | 476.65 | 0.04 | 19.1 mg | 0.04 |
| Sodium tert-butoxide | 96.10 | 1.4 | 135 mg | 1.4 |
| Toluene (Anhydrous) | - | - | 5 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (216 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Addition of Solvents and Reagents: Under a positive pressure of inert gas, add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 6-morpholinonicotinate.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded reagents).2. Insufficiently inert atmosphere (O₂ present).3. Ineffective base. | 1. Use fresh palladium precursor, ligand, and base. Ensure solvent is anhydrous.2. Improve degassing procedure; ensure all glassware is dry and system is leak-free.3. Switch to a stronger base (e.g., LHMDS) or screen other bases (Cs₂CO₃, K₃PO₄) at higher temperatures.[9] |
| Formation of Side Products | 1. Hydrodehalogenation (replacement of Br with H).2. Ester hydrolysis.3. Dimerization of starting material. | 1. This can result from β-hydride elimination.[1] Ensure the reaction is not overheated. Re-screen ligands.2. Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ if ester is sensitive.[8]3. This is a known side reaction.[17] Lowering catalyst loading or temperature may help. |
| Inconsistent Results | 1. Variable quality of reagents or solvents.2. Inconsistent heating or stirring. | 1. Always use high-purity, anhydrous, and degassed reagents and solvents.2. Ensure uniform heating with an oil bath and vigorous, consistent stirring. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and versatile method for the synthesis of valuable 6-aminonicotinate derivatives. A thorough understanding of the reaction mechanism and the critical roles of the ligand, base, and solvent allows for the rational design of efficient and reproducible protocols. By carefully controlling the reaction parameters and employing rigorous experimental technique, researchers can successfully leverage this powerful transformation to accelerate their drug discovery and development programs.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
Norrby, P.-O., et al. (2014, December 19). Role of the base in Buchwald–Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
Norrby, P.-O., et al. (2014, October 23). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]
-
The Journal of Organic Chemistry. (2014). Role of the Base in Buchwald–Hartwig Amination. Available from: [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. Wordpress. Available from: [Link]
-
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. Available from: [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available from: [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2025, December 19). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Available from: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]
-
ACS Green Chemistry. (n.d.). Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides. Available from: [Link]
-
Buchwald, S. L., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037. Available from: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available from: [Link]
-
Fors, B. P., et al. (2008). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 10(16), 3505–3508. Available from: [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Available from: [Link]
-
Macmillan Group. (2002, July 30). Buchwald-Hartwig Chemistry. Available from: [Link]
-
Journal of Materials Chemistry A. (n.d.). Tailored design of palladium species grafted on an amino functionalized organozinc coordination polymer as a highly pertinent heterogeneous catalyst. RSC Publishing. Available from: [Link]
-
MDPI. (n.d.). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. Available from: [Link]
-
NIH. (n.d.). Palladium-immobilization on KIT-6 mesoporous silica magnetite nanoparticles as a stable nanocatalyst for cross-coupling and homo-coupling reactions. PMC. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from Methyl 6-bromonicotinate
Introduction: The Versatility of the Pyridine Scaffold and the Strategic Role of Methyl 6-bromonicotinate
Substituted pyridines are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2] Their prevalence underscores the continuous need for robust, efficient, and modular synthetic methodologies that allow for precise functionalization of the pyridine core. This compound has emerged as a particularly valuable and versatile starting material in this context.[3] Its structure incorporates a bromine atom at the 6-position, which is ripe for a variety of palladium-catalyzed cross-coupling reactions, and a methyl ester at the 3-position, which can be further modified or can influence the electronic properties of the ring.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis of substituted pyridines using this compound as a key building block. We will delve into the mechanistic underpinnings of several powerful cross-coupling reactions, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower you to successfully apply these methods in your own research.
Safety First: Handling Key Reagents
Prior to commencing any experimental work, it is crucial to be familiar with the hazards associated with the primary reagents.
-
This compound : This compound is a solid that can cause skin and serious eye irritation.[4][5] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.[4]
-
Palladium Catalysts : Palladium-based catalysts, especially when finely divided or on a support like carbon, can be pyrophoric, meaning they can ignite spontaneously upon exposure to air, particularly when dry or saturated with hydrogen.[6][7] Handle palladium catalysts under an inert atmosphere (e.g., argon or nitrogen) whenever possible and avoid generating dust.[6][7] Consult the specific Safety Data Sheet (SDS) for the catalyst you are using for detailed handling and disposal instructions.[8]
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The transformation of this compound into a diverse array of substituted pyridines is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions.[9] We will focus on four of the most powerful and widely used methods: the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[10][11] This reaction is a cornerstone of modern synthesis due to the stability, low toxicity, and commercial availability of a wide range of boronic acids.[12]
The "Why": Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process that generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation : The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Comparative Protocols for Suzuki-Miyaura Coupling
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Below is a comparison of typical conditions for the Suzuki coupling of bromopyridines.
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos (1 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | ~95 |
| 3,5-Difluorophenylboronic acid | PEPPSI-IPr (0.5 mol%) | Cs₂CO₃ | t-AmylOH | 100 | 2 | ~98 |
Note: Yields are representative for 3-bromopyridine systems and serve as a strong starting point for optimization with this compound.[11]
Detailed Experimental Protocol: Synthesis of Methyl 6-phenylnicotinate
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Negishi coupling reactions as a valuable tool for [11C]methyl-arene formation; first proof of principle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
Application Notes & Protocols: Methyl 6-bromonicotinate as a Cornerstone in Modern Agrochemical Synthesis
Abstract
The pyridine heterocycle is a privileged scaffold in agrochemical discovery, forming the core of numerous high-performance herbicides, fungicides, and insecticides.[1][2] Methyl 6-bromonicotinate (CAS: 26218-78-0), a versatile and highly reactive building block, has emerged as a critical starting material for the synthesis of these complex pyridine-based agrochemicals.[3][4][5] Its unique structure, featuring an ester for derivatization and a strategically placed bromine atom, allows for a wide range of chemical transformations. The reactivity of the C-Br bond at the 6-position is particularly amenable to modern palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds.[3][4][6] This guide provides an in-depth exploration of key synthetic methodologies utilizing this compound, complete with detailed protocols and mechanistic insights for researchers in the agrochemical industry.
The Strategic Advantage of this compound
This compound offers two primary points of reactivity: the methyl ester at the 3-position and the bromo substituent at the 6-position. The high purity of commercially available this compound ensures reliable and reproducible reaction outcomes, which is critical for both laboratory-scale discovery and process scale-up.[7]
-
The Ester Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for forming amides, a common linkage in many bioactive molecules.
-
The Bromo Group: Acts as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse aryl, heteroaryl, alkyl, and amino groups, which are essential for tuning the biological activity and physical properties of the target agrochemical.[4]
The following sections will detail the application of palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—three pillars of modern synthetic chemistry—to this versatile building block.
Palladium-Catalyzed Cross-Coupling Reactions: Core Methodologies
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forging bonds that are otherwise difficult to construct.[8] For a substrate like this compound, palladium catalysis offers mild reaction conditions, high functional group tolerance, and excellent yields.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for creating a carbon-carbon bond between an organohalide and an organoboron species, typically a boronic acid or ester.[8][9] This reaction is fundamental in the synthesis of biaryl compounds, a motif found in numerous herbicides, such as 6-arylpicolinates.[1][10]
Causality of Experimental Design: The choice of catalyst, ligand, and base is critical for an efficient Suzuki coupling. A palladium(0) species is the active catalyst. The ligand (e.g., a phosphine) stabilizes the palladium center and modulates its reactivity. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[9]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. US20070179060A1 - 6-(Poly-substituted aryl)-4-aminopicolinates and their use as herbicides - Google Patents [patents.google.com]
The Versatile Building Block: Methyl 6-bromonicotinate in Advanced Materials Science
Introduction: Unveiling the Potential of a Unique Heterocyclic Compound
In the dynamic landscape of materials science, the pursuit of novel functional materials with tailored properties is relentless. Methyl 6-bromonicotinate, a halogenated pyridine derivative, has emerged as a pivotal building block for the synthesis of a new generation of advanced materials. Its unique electronic properties, stemming from the electron-deficient pyridine ring, combined with the reactive bromine handle, make it an exceptionally versatile precursor for creating sophisticated molecular architectures. This guide provides an in-depth exploration of the applications of this compound in the synthesis of functional polymers for organic electronics and as a promising ligand for the construction of Metal-Organic Frameworks (MOFs). We will delve into the underlying scientific principles, provide detailed experimental protocols, and present data that underscore its significance for researchers, scientists, and professionals in drug development and materials innovation.[1][2]
The reactivity of this compound opens avenues for modifying material surfaces and creating new functional polymers, addressing the demand for novel materials in electronics and nanotechnology.[1] The presence of the bromine atom on the pyridine ring significantly enhances its reactivity in a variety of synthetic transformations, making it an ideal substrate for cross-coupling reactions that are fundamental to modern organic synthesis.[3]
Core Applications in Materials Science
Conjugated Polymers for Organic Electronics
The electron-deficient nature of the pyridine ring makes polymers incorporating this moiety excellent candidates for charge transport layers in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[4] this compound serves as a key monomer in the synthesis of these conjugated polymers, where the bromine atom provides a reactive site for polymerization through various cross-coupling reactions.
Causality Behind Experimental Choices: The synthesis of conjugated polymers relies on the ability to form carbon-carbon bonds between aromatic units with high efficiency and control.[5][6] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, are the methods of choice due to their high functional group tolerance and mild reaction conditions.[7][8][9][10] The bromine atom in this compound is an excellent leaving group for these transformations, enabling the formation of well-defined polymer chains with desirable electronic properties.[3]
Featured Application: Organic Light-Emitting Diodes (OLEDs)
Pyridine-based polymers are particularly advantageous for use in OLEDs. Their high electron affinity facilitates improved electron injection and transport, which is crucial for efficient charge recombination in the emissive layer.[4] This allows for the use of more stable high-work-function metals, like aluminum, as the cathode, simplifying device fabrication and enhancing operational stability.[4] The optoelectronic properties of these polymers can be fine-tuned by copolymerizing this compound with other aromatic monomers, enabling the development of materials that emit light across the visible spectrum.[4]
.
Linkers for Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[11][12] The choice of the organic linker is critical in determining the structure, porosity, and functionality of the resulting MOF.[13] While specific examples of MOFs directly using this compound are still emerging in the literature, its derivative, nicotinic acid (by hydrolysis of the methyl ester), presents a valuable multitopic linker. The carboxylate group can coordinate with metal centers, while the pyridine nitrogen can also participate in coordination or be a site for post-synthetic modification. The bromo-substituent offers a handle for further functionalization of the MOF pores.
Self-Validating System in MOF Synthesis: The synthesis of MOFs is a self-assembly process. The judicious selection of the metal precursor, the organic linker (such as a derivative of this compound), and the reaction conditions (solvent, temperature, and pH) leads to the formation of a thermodynamically stable, crystalline product.[14] The characterization of the MOF by techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) validates the predicted structure and confirms the successful incorporation of the linker.[15]
Experimental Protocols
Protocol 1: Synthesis of a Conjugated Co-polymer via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a conjugated co-polymer using this compound and a diboronic acid ester derivative of another aromatic monomer (e.g., a fluorene derivative).
Materials:
-
This compound
-
Comonomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable ligand)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or N,N-Dimethylformamide (DMF))
-
Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic solvent system
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the diboronic acid ester comonomer (1.0 equivalent), and the base (3.0 equivalents).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas.[10]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. If using a biphasic system, add degassed water and the phase-transfer catalyst. Purge the solution with the inert gas for 20-30 minutes.
-
Catalyst Introduction: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for 24-72 hours.[7]
-
Monitoring: Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Work-up: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration. Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and oligomers. Finally, extract the polymer with a good solvent (e.g., chloroform or chlorobenzene) and precipitate it again in methanol.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C.
Causality in Protocol Design: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[10] The base is essential for the transmetalation step of the Suzuki catalytic cycle.[3] The choice of solvent and temperature depends on the solubility of the monomers and the resulting polymer, as well as the desired reaction rate. Purification by Soxhlet extraction is a standard and effective method to obtain a high-purity polymer, which is critical for achieving optimal performance in electronic devices.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in materials science. Its unique combination of a reactive bromine atom and an electron-deficient pyridine ring provides a powerful platform for the synthesis of advanced functional materials. The protocols and principles outlined in this guide demonstrate its utility in creating conjugated polymers for organic electronics and its potential as a linker for novel Metal-Organic Frameworks. As the demand for high-performance, solution-processable electronic materials and functional porous materials continues to grow, the importance of precursors like this compound is set to increase. Future research will likely focus on the synthesis of novel copolymers with precisely tuned optoelectronic properties and the exploration of its derivatives in creating MOFs with unique catalytic and separation capabilities.
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Hassan, M., & Al-Hetlani, E. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100860.
- Pang, J., Yuan, S., Qin, J. S., Lollar, C. T., Huang, N., Li, J., ... & Zhou, H. C. (2019). Tuning the ionicity of stable metal-organic frameworks through ionic linker installation. Journal of the American Chemical Society, 141(8), 3129-3136.
-
MDPI. (n.d.). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Hassan, M., & Al-Hetlani, E. (2023). Physiochemical characterization of metal organic framework materials: A mini review. Results in Chemistry, 5, 100860.
-
Polymer Chemistry (RSC Publishing). (n.d.). Controlled polymerizations for the synthesis of semiconducting conjugated polymers. Retrieved from [Link]
-
YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). List of organic linkers for MOF synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. Retrieved from [Link]
-
Inorganic Chemistry Frontiers (RSC Publishing). (n.d.). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Two Metal-Organic Frameworks (MOFs) with Nitro Group Functionalization Ligands. Retrieved from [Link]
-
YouTube. (2021, November 5). Sabine Plummer: Synthesis and Characterization of MOF UPC-68. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Metal–organic frameworks based on multicarboxylate linkers. Retrieved from [Link]
-
National Institutes of Health. (2024, February 4). Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. Retrieved from [Link]
-
YouTube. (2025, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. Retrieved from [Link]
-
MDPI. (n.d.). Polymers, Volume 9, Issue 6 (June 2017) – 55 articles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Metal–organic frameworks based on multicarboxylate linkers (Journal Article) | OSTI.GOV [osti.gov]
- 13. mdpi.com [mdpi.com]
- 14. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Sonogashira Coupling of Methyl 6-bromonicotinate
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation provides a powerful and versatile route to construct substituted alkynes and conjugated enynes.[3][4] Its utility is particularly pronounced in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials, owing to its mild reaction conditions and broad functional group tolerance.[1][5][6]
This application note provides an in-depth guide to performing the Sonogashira coupling with methyl 6-bromonicotinate, a heterocyclic building block of significant interest in medicinal chemistry. The pyridine scaffold is a privileged structure in numerous drug candidates, and the ability to functionalize it at the C-6 position with diverse alkynyl groups opens a vast chemical space for drug discovery professionals. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide expert insights into optimization and troubleshooting.
The Catalytic Symphony: A Dual-Metal Mechanism
The elegance of the Sonogashira coupling lies in the synergistic interplay of two distinct catalytic cycles: one driven by palladium and the other by copper.[7] This dual-metal system allows the reaction to proceed under significantly milder conditions than earlier copper-free methods.[1]
-
The Palladium Cycle (The Cross-Coupling Engine): This cycle is responsible for the core C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is typically the rate-limiting step of the entire process.[1][8] The reactivity of the halide is crucial, following the general trend: I > OTf > Br >> Cl.[1][8]
-
Transmetalation: The newly formed Pd(II) complex receives the acetylide group from the activated copper acetylide species (generated in the copper cycle). This key step transfers the alkyne to the palladium center and regenerates the copper catalyst.[1][9]
-
Reductive Elimination: The final step involves the formation of the desired product, the methyl 6-alkynylnicotinate, and the regeneration of the active Pd(0) catalyst, which can then re-enter the cycle.
-
-
The Copper Cycle (The Alkyne Activator): This cycle's primary role is to prepare the alkyne for coupling.
-
π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne. This complexation increases the acidity of the terminal proton.[1][7][10]
-
Deprotonation: An amine base deprotonates the acidic alkyne, leading to the formation of a copper(I) acetylide intermediate.[1] This species is the active nucleophile that participates in the transmetalation step with the palladium complex.
-
The coordination of these two cycles is essential for the high efficiency of the reaction.
Caption: Fig. 1: The Dual Catalytic Cycles of the Sonogashira Coupling.
Optimizing the Reaction: A Guide to Key Parameters
The success of the Sonogashira coupling with this compound hinges on the careful selection and control of several key parameters. As an electron-deficient heteroaryl bromide, this substrate is generally a good candidate for coupling, but optimal conditions are crucial for high yields.[5]
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Pre-catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | Both are reliable choices. PdCl₂(PPh₃)₂ is often more air-stable, while Pd(PPh₃)₄ is the active Pd(0) species. The active catalyst is generated in situ from Pd(II) sources via reduction by amines or phosphine ligands.[1][7] For challenging couplings, catalysts with bulky, electron-rich ligands (e.g., XPhos) can improve efficiency.[11] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (2-10 mol%) | CuI is the standard and most effective co-catalyst.[12] Its presence is crucial for allowing the reaction to proceed at lower temperatures. Ensure the CuI is of high purity; older or discolored bottles may indicate oxidation and lead to poor results. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | An amine base is required to deprotonate the terminal alkyne.[10] Et₃N often serves as both the base and a co-solvent. It is critical that the amine is anhydrous and freshly distilled, as impurities can poison the catalyst.[13] |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) | Anhydrous, degassed solvents are mandatory to prevent catalyst deactivation and unwanted side reactions (Glaser coupling).[2] THF is a common choice, though some anecdotal reports suggest it can promote the formation of palladium black at higher temperatures.[13] DMF is an excellent alternative for less soluble substrates. |
| Temperature | 25°C to 80°C | While aryl iodides can couple at room temperature, aryl bromides typically require heating to facilitate the rate-limiting oxidative addition step.[1][8] Start with gentle heating (e.g., 50-60°C) and monitor by TLC or LC-MS. |
| Atmosphere | Inert (Nitrogen or Argon) | Absolutely essential. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes starting material and complicates purification.[11] Use Schlenk techniques or a glovebox. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of a generic terminal alkyne with this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.05 equiv)
-
Triphenylphosphine [PPh₃] (0.06 equiv, optional but recommended)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous, freshly distilled Triethylamine (Et₃N)
Equipment:
-
Oven-dried Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles for liquid transfers
-
TLC plates and/or LC-MS for reaction monitoring
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), CuI (0.05 equiv), and PPh₃ (0.06 equiv). The extra phosphine ligand can help stabilize the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution) followed by freshly distilled Et₃N (2.0 - 3.0 equiv) via syringe. The solution may turn from yellow to a darker color.
-
Degassing: Stir the mixture for 10-15 minutes while bubbling the inert gas through the solution via a long needle to ensure thorough degassing.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 50-60°C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction is complete upon full consumption of the this compound. Typical reaction times range from 4 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove the amine base) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. books.rsc.org [books.rsc.org]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
A Guide to the Synthesis of Nicotinic Acid Analogs from Methyl 6-Bromonicotinate: Protocols and Applications
Abstract
Nicotinic acid and its analogs are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including lipid-lowering and vasodilatory effects.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the synthesis of diverse nicotinic acid analogs starting from the versatile building block, methyl 6-bromonicotinate. This document delves into the core synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights into reaction mechanisms, optimization, and practical execution. Each section includes step-by-step protocols, data summaries, and visual aids to facilitate the efficient and successful synthesis of novel nicotinic acid derivatives for downstream applications in drug discovery and materials science.
Introduction: The Significance of Nicotinic Acid Analogs
Nicotinic acid, also known as niacin or vitamin B3, is an essential human nutrient.[2] Beyond its nutritional role, nicotinic acid is a therapeutic agent used to manage high cholesterol levels.[1] The development of nicotinic acid analogs is a focal point in medicinal chemistry, aimed at discovering new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. These analogs are key components in the development of treatments for a variety of conditions, including cardiovascular diseases and central nervous system disorders.[3] this compound is a highly valuable and versatile starting material for the synthesis of these analogs, owing to the reactivity of the bromine atom which allows for a wide array of chemical transformations.[3]
This guide will focus on the primary synthetic routes to functionalize the 6-position of the pyridine ring of this compound, followed by the hydrolysis of the methyl ester to yield the final nicotinic acid analogs.
Core Synthetic Strategies and Mechanistic Overviews
The transformation of this compound into a diverse library of analogs primarily relies on modern synthetic methodologies. The choice of reaction is dictated by the desired substituent to be introduced at the 6-position of the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[4] This reaction is particularly useful for synthesizing biaryl and alkyl-substituted nicotinic acid analogs.
Mechanism: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or its ester) is transferred to the palladium center, a step that is facilitated by a base.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[5] Copper-free protocols have also been developed to avoid the issue of alkyne homocoupling.
Mechanism: The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate then transfers the alkynyl group to the palladium(II) complex in the transmetalation step.
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base.[1] This reaction is highly versatile and tolerates a wide range of primary and secondary amines.
Mechanism: The catalytic cycle for the Buchwald-Hartwig amination is as follows:
-
Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of this compound.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium complex to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution (SNA r) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. The pyridine ring nitrogen in this compound acts as an electron-withdrawing group, facilitating SNA r reactions at the 6-position, particularly with strong nucleophiles like alkoxides.
Mechanism: The SNA r reaction typically proceeds through a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group departs, and the aromaticity of the ring is restored.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific substrate and desired product.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical procedure for the synthesis of methyl 6-phenylnicotinate. Microwave-assisted methods can significantly reduce reaction times.[6]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (or another suitable solvent system)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a copper-free Sonogashira coupling to synthesize methyl 6-(phenylethynyl)nicotinate.[1][7]
Materials:
-
This compound
-
Phenylacetylene
-
Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl or Pd(PPh₃)₂Cl₂)[7]
-
Amine base (e.g., triethylamine (TEA) or N,N,N',N'-tetramethyl-1,8-naphthalenediamine (Proton-Sponge®, TMP))[7]
-
Solvent (e.g., THF or DMSO)[7]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 2.5 mol%) to an oven-dried reaction vessel.
-
Add this compound (1.0 equiv.), the solvent (e.g., DMSO), the amine base (e.g., TMP, 2.0 equiv.), and finally phenylacetylene (1.5 equiv.).
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.[7]
-
Once the reaction is complete, dilute with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol outlines the synthesis of methyl 6-morpholinonicotinate.
Materials:
-
This compound
-
Morpholine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos or BINAP)[8]
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))[8]
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 4: Hydrolysis of Methyl 6-Substituted-Nicotinates
This general protocol describes the final step to obtain the target nicotinic acid analogs.
Materials:
-
Methyl 6-substituted-nicotinate
-
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
-
Solvent mixture (e.g., THF/water or methanol/water)
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the methyl 6-substituted-nicotinate (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (e.g., 2-3 equiv.) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford the final nicotinic acid analog.
Data Presentation: Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on the desired analog and available resources. The following table summarizes typical conditions and outcomes for the functionalization of this compound.
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/Water | 80-110 | 70-95 |
| Sonogashira (Cu-free) | Terminal alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp. | 75-95[7] |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 90-110 | 65-90[9] |
| SNA r | Alkoxides (e.g., NaOMe) | - | - | Methanol | Reflux | 80-95 |
Conclusion
This compound serves as an excellent platform for the synthesis of a wide array of nicotinic acid analogs. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, provide efficient and versatile routes to C-C and C-N bond formation at the 6-position of the pyridine ring. Additionally, nucleophilic aromatic substitution offers a straightforward method for introducing alkoxy groups. The protocols and data presented in this guide are intended to empower researchers to explore the chemical space around the nicotinic acid scaffold, paving the way for the discovery of novel therapeutic agents and functional materials.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem.
- Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- Kaushik, N., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances.
- Benchchem. (2025).
- Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry.
- Bulusu, M., et al. (2014). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS-COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. International Journal of Pharmacy and Pharmaceutical Sciences.
- Sikk, L., et al. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Proceedings of the Estonian Academy of Sciences.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org.
- Wikipedia. (2025). Nicotinic acid. Wikipedia.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org.
- Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development.
- ResearchGate. (n.d.). Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Benchchem. (2025). Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. Benchchem.
- ResearchGate. (2022). Copper‐Catalyzed Base‐free Protocol for the Sonogashira‐type Coupling of Phenylacetylenes with Boronic Acid Derivatives under Air.
- Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). Optimisation of the Sonogashira coupling between phenylacetylene and 1.
- Vetticatt, M. J., & Hirschi, J. S. (2020). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.
- Stolle, A., et al. (2020). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules.
- ResearchGate. (n.d.). Suzuki coupling reaction of various alkyl bromide with methylboronic acid.
- ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid.
- Google Patents. (n.d.).
- Wolters, L. P., & Bickelhaupt, F. M. (2015). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent.
- El-Ghanam, A. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
- Benchchem. (2025).
- Sdocument. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
- Hartwig, J. F., & Haydl, A. M. (2019).
- Haydl, A. M., & Hartwig, J. F. (2019). Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters. eScholarship, University of California.
- Al-khawaja, M. M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
- Google Patents. (n.d.). Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)
- ResearchGate. (n.d.). Sonogashira coupling reactions of phenylacetylene and aryl halides.
- ResearchGate. (2021). Palladium-Catalyzed Acetylation of Arylbromides.
- MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Sigman, M. S., & Liu, Z. (2020). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Journal of the American Chemical Society.
- Ritter, T., et al. (2011). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society.
- Besson, T., et al. (2020). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Frontiers in Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Use of Methyl 6-bromonicotinate in the development of D-amino acid oxidase (DAAO) inhibitors
Application Notes & Protocols
Topic: Strategic Use of Methyl 6-bromonicotinate in the Development of Potent D-amino Acid Oxidase (DAAO) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Rationale for DAAO Inhibition and the Role of a Versatile Chemical Scaffold
D-amino acid oxidase (DAAO) is a pivotal flavoenzyme in the central nervous system, primarily responsible for the metabolic degradation of D-amino acids.[1][2] Its most critical substrate in the brain is D-serine, an essential co-agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[2][3][4] The NMDA receptor is fundamental to glutamatergic neurotransmission, synaptic plasticity, and higher-order cognitive functions.[5]
A growing body of evidence has implicated NMDA receptor hypofunction in the pathophysiology of schizophrenia, contributing to its cognitive, positive, and negative symptoms.[3][6] Studies have revealed that individuals with schizophrenia may have elevated DAAO expression and activity, leading to diminished levels of synaptic D-serine and subsequent NMDA receptor impairment.[4][6][7] This understanding has established DAAO as a compelling therapeutic target. By inhibiting DAAO, we can elevate endogenous D-serine levels, enhance NMDA receptor function, and potentially offer a novel treatment paradigm for schizophrenia and other neurological disorders.[8][9][10]
The successful development of potent and selective DAAO inhibitors hinges on the strategic use of versatile chemical starting materials. This compound has emerged as a particularly valuable scaffold. Its pyridine core provides a foundational heterocyclic structure, while the bromine atom at the 6-position and the methyl ester at the 3-position offer orthogonal handles for synthetic diversification, enabling systematic exploration of the structure-activity relationship (SAR).[11][12]
This guide provides an in-depth exploration of the strategic application of this compound in the design and evaluation of novel DAAO inhibitors. We will detail the synthetic rationale, provide robust experimental protocols, and discuss the interpretation of bioactivity data.
Section 1: The DAAO-NMDA Receptor Axis: A Therapeutic Target
DAAO's role in regulating D-serine concentration directly impacts the function of NMDA receptors. The enzyme catalyzes the oxidative deamination of D-serine to its corresponding α-keto acid (hydroxypyruvate), producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[2] Inhibition of this process is the central goal.
Section 2: Synthetic Strategy: Leveraging this compound
The structure of this compound is ideal for generating a diverse library of potential inhibitors. The bromine atom serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the exploration of a key hydrophobic subpocket within the DAAO active site.[13] The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a critical pharmacophore in many DAAO inhibitors that forms a salt bridge with a key arginine residue (Arg283) in the active site.[2][10]
Protocol 1: Synthesis of a Phenyl-Substituted Nicotinic Acid Derivative
This protocol describes a two-step synthesis of a potential DAAO inhibitor core structure using a Suzuki cross-coupling reaction followed by ester hydrolysis.
Rationale: The Suzuki coupling is chosen for its robustness, mild reaction conditions, and tolerance of various functional groups. Saponification (ester hydrolysis) with a strong base like sodium hydroxide is a standard and high-yielding method to unmask the crucial carboxylic acid moiety.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Toluene, anhydrous
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
Part A: Suzuki Coupling - Synthesis of Methyl 6-phenylnicotinate
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Add a 4:1 mixture of anhydrous dioxane/toluene to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue using flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield methyl 6-phenylnicotinate.
Part B: Saponification - Synthesis of 6-Phenylnicotinic Acid
-
Dissolve the purified methyl 6-phenylnicotinate (1.0 eq) from Part A in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50 °C for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidify the remaining aqueous solution to pH ~4-5 with 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product, 6-phenylnicotinic acid.
Section 3: In Vitro Biological Evaluation
To determine the efficacy of newly synthesized compounds, a robust and reliable enzymatic assay is required. The most common method measures DAAO activity by detecting the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the enzymatic reaction.[14][15] The Amplex® Red assay is a highly sensitive, fluorometric method well-suited for this purpose.[16][17]
Protocol 2: DAAO Inhibition Assay using Amplex® Red
Principle: In the presence of horseradish peroxidase (HRP), Amplex® Red reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent compound resorufin. The rate of fluorescence increase is directly proportional to the DAAO enzyme activity.
Materials:
-
Recombinant human DAAO (hDAAO)
-
D-serine (substrate)
-
Flavin adenine dinucleotide (FAD) (cofactor)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Sodium phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (dissolved in DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader
Step-by-Step Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4.
-
Enzyme Solution: Prepare a working solution of hDAAO in assay buffer. The final concentration should be determined empirically to give a robust linear signal within a 15-30 minute window.
-
Substrate/Cofactor Solution: Prepare a solution of D-serine and FAD in assay buffer. Final concentrations in the well are typically 5 mM for D-serine and 10 µM for FAD.[18]
-
Detection Mix: Prepare a solution of Amplex® Red and HRP in assay buffer. Final concentrations are typically 50 µM and 0.1 U/mL, respectively. Protect this solution from light.
-
Test Compounds: Prepare a serial dilution of the test compounds in DMSO, then dilute further in assay buffer to the desired starting concentration (e.g., 2% final DMSO concentration).
-
-
Assay Protocol (96-well format):
-
To each well, add 25 µL of the test compound solution (or buffer with DMSO for positive and negative controls).
-
Add 25 µL of the Enzyme Solution to all wells except the negative control (no-enzyme) wells. Add 25 µL of assay buffer to the negative control wells.
-
Add 25 µL of the Substrate/Cofactor solution.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the Detection Mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~570 nm, Emission: ~585 nm) kinetically over 15-30 minutes, reading every 60 seconds.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition for each test compound concentration relative to the positive control (enzyme + substrate, no inhibitor).
-
Plot percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 4: Interpreting Structure-Activity Relationship (SAR) Data
Systematic modification of the initial scaffold derived from this compound allows for the construction of an SAR model. This model is crucial for guiding the rational design of more potent inhibitors with improved drug-like properties.
Table 1: Hypothetical SAR Data for 6-Substituted Nicotinic Acid Analogs
| Compound ID | R-Group (at 6-position) | hDAAO IC₅₀ (nM) | Rationale / Notes |
| DAAO-001 | Phenyl | 850 | Initial hit compound. Provides a baseline for potency. |
| DAAO-002 | 4-Fluorophenyl | 420 | Electron-withdrawing fluorine can enhance binding interactions.[3] |
| DAAO-003 | 4-Chlorophenyl | 195 | Chloro substitution often improves potency in DAAO inhibitors.[3][10] |
| DAAO-004 | 4-Methoxyphenyl | 1500 | Bulky, electron-donating group may be poorly tolerated due to steric hindrance.[3] |
| DAAO-005 | Thiophen-2-yl | 670 | Bioisosteric replacement of phenyl with another aromatic ring. |
| DAAO-006 | Cyclohexyl | >10,000 | Loss of aromaticity and π-stacking interactions likely disrupts binding. |
Analysis of SAR Data: The hypothetical data in Table 1 illustrates key principles in DAAO inhibitor design.
-
Aromaticity is Key: The dramatic loss of activity with the cyclohexyl group (DAAO-006) suggests that an aromatic or heteroaromatic ring at the 6-position is critical for binding, likely through π-stacking interactions within the active site.
-
Electronic Effects Matter: The increased potency observed with electron-withdrawing substituents like fluorine and chlorine (DAAO-002, DAAO-003) is a common trend observed in various DAAO inhibitor series.[3][10][19] This suggests these groups may engage in favorable interactions with active site residues or modulate the electronics of the core structure.
-
Steric Constraints: The decreased activity of the methoxy-substituted analog (DAAO-004) indicates that there are steric limitations in the subpocket that binds the R-group.
Conclusion
This compound stands out as a highly effective and versatile starting material for the discovery and development of novel D-amino acid oxidase inhibitors. Its chemical tractability allows for the rapid generation of compound libraries to probe the enzyme's active site, while its core structure provides a solid foundation for potent inhibitory activity. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize new chemical entities targeting DAAO, paving the way for potential new therapeutics for schizophrenia and other disorders linked to NMDA receptor hypofunction.
References
- The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. PubMed Central.
- What are DAAO inhibitors and how do they work?
- D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy. PubMed.
- Assays of D-Amino Acid Oxidase Activity. PubMed Central.
- Evaluation of human D-amino acid oxidase inhibition by anti-psychotic drugs in vitro. PubMed.
- In Vitro Characterization of DAAO Inhibitor-1: A Technical Guide. Benchchem.
- D-amino acid oxidase. Wikipedia.
- Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings
- The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia. PubMed Central.
- DAAO-catalyzed oxidation of D -serine and inhibition of enzyme in vitro...
- Advances in D-Amino Acids in Neurological Research. PubMed Central.
- The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia.
- Assays of D-Amino Acid Oxidase Activity.
- 4-Hydroxypyridazin-3(2H)-one Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry.
- Application Notes and Protocols: The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermedi
- This compound: Key Uses and Applic
- Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences.
- Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conform
- The Structure-Activity Relationship of D-Amino Acid Oxidase Inhibitors: A Technical Guide. Benchchem.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group Meeting.
- Synthesis and biological evaluation of D-amino acid oxidase inhibitors. Journal of Medicinal Chemistry.
Sources
- 1. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 3. The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-amino acid oxidase inhibitors as a novel class of drugs for schizophrenia therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurobiology of D-amino acid oxidase (DAO) and its involvement in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Page loading... [guidechem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. portlandpress.com [portlandpress.com]
- 18. researchgate.net [researchgate.net]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Methyl 6-bromonicotinate Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to overcoming challenges in the Suzuki-Miyaura cross-coupling of methyl 6-bromonicotinate. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and achieve your synthetic goals. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to address the specific hurdles you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted this compound.
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The active Pd(0) species is crucial for the catalytic cycle to begin. If your palladium source is old or has been improperly stored, it may be inactive. Solution: Use a fresh, high-quality palladium precursor. For Pd(II) sources like Pd(OAc)₂, ensure your conditions facilitate in-situ reduction to Pd(0). Pre-catalysts, such as those from the Buchwald-type G2, G3, or G4 series, are often more reliable as they are designed for consistent and rapid activation.[1][2][3] |
| Inefficient Oxidative Addition | This compound is an electron-deficient heteroaryl halide. This electronic property can make the initial oxidative addition of the palladium catalyst to the C-Br bond, the rate-limiting step, sluggish.[4] Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Ligands like SPhos or XPhos are specifically designed to accelerate oxidative addition in challenging substrates.[5][6][7] |
| Catalyst Poisoning | The nitrogen atom in the pyridine ring of your substrate can coordinate to the palladium center, effectively poisoning the catalyst and halting the reaction.[8][9] Solution: The use of bulky ligands, as mentioned above, can create a steric shield around the palladium, minimizing coordination from the pyridine nitrogen. |
| Poor Solubility of Reagents | If your reactants, particularly the base, are not sufficiently soluble in the reaction medium, the reaction will be slow or may not proceed at all. Solution: Choose a solvent system that ensures all components are in solution at the reaction temperature. Common choices include mixtures like 1,4-dioxane/water, DMF/water, or toluene/water.[8][10] |
Problem 2: Significant Homocoupling of the Boronic Acid
You observe a significant amount of the boronic acid dimer in your reaction mixture, reducing the yield of your desired product.
| Potential Cause | Explanation & Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of boronic acids. Solution: It is critical to ensure your reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[8] |
| Inefficient Transmetalation | If the transfer of the organic group from the boron to the palladium is slow, the boronic acid has more opportunity to undergo side reactions like homocoupling. The transmetalation step is often facilitated by the base.[11] Solution: The choice of base is crucial. A stronger, more effective base can accelerate the formation of the reactive boronate species, thus promoting transmetalation. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[8][11] |
Problem 3: Protodeboronation of the Boronic Acid
Your desired product is not forming, and you suspect the boronic acid is being consumed by a side reaction where the boronic acid group is replaced by a hydrogen atom.
| Potential Cause | Explanation & Solution |
| Presence of Water | While a certain amount of water is often beneficial and even necessary for the Suzuki coupling, an excessive amount can lead to protodeboronation, especially with electron-deficient boronic acids.[12][13][14][15] Solution: If you are using anhydrous solvents, ensure they are truly dry. If using an aqueous solvent mixture, you may need to optimize the ratio of organic solvent to water. Using a milder base can also help mitigate this issue.[8] |
| Use of a Strong Base | A highly basic environment can accelerate the rate of protodeboronation.[8] Solution: If protodeboronation is a significant issue, consider using a milder base such as K₂CO₃ or even CsF.[16] The choice of base should be carefully considered in conjunction with the solvent and catalyst system. |
Frequently Asked Questions (FAQs)
Here we address common questions regarding the Suzuki coupling of this compound.
Q1: Why is the Suzuki coupling of this compound challenging?
A1: The primary challenges arise from the electronic properties of the substrate. The electron-deficient nature of the pyridine ring can slow down the oxidative addition step of the catalytic cycle. Furthermore, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[8][9]
Q2: What is the best palladium catalyst to use for this reaction?
A2: While traditional catalysts like Pd(PPh₃)₄ can be effective, for challenging substrates like this compound, modern catalyst systems are often superior.[10][17][18][19][20][21] Pre-catalysts paired with bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are highly recommended.[5][6][7][22] Second and third-generation Buchwald pre-catalysts (e.g., SPhos Pd G2, XPhos Pd G3) are particularly effective as they are air-stable and efficiently generate the active Pd(0) species under mild conditions.[1][2][3][23]
Q3: How does the choice of base affect the reaction?
A3: The base plays a critical role in the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For difficult couplings, stronger bases like K₃PO₄ are often more effective.[11]
Q4: What is the role of water in the reaction?
A4: Water can have a multifaceted role in the Suzuki coupling. It can be crucial for dissolving the base and facilitating the formation of the active boronate species.[12][13][15] However, as mentioned in the troubleshooting section, an excess of water can lead to unwanted side reactions like protodeboronation.[14] The optimal amount of water will depend on the specific reaction conditions.
Q5: My reaction is complete, but the yield is low after purification. What could be the issue?
A5: Low isolated yields despite good conversion can be due to difficulties in purification. The polarity of the product, methyl 6-aryl-nicotinate, might be similar to that of starting materials or byproducts, making chromatographic separation challenging. Consider optimizing your purification method, such as trying a different solvent system for column chromatography or considering recrystallization.
Experimental Protocols
Standard Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[17]
Optimized Protocol Using a Modern Catalyst System
This protocol is recommended for achieving higher yields, especially with challenging coupling partners.
| Component | Amount | Rationale |
| This compound | 1.0 mmol (1.0 equiv) | Starting material. |
| Arylboronic acid | 1.2 mmol (1.2 equiv) | Coupling partner. A slight excess is used to drive the reaction to completion. |
| XPhos Pd G3 | 0.02 mmol (2 mol%) | Highly active and stable pre-catalyst that promotes efficient oxidative addition. |
| K₃PO₄ | 2.0 mmol (2.0 equiv) | A strong base that effectively promotes transmetalation. |
| 1,4-Dioxane | 4 mL | A common aprotic solvent for Suzuki couplings. |
| Water | 1 mL | Co-solvent to dissolve the base and facilitate the catalytic cycle. |
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄ to a flame-dried reaction tube.
-
Add the degassed 1,4-dioxane and water.
-
Seal the tube and heat the mixture to 80-100 °C with vigorous stirring for the required time (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.
References
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine - Benchchem. (URL: )
- What is the prominent role of water in the Suzuki reaction? - Quora. (2023-03-18). (URL: )
- Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews. (2019-05-27). (URL: )
-
The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. (2022-04). (URL: [Link])
-
Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure | Organic Process Research & Development - ACS Publications. (2016-06-27). (URL: [Link])
-
In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant - Green Chemistry (RSC Publishing). (URL: [Link])
- Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. (URL: _)
-
The influence of water on the solid‐phase Suzuki–Miyaura reaction - ResearchGate. (URL: [Link])
- CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Books. (2014-10-27). (URL: )
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
- Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling - Benchchem. (URL: )
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions - Benchchem. (URL: )
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - NIH. (2021-08-19). (URL: [Link])
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. (URL: [Link])
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017-01-27). (URL: [Link])
-
Table 2 Effect of various bases in Suzuki cross-coupling reaction. - ResearchGate. (URL: [Link])
-
Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed. (URL: [Link])
- Protocol for Suzuki-Miyaura Coupling Reactions Using tBuXPhos Pd G3 - Benchchem. (URL: )
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. (2021-12-23). (URL: [Link])
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (URL: [Link])
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (2016-12-09). (URL: [Link])
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (2014-07-07). (URL: [Link])
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. (2025-09-27). (URL: [Link])
-
ChemInform Abstract: A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. - ResearchGate. (2025-08-06). (URL: [Link])
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. (URL: [Link])
-
Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (2024-01-12). (URL: [Link])
- The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluorobor
-
Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading - ResearchGate. (2009-10-29). (URL: [Link])
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids - ResearchGate. (2025-08-06). (URL: [Link])
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04). (URL: [Link])
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold - DiVA portal. (2015-02-21). (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10). (URL: [Link])
-
Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox- Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry - American Chemical Society. (2025-12-10). (URL: [Link])
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. (URL: )
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (2025-05-20). (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09). (URL: [Link])
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling of 2-bromo-6-methylisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the cross-coupling of 2-bromo-6-methylisonicotinic acid. As a Senior Application Scientist, this guide is structured to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to overcome experimental hurdles.
Introduction: The Challenges of a Multifunctional Substrate
2-bromo-6-methylisonicotinic acid is a valuable building block in medicinal chemistry, offering multiple points for diversification.[1] However, its trifunctional nature—a pyridine ring, a carboxylic acid, and a methyl group adjacent to the bromine—presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient pyridine ring can influence the catalytic cycle, while the Lewis basic nitrogen and the carboxylate group can interact with the palladium catalyst, potentially leading to deactivation or undesired side reactions.[2][3] This guide will dissect these potential issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of 2-bromo-6-methylisonicotinic acid?
A1: The most prevalent side reactions include:
-
Homocoupling of the boronic acid: This leads to the formation of a biaryl byproduct derived from the boronic acid partner.[3][4] This is often exacerbated by the presence of oxygen or if a Pd(II) precursor is used.[5][6]
-
Protodeboronation of the boronic acid: The boronic acid is replaced by a hydrogen atom, which is a common issue, especially with electron-rich or heterocyclic boronic acids in the presence of water and a strong base.[3][7]
-
Hydrodehalogenation (or dehalogenation) of the starting material: The bromine atom on the pyridine ring is replaced by a hydrogen atom, resulting in the formation of 6-methylisonicotinic acid.[4][8]
-
Catalyst poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle.[2][9] The carboxylate, formed under basic conditions, can also interact with the catalyst.[3]
Q2: How does the carboxylic acid group interfere with the cross-coupling reaction?
A2: The carboxylic acid can be deprotonated by the base to form a carboxylate. This negatively charged species can then coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[3] In some instances, this can be mitigated by protecting the carboxylic acid as an ester prior to the coupling reaction, followed by deprotection.[3][10]
Q3: Why is catalyst poisoning a significant issue with 2-halopyridine substrates?
A3: The nitrogen atom in the pyridine ring is Lewis basic and can coordinate strongly to the palladium catalyst.[2] This is particularly problematic for 2-halopyridines due to the proximity of the nitrogen to the reaction center, a phenomenon often called the "2-pyridyl problem."[2][11] This coordination can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the reaction.[2]
Q4: Can decarboxylation of the isonicotinic acid occur under typical cross-coupling conditions?
A4: While decarboxylative coupling is a known class of reaction, it typically requires specific conditions, often involving copper or silver co-catalysts and higher temperatures.[12] Under standard Suzuki, Buchwald-Hartwig, or Sonogashira conditions, significant decarboxylation of 2-bromo-6-methylisonicotinic acid is not a commonly reported side reaction. However, radical-mediated decarboxylation can occur under certain conditions.[13][14]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
This is a common starting point for troubleshooting and can have multiple root causes.
Caption: Troubleshooting workflow for low or no product conversion.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more robust, air-stable pre-catalyst.[4][7] | The active Pd(0) species can be sensitive to air and moisture. Pre-catalysts are designed to generate the active species in situ, ensuring a higher concentration of active catalyst. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos). Consider changing the halide from bromide to iodide if synthetically feasible.[2] | Electron-rich ligands enhance the electron density on the palladium center, facilitating the oxidative addition step, which is often rate-limiting for electron-deficient aryl halides.[15] |
| Catalyst Poisoning by Pyridine Nitrogen | Employ sterically hindered phosphine ligands.[2] The bulk of the ligand can sterically shield the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst. | The steric bulk of ligands like XPhos or SPhos can create a "ligand sphere" around the palladium that disfavors coordination of the pyridine nitrogen.[11] |
| Catalyst Inhibition by Carboxylate | Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the coupling reaction and deprotect it afterward.[3][10] | The ester is electronically neutral and a much weaker ligand for palladium than the carboxylate anion, thus preventing catalyst inhibition. |
| Poor Solubility of Reagents | Use a solvent system that ensures all components are in solution at the reaction temperature (e.g., dioxane/water, DMF/water). | For the reaction to proceed efficiently, all reactants must be in the same phase to interact with the catalyst. |
Issue 2: Significant Formation of Homocoupled Boronic Acid Byproduct
This side reaction consumes your coupling partner and complicates purification.
Caption: Troubleshooting workflow to minimize boronic acid homocoupling.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[6] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling of the boronic acid.[5] |
| Inefficient Transmetalation | Use a stronger or more appropriate base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is finely powdered and dry for anhydrous reactions.[4] | The base activates the boronic acid for transmetalation.[16][17] If this step is slow, the palladium-halide intermediate has a longer lifetime, increasing the chance of side reactions. |
| Use of Pd(II) Precursors | If using a Pd(II) salt like Pd(OAc)₂, consider adding a mild reducing agent or switching to a Pd(0) source like Pd(PPh₃)₄.[6] | Pd(II) can directly react with two equivalents of the boronic acid to form the homocoupled product and Pd(0).[5] While this generates the active catalyst, it can be a significant pathway for byproduct formation at the start of the reaction. |
Issue 3: Observation of Hydrodehalogenation (Dehalogenation)
The formation of 6-methylisonicotinic acid indicates the bromine atom is being replaced by hydrogen.
| Potential Cause | Recommended Solution | Scientific Rationale |
| Source of Hydride | Ensure anhydrous solvents and reagents if possible, especially if using a strong base. | Water or other protic sources can react with the organopalladium intermediate or the catalyst itself, leading to the reductive cleavage of the C-Br bond. |
| β-Hydride Elimination (from boronic acid partner) | This is more relevant if the boronic acid has β-hydrogens. For aryl-aryl couplings, this is less common. | If an alkylboronic acid with β-hydrogens is used, β-hydride elimination from the organopalladium intermediate can occur, generating a palladium-hydride species that can then cause hydrodehalogenation. |
| Catalyst Decomposition Pathway | Optimize ligand and temperature. Sometimes a lower temperature can suppress this side reaction. | Certain catalyst decomposition pathways can generate palladium-hydride species, which are responsible for the hydrodehalogenation.[8] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Protected 2-bromo-6-methylisonicotinic acid
This protocol assumes the carboxylic acid has been protected as a methyl ester.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Reagent Preparation: In a dry reaction vessel, combine methyl 2-bromo-6-methylisonicotinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of toluene and water or dioxane and water) via syringe.[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%) under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection (if necessary): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Conclusion
Successfully navigating the cross-coupling of 2-bromo-6-methylisonicotinic acid requires a nuanced understanding of the potential side reactions and the interplay between the substrate, catalyst, and reaction conditions. By systematically addressing issues such as catalyst poisoning, homocoupling, and hydrodehalogenation, researchers can optimize their synthetic routes to achieve high yields of the desired products. This guide provides a framework for troubleshooting and a starting point for protocol development, empowering scientists to harness the full synthetic potential of this versatile building block.
References
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 755-760. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Procter, D. J., et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 58(42), 14934-14957. [Link]
-
National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]
-
PubMed. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Institutes of Health. (n.d.). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Retrieved from [Link]
-
OSTI.GOV. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. [Link]
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters | Request PDF. Retrieved from [Link]
-
Wikipedia. (2023). Decarboxylative cross-coupling. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Journal of the American Chemical Society. (2001). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
PubMed Central. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
PubMed. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]
-
ChemRxiv. (n.d.). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 13. Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
How to avoid homocoupling in Suzuki reactions of bromopyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of bromopyridines. The electron-deficient nature of the pyridine ring introduces unique challenges, most notably the propensity for undesirable homocoupling side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you minimize these side products and maximize the yield of your desired biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is a common side reaction where two identical molecules couple together. In the Suzuki reaction of a bromopyridine with a boronic acid, two primary types of homocoupling can occur:
-
Aryl Halide Homocoupling: Two molecules of the bromopyridine couple to form a bipyridine.
-
Boronic Acid Homocoupling: Two molecules of the organoboron reagent couple to form a biaryl species. This is often the more prevalent and troublesome side reaction.[1]
Q2: Why is homocoupling more of a problem with bromopyridines?
A2: The electron-deficient nature of the pyridine ring makes the corresponding bromopyridines more susceptible to certain side reactions. Additionally, 2-substituted pyridyl boron derivatives can be challenging substrates due to slow transmetalation rates and a tendency to undergo protodeboronation, which can disrupt the catalytic cycle and create conditions favorable for homocoupling.[2][3]
Q3: What is the primary cause of boronic acid homocoupling?
A3: The presence of oxygen and Pd(II) species in the reaction mixture is a major driver of boronic acid homocoupling.[4][5] If the active Pd(0) catalyst is oxidized to Pd(II), or if a Pd(II) precatalyst is not efficiently reduced, these species can react stoichiometrically with the boronic acid to produce the homocoupled biaryl and regenerate Pd(0).[5] Rigorous exclusion of oxygen is therefore critical.[4]
Q4: Can my choice of palladium catalyst influence homocoupling?
A4: Absolutely. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) sources such as Pd(OAc)₂.[6] Pd(II) precatalysts require an initial reduction step to enter the catalytic cycle, and any unreduced Pd(II) can directly promote homocoupling.[5] Modern precatalysts, like those developed by Buchwald, are designed for clean and efficient generation of the active Pd(0) species, which can also help suppress this side reaction.[5]
Q5: How does the ligand affect the formation of homocoupling byproducts?
A5: Ligands are critical for controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at suppressing homocoupling.[6][7] These ligands accelerate the key steps of the desired catalytic cycle—oxidative addition and reductive elimination—making the competing homocoupling pathway less favorable.[6] Their steric bulk can also physically hinder the formation of intermediates that lead to homocoupling.[1][7]
Troubleshooting Guide: Minimizing Homocoupling
This section provides a systematic approach to diagnosing and solving issues with homocoupling in your Suzuki reactions involving bromopyridines.
Issue 1: High Levels of Boronic Acid Homocoupling
This is the most common issue, resulting in significant formation of a biaryl byproduct derived from your boronic acid.
Root Causes & Solutions:
-
Oxygen in the Reaction Mixture: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which directly promotes homocoupling.[4][5]
-
Solution: Implement rigorous degassing procedures.
-
Protocol: Solvent Degassing: Before use, sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes. Alternatively, use the freeze-pump-thaw method (three cycles) for the most thorough oxygen removal.
-
Protocol: Reaction Setup: Assemble your reaction glassware (e.g., a Schlenk flask) while hot after oven-drying.[1] Once assembled, subject the sealed flask containing your solid reagents to at least three vacuum/inert gas backfill cycles before adding the degassed solvent via cannula or syringe.[1] A subsurface sparge with nitrogen just before adding the catalyst can be particularly effective.[4][8]
-
-
-
Inefficient Pd(II) Precatalyst Reduction: Using a Pd(II) source like Pd(OAc)₂ without conditions that ensure its rapid reduction to Pd(0) leaves Pd(II) available to cause homocoupling.
-
Solution 1: Switch to a Pd(0) Source. Using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can often resolve the issue, as it enters the catalytic cycle directly.[6][9]
-
Solution 2: Add a Mild Reducing Agent. The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4][8]
-
Solution 3: Use an Advanced Precatalyst. Buchwald G3 or G4 precatalysts are designed for clean, thermal conversion to the active Pd(0) catalyst, minimizing the lifetime of stray Pd(II) species.[5]
-
-
Suboptimal Ligand Choice: The ligand may not be sufficiently electron-rich or bulky to promote the desired cross-coupling at a rate that outcompetes homocoupling.
-
Solution: Screen a panel of more effective ligands.
-
Diagram: The Suzuki Catalytic Cycle and Competing Homocoupling Pathway
The following diagram illustrates the desired cross-coupling cycle versus the off-cycle pathway leading to boronic acid homocoupling, which is often initiated by residual Pd(II).
Caption: Suzuki cycle vs. Pd(II)-mediated homocoupling.
Issue 2: Significant Aryl Halide (Bromopyridine) Homocoupling
While often less common than boronic acid homocoupling, the formation of bipyridine byproducts can still reduce yields.
Root Causes & Solutions:
-
High Reaction Temperature: Elevated temperatures can sometimes promote side reactions, including the homocoupling of the electron-deficient bromopyridine.
-
Solution: Lower the reaction temperature. Suzuki reactions can often be run effectively at temperatures lower than the standard 80-100 °C, especially with highly active catalyst systems.[7][12] Run a temperature screen (e.g., 50 °C, 65 °C, 80 °C) to find the minimum temperature required for efficient cross-coupling.
-
-
Incorrect Base Selection: The choice and strength of the base can influence reaction pathways.[13] A base that is too strong or too weak might alter catalyst speciation or reaction kinetics in a way that favors homocoupling.
-
Solution: Screen different bases. While K₂CO₃ and K₃PO₄ are common choices, milder bases like KF or Cs₂CO₃ can be effective, particularly for sensitive substrates.[9][10][14] The base's primary role is to activate the boronic acid for transmetalation, and finding the optimal base is key to balancing reactivity and minimizing side reactions.[14]
-
Comparative Data: Key Parameter Effects on Homocoupling
The following table summarizes the general effects of critical reaction parameters on the suppression of homocoupling.
| Parameter | Recommended for Low Homocoupling | Rationale |
| Palladium Source | Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or advanced Pd(II) precatalysts (e.g., Buchwald G3/G4).[5][6] | Avoids or minimizes the concentration of free Pd(II), a key species responsible for boronic acid homocoupling.[4][5] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs).[6][7] | Accelerates the desired catalytic cycle (oxidative addition/reductive elimination), outcompeting the homocoupling pathway.[6] |
| Atmosphere | Strictly inert (Argon or Nitrogen).[1] | Prevents oxidation of the active Pd(0) catalyst to Pd(II).[4] |
| Temperature | Lowest effective temperature.[7] | Higher temperatures can accelerate the rates of side reactions relative to the desired cross-coupling.[7][12] |
| Base | Screen for optimal performance (K₃PO₄, Cs₂CO₃, KF are good starting points).[9][10] | The base influences the rate of transmetalation; an optimal choice ensures the cross-coupling pathway is favored.[13][14] |
Recommended Experimental Protocol
This generalized protocol provides a robust starting point for minimizing homocoupling in the Suzuki coupling of a bromopyridine with an arylboronic acid using an advanced catalyst system.
Workflow: Low-Homocoupling Suzuki Reaction
Caption: General workflow for a Suzuki coupling reaction.
Detailed Steps:
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0-3.0 mmol).[11]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂ (1 mol%) and SPhos (2 mol%)) or a pre-formed catalyst like PEPPSI-IPr (0.5-1 mol%).[11]
-
Inerting the System: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a suitable solvent (e.g., 1,4-dioxane or t-AmylOH, ~5 mL) that has been thoroughly degassed by sparging with argon for at least 30 minutes.[11]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (start by screening at 80-100 °C) with vigorous stirring.[11]
-
Monitoring: Follow the consumption of the starting material by your preferred analytical method (TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
By carefully controlling the reaction atmosphere, selecting a highly active and appropriate catalyst system, and optimizing parameters such as temperature and base, researchers can significantly suppress the formation of homocoupling byproducts in the Suzuki reactions of bromopyridines.
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Optimizing reaction conditions for Suzuki coupling of pyridyl compounds. Benchchem.
- How to avoid homocoupling in Suzuki reactions with palladium c
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). DOI:10.1039/D2FD00165A
- Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boron
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- The effect of various temperatures on the Suzuki coupling reaction a.
- Copper-facilitated Suzuki reactions: application to 2-heterocyclic boron
- Role of a base in Suzuki-Miyaura reaction.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. Available from: [Link]
- Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Effect of different bases on the Suzuki-Miyaura coupling a.
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
- A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Selection for Methyl 6-bromonicotinate Reactions
Welcome to the technical support center for optimizing catalyst selection in reactions involving Methyl 6-bromonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this electron-deficient heteroaryl halide. The inherent electronic properties of the pyridine ring can present unique challenges, including potential catalyst inhibition by the pyridine nitrogen.[1][2] Therefore, a carefully considered approach to catalyst system selection is paramount for achieving high reaction efficiency.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Low to No Product Formation in Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low conversion in Suzuki-Miyaura couplings of electron-deficient substrates like this compound is a common challenge. The electron-withdrawing nature of the ester and the pyridine nitrogen can affect the catalytic cycle.[3] Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection:
-
Initial Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be a starting point, they are often not optimal for this substrate.[4] The high activity of modern catalysts is often not required for such reactive substrates, but more electron-rich and bulky phosphine ligands are generally preferred.
-
Ligand Screening: The choice of ligand is critical.[3] Electron-rich and bulky ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Consider screening a panel of ligands. For electron-deficient pyridines, ligands like XPhos, SPhos, or RuPhos often give superior results.[5][6][7]
-
Palladium Precursor: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions facilitate reduction to the active Pd(0) species.[3][8] Switching to a pre-formed Pd(0) source or a precatalyst (e.g., XPhos Pd G3) can provide more consistent results.
2. Base and Solvent System:
-
Base Strength and Solubility: The base plays a crucial role in the transmetalation step.[9] While aqueous bases like K₂CO₃ or Na₂CO₃ are common, they may not be optimal. Consider stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃, which can also help mitigate hydrolysis of the methyl ester.[10] The solubility of the base is also a key factor.[8]
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are generally preferred.[11] The addition of a small amount of water is often necessary when using inorganic bases, but excessive water can lead to unwanted side reactions like hydrolysis of the ester.[10]
3. Reaction Conditions:
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C.[8][12] If you are running the reaction at a lower temperature, a gradual increase may improve the reaction rate.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[8][13] Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Scenario 2: Significant Byproduct Formation in Buchwald-Hartwig Amination
Question: I'm performing a Buchwald-Hartwig amination on this compound and observe significant amounts of hydrodehalogenation (debromination) and starting material dimerization. How can I suppress these side reactions?
Answer:
Hydrodehalogenation and homocoupling are common side reactions in palladium-catalyzed aminations, particularly with electron-deficient heteroaryl halides.[13] Here are key strategies to minimize these byproducts:
1. Minimizing Hydrodehalogenation (Debromination):
-
Hydride Source Elimination: This side reaction is caused by hydride sources in the reaction mixture.[13]
-
Solvents: Use high-purity, anhydrous, and thoroughly degassed solvents. Alcohols can be a source of hydrides and should be avoided unless part of a specific protocol.[13]
-
Reagents: Ensure the amine and base are of high purity and handled under anhydrous conditions.
-
-
Catalyst System Optimization:
-
Ligand Choice: Certain ligands are more prone to β-hydride elimination pathways that can lead to debromination. Bulky biarylphosphine ligands like XPhos or BrettPhos are often effective at promoting the desired C-N bond formation over competing pathways.[6][14]
-
Base Selection: Use a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS.[8] The choice of base can significantly influence the reaction outcome.[8]
-
2. Suppressing Homocoupling:
-
Catalyst Concentration: High catalyst loadings can sometimes promote homocoupling. While challenging substrates may require higher loadings, it's worth exploring if reducing the catalyst concentration (e.g., from 5 mol% to 1-2 mol%) after initial optimization improves the product-to-byproduct ratio.[8]
-
Reaction Temperature: Lowering the reaction temperature, if the reaction rate remains acceptable, can sometimes disfavor dimerization pathways.
Experimental Protocol to Minimize Byproducts:
-
Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Stir the mixture at the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary considerations when selecting a catalyst for a Heck reaction with this compound?
A1: For a Heck reaction, which couples the aryl bromide with an alkene, the key considerations are:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.[15]
-
Ligand: Phosphine ligands are often used to facilitate the reaction.[15] Triphenylphosphine is a standard choice, but for electron-deficient substrates, more electron-rich ligands may be beneficial.[15] Phosphine-free conditions have also been developed and may be worth exploring.[16]
-
Base: A hindered amine base like triethylamine (Et₃N) is typically used to neutralize the HBr generated during the reaction.[15]
-
Alkene Partner: Electron-withdrawing groups on the alkene, such as in acrylates, generally enhance the reaction rate.[15]
Q2: For a Sonogashira coupling of this compound with a terminal alkyne, is a copper co-catalyst always necessary?
A2: While the classic Sonogashira coupling protocol uses a combination of a palladium catalyst and a copper(I) co-catalyst (typically CuI), copper-free conditions have been developed.[13][17][18] The primary role of the copper is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[19] However, a significant drawback of using copper is the promotion of alkyne homocoupling (Glaser coupling), which leads to undesired byproducts.[13] Therefore, employing a copper-free protocol is a highly effective strategy to improve the selectivity of the reaction.[13]
Q3: How does the pyridine nitrogen in this compound affect catalyst activity?
A3: The nitrogen lone pair in the pyridine ring can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[2] This can prevent the catalyst from participating in the desired catalytic cycle. To mitigate this, the use of bulky ligands is often beneficial. The steric hindrance from these ligands can disfavor the coordination of the pyridine nitrogen to the palladium center, thereby maintaining the catalyst's activity.[20]
Catalyst Selection Logic:
Caption: Logic for selecting ligands based on the type of cross-coupling reaction.
Comparative Data on Catalyst Systems
The following table summarizes typical conditions for various cross-coupling reactions with analogous 6-bromopyridine substrates to provide a starting point for optimization.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp (°C) | Reported Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | Varies |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 60-88[11] |
| Sonogashira | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 92[11] |
Note: Yields are highly substrate-dependent and the conditions above serve as a general guideline. Data for Suzuki-Miyaura is based on analogous substrates.[11]
References
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.NIH.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile.Benchchem.
- Heck reaction.Wikipedia.
- Sonogashira Coupling.Organic Chemistry Portal.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- How can I solve my problem with Suzuki coupling?
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Buchwald-Hartwig Amin
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.RSC Publishing.
- Condition Optimization for Buchwald-Hartwig Reactions.YouTube.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.NIH.
- Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry.Benchchem.
- Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Compar
- Struggling with Suzuki Reaction.Reddit.
- Sonogashira coupling.Wikipedia.
- Heck Reaction.Organic Chemistry Portal.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 6-bromonicotinate Reaction Products
Welcome to the technical support center for the purification of Methyl 6-bromonicotinate and its reaction products. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during the isolation and purification of this critical synthetic building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of this compound.
Q1: What are the typical impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. For a common Fischer esterification of 6-bromonicotinic acid, you should anticipate the following:
-
Unreacted Starting Material: Residual 6-bromonicotinic acid is a primary impurity. Due to its acidic nature and high polarity, it behaves very differently from the ester product during purification.[1]
-
Side-Reaction Products: Depending on reaction conditions, minor side products can form. While specific structures vary, they are often isomers or products of decomposition if excessive heat is applied.
-
Residual Solvents: Solvents used in the reaction (e.g., methanol) and workup (e.g., dichloromethane, ethyl acetate) are common.[2][3]
-
Catalyst Residue: If an acid catalyst like H₂SO₄ is used, it must be thoroughly neutralized and removed during the aqueous workup.[4]
-
Water: Incomplete drying of the organic extracts will leave residual water.
Q2: How do I choose the right primary purification technique for my crude product?
A2: The choice depends on the physical state of your crude product and the desired final purity. This compound is typically a white to off-white solid at room temperature.[5][6]
-
For Solid Crude Product:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product, yielding high-purity crystalline material. It is an excellent final purification step.[4]
-
Column Chromatography: Necessary if recrystallization fails or if the crude product contains multiple, closely related impurities.
-
-
For Oily or Highly Impure Crude Product:
-
Column Chromatography: This is the most versatile technique for separating components of a complex mixture. It is essential when dealing with oils or when impurities have polarities similar to the product.
-
Aqueous Workup/Extraction: This is not a final purification step but a critical preliminary one to remove acidic or basic impurities (like unreacted 6-bromonicotinic acid or catalyst) before chromatography or recrystallization.[2]
-
Q3: How stable is this compound during workup and purification?
A3: Esters, including this compound, are susceptible to hydrolysis, primarily under strongly acidic or basic conditions.
-
pH Sensitivity: The ester can hydrolyze back to 6-bromonicotinic acid. This reaction is significantly accelerated by strong bases (saponification) and to a lesser extent by strong acids. During workup, it is crucial to use a weak base like sodium bicarbonate (NaHCO₃) for neutralization and to avoid prolonged contact with aqueous layers.[2][4] Esters are generally most stable in a slightly acidic pH range (pH 4-6).[7]
-
Temperature Sensitivity: While generally stable at moderate temperatures, prolonged heating, especially in the presence of nucleophiles (like water or residual base), can increase the rate of degradation.[7] It is advisable to concentrate solutions on a rotary evaporator using a warm water bath rather than high heat.
Section 2: Troubleshooting Purification Workflows
This section provides detailed guides for the most common purification techniques, formatted as Q&A to address specific problems.
Workflow 1: Aqueous Extraction and Workup
A proper aqueous workup is the foundation of a successful purification. Its primary goal is to remove water-soluble impurities, catalysts, and unreacted starting materials.
Q: My product yield is low after extraction. Where did it go? A: The pyridine nitrogen in this compound is weakly basic. If your aqueous phase is too acidic (pH < ~2), the nitrogen can become protonated, forming a salt that is more soluble in the aqueous layer than the organic layer.
-
Solution: Ensure the aqueous layer is neutral or slightly basic before completing the extraction. A wash with saturated sodium bicarbonate solution is standard practice to neutralize any residual acid catalyst and deprotonate any product that may have become protonated.[2][3]
Q: I have a persistent emulsion at the interface of my organic and aqueous layers. A: Emulsions are common and are caused by the stabilization of microscopic droplets of one solvent within the other.
-
Solution:
-
Add Brine: Add a saturated aqueous NaCl solution. This increases the ionic strength and density of the aqueous phase, which helps to break the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period.
-
Filtration: Pass the entire mixture through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion persists and the volume is manageable, centrifuging the mixture is a highly effective method.
-
-
Quench Reaction: Cool the reaction mixture to room temperature.
-
Remove Solvent: If the reaction was performed in a volatile solvent like methanol, remove it under reduced pressure.
-
Dilute: Dissolve the residue in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Neutralize: Carefully add a saturated aqueous solution of NaHCO₃. Swirl gently at first, and vent the separatory funnel frequently to release CO₂ gas produced from neutralization. Continue adding until effervescence ceases.
-
Separate Layers: Allow the layers to separate and drain the aqueous layer.
-
Wash: Wash the organic layer sequentially with water and then with brine.
-
Dry: Dry the isolated organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Workflow 2: Column Chromatography
Flash column chromatography is the workhorse of purification for separating compounds with different polarities.
Q: My compound is streaking down the TLC plate and the column. Why? A: Streaking is often caused by overloading the sample or by strong interactions between the compound and the silica gel. The pyridine nitrogen can interact strongly with the acidic silanol groups on the silica surface.
-
Solution:
-
Reduce Load: Ensure you are not applying too much crude material to the column.
-
Add a Modifier: Add a small amount of a basic modifier, like triethylamine (~0.5-1%), to your eluent. This will occupy the acidic sites on the silica, allowing your basic compound to elute more cleanly.
-
Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel if streaking persists.
-
Q: I can't achieve good separation between my product and an impurity. A: The polarity of your eluent is not optimal for resolving the two compounds.
-
Solution:
-
Fine-Tune Eluent Polarity: If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., use 15% ethyl acetate in hexanes instead of 20%). If the spots are too low (low Rf), increase the polarity.
-
Change Solvents: Sometimes, changing the solvent system entirely can alter the selectivity of the separation. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order of compounds.
-
| Solvent System (v/v) | Polarity | Typical Application |
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | A good starting point for eluting this compound. |
| 50-100% Dichloromethane in Hexanes | Low to Medium | Alternative non-polar system. |
| 1-5% Methanol in Dichloromethane | Medium to High | Used for eluting more polar compounds. |
-
Select Eluent: Determine the optimal eluent system using Thin-Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for the product.[8]
-
Pack Column: Pack a glass column with silica gel, first as a slurry in the least polar solvent of your eluent system.
-
Load Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
Elute: Run the column by applying the eluent and collecting fractions. Maintain a constant flow rate using positive pressure.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Workflow 3: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.
Q: My product "oiled out" instead of forming crystals. A: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also occur if the boiling point of the solvent is too high.
-
Solution:
-
Re-heat: Heat the solution until the oil redissolves completely.
-
Add More Solvent: Add more of the "good" solvent to ensure the compound stays dissolved at a slightly lower temperature.
-
Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.
-
Change Solvent System: The chosen solvent may not be appropriate.
-
Q: My product will not crystallize from the solution, even after cooling. A: The solution is not sufficiently supersaturated, or nucleation has not been initiated.
-
Solution:
-
Induce Nucleation:
-
Scratch: Scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic glass fragments provide a surface for crystal growth.
-
Seed: Add a tiny crystal of the pure product to the solution.
-
-
Increase Concentration: Evaporate some of the solvent to increase the concentration of the product and then cool again.
-
Cool Further: Use an ice bath or refrigerator to lower the temperature further, but do this slowly to ensure good crystal formation.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 3. This compound | 26218-78-0 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 26218-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 6-bromonicotinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low conversion rates encountered in palladium-catalyzed cross-coupling reactions involving methyl 6-bromonicotinate. As a key building block in medicinal chemistry, understanding the nuances of its reactivity is paramount for success.[1][2] This center provides a structured, question-and-answer-based approach to diagnose and resolve common experimental challenges.
Troubleshooting Guide: Addressing Specific Reaction Failures
This section is dedicated to pinpointing and solving issues that arise during specific, commonly employed cross-coupling reactions with this compound.
Q1: My Suzuki-Miyaura coupling of this compound is stalling, resulting in a low yield of the desired biaryl product. What are the likely causes and how can I rectify this?
Low conversion in the Suzuki-Miyaura coupling of this compound is a frequent challenge. The electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with the palladium catalyst are primary contributing factors.[3] Here’s a systematic approach to troubleshooting:
Underlying Causes & Corrective Actions:
-
Catalyst Inactivity or Deactivation: The active Pd(0) species is susceptible to oxidation if oxygen is present.[4][5] Additionally, the pyridine nitrogen of the substrate or product can act as a ligand, poisoning the catalyst.[3][5]
-
Solution: Ensure rigorous degassing of all solvents and reagents.[4] This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or through several freeze-pump-thaw cycles.[6] Consider using a fresh bottle of palladium precursor and ligand. To counteract catalyst poisoning by the pyridine nitrogen, employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can be beneficial as they sterically shield the metal center.[3]
-
-
Inefficient Oxidative Addition: The oxidative addition of the C-Br bond to the Pd(0) center is a critical step in the catalytic cycle. For an electron-deficient substrate like this compound, this step can be sluggish.[3]
-
Solution: Switching to more electron-rich and bulky phosphine ligands can facilitate this step.[3] Increasing the reaction temperature may also improve the rate of oxidative addition.
-
-
Poor Reagent Quality or Stability: Boronic acids are known to undergo protodeboronation (hydrolysis back to the arene) or form unreactive cyclic anhydrides (boroxines), especially under basic conditions.[4]
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for both catalyst stability and promoting the transmetalation step.
-
Solution: Screen a variety of bases and solvents. For instance, while K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ might be more effective.[7] Solvent systems like dioxane/water, DMF/water, or toluene/water should be evaluated to ensure adequate solubility of all reactants at the reaction temperature.[3]
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: A systematic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Q2: My Buchwald-Hartwig amination of this compound with a primary/secondary amine is failing. What are the common pitfalls?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8][9] However, with substrates like this compound, specific challenges can arise.
Underlying Causes & Corrective Actions:
-
Catalyst Inhibition: Similar to the Suzuki coupling, the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[8]
-
Solution: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often crucial to prevent catalyst poisoning and promote the desired reaction.[10]
-
-
Inappropriate Base: The choice of base is critical. It must be strong enough to deprotonate the amine but not so strong as to cause decomposition of the starting materials or product.
-
Solution: Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is often effective.[10] However, if side reactions are observed, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered.
-
-
Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under basic reaction conditions, especially if water is present.
-
Solution: Ensure the use of anhydrous solvents and reagents. If ester hydrolysis remains an issue, consider performing the reaction at a lower temperature for a longer duration.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | XPhos (2-4 mol%) | A bulky, electron-rich ligand to prevent catalyst inhibition.[10] |
| Base | NaOtBu (1.4 equivalents) | A strong, non-nucleophilic base. |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvents that are generally compatible with the reaction. |
| Temperature | 80-110 °C | To ensure a reasonable reaction rate. |
Q3: I am attempting a Sonogashira coupling with a terminal alkyne and this compound, but the reaction is sluggish and gives a low yield. How can I optimize this?
The Sonogashira coupling is a fundamental reaction for the formation of C(sp)-C(sp²) bonds.[11][12] When using this compound, careful optimization is often necessary.
Underlying Causes & Corrective Actions:
-
Copper(I) Co-catalyst Issues: While traditional Sonogashira reactions use a copper(I) co-catalyst, this can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling).[12]
-
Solution: Consider a copper-free Sonogashira protocol.[11] If using copper, ensure it is from a reliable source and used in the appropriate amount (typically 4-10 mol%).
-
-
Base Selection: An amine base, such as triethylamine or diisopropylamine, is typically used to quench the HBr formed during the reaction.[7]
-
Solution: Ensure the amine base is dry and of high purity. In some cases, a stronger, non-nucleophilic organic base like DBU may be more effective.[11]
-
-
Palladium Catalyst and Ligand: The choice of palladium source and ligand is crucial for reaction efficiency.
-
Solution: Pd(PPh₃)₄ is a common choice.[7] If this is not effective, screening other palladium sources and ligands may be necessary.
-
General Protocol for Sonogashira Coupling:
Caption: A step-by-step experimental workflow for a Sonogashira coupling reaction.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the properties and handling of this compound that can impact reaction outcomes.
Q4: What are the key stability and storage considerations for this compound?
This compound is a solid that should be stored under an inert atmosphere in a cool, dry place.[1] While generally stable, the ester functionality can be sensitive to hydrolysis in the presence of strong acids or bases, particularly with prolonged exposure to moisture.[13] It is advisable to use the reagent from a freshly opened container or one that has been properly stored to avoid introducing impurities into your reaction.
Q5: I am observing a significant amount of debrominated starting material (methyl nicotinate) in my reaction mixture. What is causing this side reaction?
The formation of a debrominated product, known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[7][9] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture. Potential hydride sources include certain solvents (like THF, which can degrade to form hydrides) or bases. To minimize this, consider switching to non-protic solvents like dioxane or toluene and using bases that are less likely to act as hydride donors, such as K₃PO₄ or Cs₂CO₃.[7]
Q6: Homocoupling of my boronic acid is a major byproduct in my Suzuki reaction. How can I prevent this?
Homocoupling of the boronic acid is often promoted by the presence of oxygen.[3] Therefore, the most critical step to prevent this is to ensure a rigorously deoxygenated reaction environment.[4][5] Using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help mitigate this issue, as the in-situ reduction of a Pd(II) precatalyst can sometimes initiate homocoupling.[7]
Q7: How do I choose the optimal catalyst loading for my reaction?
The optimal catalyst loading is a balance between reaction efficiency and cost. For many standard cross-coupling reactions with aryl bromides, a loading of 1-5 mol% of the palladium catalyst is a good starting point.[7] If the reaction is particularly challenging or if you are aiming to improve the turnover number (TON), a systematic screening of different catalyst loadings is recommended.
References
- BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling. BenchChem.
- Guidechem. (n.d.). This compound (cas 26218-78-0) SDS/MSDS download. Guidechem.
- BenchChem. (2025). Troubleshooting guide for incomplete conversion of 6-Bromonicotinonitrile. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate.
- ChemicalBook. (n.d.). This compound CAS#: 26218-78-0. ChemicalBook.
- ResearchGate. (2025). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate.
- BenchChem. (2025). Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Bromonicotinonitrile. BenchChem.
- BenchChem. (2025). Improving yield and purity in 6-Bromonicotinonitrile coupling reactions. BenchChem.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.
- ChemicalBook. (n.d.). This compound | 26218-78-0. ChemicalBook.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- Reddit. (2024). Failed suzuki coupling, any suggenstions?. Reddit.
- ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling.... ResearchGate.
- ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications.
- PMC. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC.
- NIH. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH.
- Catalysis Science & Technology (RSC Publishing). (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigma-Aldrich.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- ChemicalBook. (2025). This compound. ChemicalBook.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Journal of Organic Chemistry. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Journal of Organic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile. BenchChem.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound 26218-78-0. Tokyo Chemical Industry (India) Pvt. Ltd.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- BLD Pharm. (n.d.). 26218-78-0|this compound. BLD Pharm.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. ResearchGate.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. BenchChem.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
- ACS Publications. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ACS Publications.
- Organic Chemistry Portal. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Organic Chemistry Portal.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- PubMed. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. PubMed.
Sources
- 1. This compound CAS#: 26218-78-0 [amp.chemicalbook.com]
- 2. This compound | 26218-78-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
Technisches Support-Center: Optimierung von Kupplungsreaktionen mit Methyl-6-bromonicotinat
Answering in German.
Willkommen im technischen Support-Center für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Dieser Leitfaden soll Ihnen bei der Fehlerbehebung und Lösung häufiger Probleme bei Palladium-katalysierten Kreuzkupplungsreaktionen mit Methyl-6-bromonicotinat helfen. Der Schwerpunkt liegt dabei auf der kritischen Rolle der Base bei der Steuerung des Reaktionsergebnisses.
Methyl-6-bromonicotinat ist aufgrund seines elektronenarmen Pyridinrings und der reaktiven Brom- und Esterfunktionen ein vielseitiger Baustein. Diese Eigenschaften stellen jedoch auch besondere Herausforderungen dar, insbesondere bei der Wahl der richtigen Base, um Nebenreaktionen zu minimieren und hohe Ausbeuten zu erzielen.
Häufig gestellte Fragen (FAQs) – Allgemeine Überlegungen zur Base
F1: Warum ist die Wahl der Base bei Kupplungsreaktionen mit Methyl-6-bromonicotinat so entscheidend?
A1: Die Wahl der Base ist aus drei Hauptgründen von entscheidender Bedeutung:
-
Aktivierung des Kupplungspartners: Bei vielen Kreuzkupplungsreaktionen, wie der Suzuki-Miyaura-Kupplung, aktiviert die Base die Boronsäure zu einem nukleophileren Boronat-Spezies, was für den Transmetallierungsschritt unerlässlich ist.[1][2][3][4]
-
Neutralisierung von Säure: Während des katalytischen Zyklus wird Halogenwasserstoffsäure (HBr) freigesetzt. Die Base neutralisiert diese Säure und verhindert so die Protonierung des Amins (bei Sonogashira- oder Buchwald-Hartwig-Reaktionen) oder die Zersetzung säureempfindlicher Reagenzien.[5][6]
-
Vermeidung von Nebenreaktionen: Methyl-6-bromonicotinat besitzt eine Estergruppe, die unter zu stark basischen oder wässrigen Bedingungen hydrolysieren kann.[7] Eine falsche Base kann zu niedrigen Ausbeuten des gewünschten Produkts und zur Bildung der unerwünschten 6-Bromnicotinsäure führen.
F2: Welche Hauptaufgaben hat eine Base in einem Palladium-katalysierten Kreuzkupplungszyklus?
A2: Die Base kann je nach Reaktionstyp mehrere Rollen im katalytischen Zyklus spielen.[8] Bei der Suzuki-Kupplung ist ihre Hauptaufgabe die Bildung des Boronats zur Erleichterung der Transmetallierung.[3][4] Bei der Heck-Reaktion ist die Base erforderlich, um das während der Reaktion gebildete Halogenwasserstoff zu neutralisieren.[5] Bei der Buchwald-Hartwig-Aminierung deprotoniert die Base das Amin nach dessen Koordination am Palladiumzentrum, um einen Palladium-Amido-Komplex zu bilden.[9] Bei der Sonogashira-Kupplung deprotoniert die Base das terminale Alkin, um das reaktive Kupferacetylid zu bilden, und neutralisiert das entstehende HBr.[6][10]
F3: Was ist die häufigste basenbedingte Nebenreaktion bei der Verwendung von Methyl-6-bromonicotinat?
A3: Die häufigste Nebenreaktion ist die Hydrolyse der Methylestergruppe zur entsprechenden Carbonsäure. Dies wird durch starke Basen, insbesondere in Gegenwart von Wasser und bei erhöhten Temperaturen, begünstigt.[7] Um dies zu minimieren, sollten mildere Basen (z. B. K₂CO₃, K₃PO₄ anstelle von NaOH oder KOH) verwendet und die Reaktionsbedingungen sorgfältig kontrolliert werden.[11][12]
Leitfaden zur Fehlerbehebung nach Reaktionstyp
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei verschiedenen Arten von Kupplungsreaktionen auftreten können.
Suzuki-Miyaura-Kupplung
Die Suzuki-Kupplung ist eine der am häufigsten verwendeten Methoden zur Bildung von C-C-Bindungen. Die Base spielt eine entscheidende Rolle bei der Aktivierung der Boronsäure.[3]
F4: Meine Suzuki-Kupplung mit Methyl-6-bromonicotinat liefert eine geringe Ausbeute. Wie kann die Base die Ursache sein?
A4: Geringe Ausbeuten können auf mehrere basenbedingte Probleme zurückzuführen sein:
-
Unzureichende Basenstärke oder Löslichkeit: Die Base muss stark genug und im Reaktionsmedium ausreichend löslich sein, um die Boronsäure effektiv in das reaktive Boronat umzuwandeln.[13] Wenn Sie eine unlösliche Base wie K₃PO₄ verwenden, ist kräftiges Rühren entscheidend.[12]
-
Protodeboronierung: Dies ist der Ersatz der Boronsäuregruppe durch ein Wasserstoffatom, was Ihr Nukleophil zerstört.[12][13] Dies wird oft durch zu viel Wasser oder raue basische Bedingungen verursacht.[12] Die Verwendung einer milderen Base oder wasserfreier Bedingungen kann helfen.[14]
-
Esterhydrolyse: Wie bereits erwähnt, kann die Verwendung einer zu starken Base (z. B. NaOH) oder die Durchführung der Reaktion in einem wässrigen System bei hohen Temperaturen zur Spaltung des Esters führen.[7]
F5: Welche Base ist die beste Wahl für den Anfang bei einer Suzuki-Kupplung mit diesem Substrat?
A5: Kaliumphosphat (K₃PO₄) ist oft eine ausgezeichnete Wahl für den Anfang bei anspruchsvollen Kupplungen, einschließlich solcher mit Heteroarylhalogeniden.[1] Es ist eine ausreichend starke Base, um die meisten Boronsäuren zu aktivieren, aber im Allgemeinen nicht stark genug, um eine signifikante Esterhydrolyse zu verursachen, insbesondere unter wasserfreien Bedingungen. Andere häufig verwendete Basen sind Carbonate wie K₂CO₃ und Cs₂CO₃.[1][12]
Tabelle 1: Vergleich gängiger Basen für die Suzuki-Miyaura-Kupplung
| Base | pKa (konjugierte Säure) | Löslichkeit (in gängigen Lösungsmitteln) | Anmerkungen |
| K₃PO₄ | ~12.3 | Gering in organischen Lösungsmitteln | Oft sehr effektiv, erfordert gutes Rühren. Gut für empfindliche Substrate.[1][12] |
| K₂CO₃ | ~10.3 | Gering in organischen Lösungsmitteln | Milder als K₃PO₄, oft in wässrigen Mischungen verwendet.[1] |
| Cs₂CO₃ | ~10.2 | Besser löslich als K₂CO₃/K₃PO₄ | Teurer, aber seine höhere Löslichkeit kann die Reaktionsgeschwindigkeit verbessern.[12] |
| Na₂CO₃ | ~10.3 | Gering in organischen Lösungsmitteln | Eine kostengünstige und effektive Option, oft in wässrigen Systemen verwendet.[15][16] |
| NaOt-Bu | ~19 | Löslich | Sehr stark, hohes Risiko der Esterhydrolyse. Wird typischerweise nicht für Suzuki-Kupplungen empfohlen. |
Heck-Kupplung
Die Heck-Reaktion koppelt das Arylhalogenid mit einem Alken. Die Base ist hier hauptsächlich dafür verantwortlich, das während des Zyklus gebildete HBr zu neutralisieren.[5][17]
F6: Meine Heck-Reaktion ist langsam oder unvollständig. Sollte ich eine stärkere Base verwenden?
A6: Nicht unbedingt. Bei der Heck-Reaktion ist die Basenstärke oft weniger kritisch als ihre Löslichkeit und sterische Hinderung.[5]
-
Organische Basen: Amine wie Triethylamin (Et₃N) werden häufig verwendet. Sie sind löslich und dienen als Säurefänger.[5] Eine zu starke Koordination des Amins am Palladiumzentrum kann jedoch den Katalysator hemmen.
-
Anorganische Basen: Basen wie Kaliumcarbonat (K₂CO₃) oder Natriumacetat (NaOAc) sind ebenfalls wirksam und können in manchen Fällen eine Katalysatorhemmung vermeiden.[5]
-
Problembehebung: Wenn die Reaktion langsam ist, sollten Sie zunächst die Temperatur erhöhen oder das Liganden-System optimieren. Ein Wechsel von einer organischen zu einer anorganischen Base (oder umgekehrt) kann ebenfalls hilfreich sein.
Sonogashira-Kupplung
Diese Reaktion bildet eine C-C-Bindung zwischen dem Arylhalogenid und einem terminalen Alkin.[6]
F7: Ich beobachte eine signifikante Homokupplung meines Alkins (Glaser-Kupplung) in meiner Sonogashira-Reaktion. Wie kann die Base dies beeinflussen?
A7: Die Homokupplung wird typischerweise durch die Anwesenheit von Sauerstoff und Kupfer(I)-Katalysatoren gefördert.[11] Die Base spielt eine indirekte Rolle.
-
Basenwahl: Üblicherweise werden flüssige Amine wie Diethylamin oder Triethylamin als Base und oft auch als Lösungsmittel verwendet.[6] Diese Bedingungen können die Homokupplung begünstigen, wenn die Reaktion nicht streng unter sauerstofffreien Bedingungen durchgeführt wird.
-
Lösung: Stellen Sie sicher, dass Ihre Reaktion gründlich entgast ist.[11] Ein Wechsel zu "kupferfreien" Sonogashira-Bedingungen, die oft eine andere Base wie Cs₂CO₃ oder K₃PO₄ verwenden, kann die Homokupplung ebenfalls erheblich reduzieren.[18]
Buchwald-Hartwig-Aminierung
Diese Reaktion bildet eine C-N-Bindung zwischen dem Arylhalogenid und einem Amin.[19]
F8: Die Buchwald-Hartwig-Aminierung meines Methyl-6-bromonicotinats schlägt fehl. Ich verwende Natrium-tert-butoxid (NaOt-Bu) als Base.
A8: Während NaOt-Bu eine häufig verwendete starke, nicht-nukleophile Base für die Buchwald-Hartwig-Aminierung ist, kann ihre hohe Basizität bei Ihrem Substrat problematisch sein.[20]
-
Esterhydrolyse: NaOt-Bu kann die Estergruppe schnell hydrolysieren, insbesondere bei höheren Temperaturen.[21]
-
Katalysatorhemmung: Die Stickstoffatome im Pyridinring können an das Palladiumzentrum koordinieren und den Katalysator hemmen.[9][14] Die Wahl der Base kann dieses Gleichgewicht beeinflussen.
-
Lösungsansätze:
-
Versuchen Sie eine schwächere Base: Erwägen Sie die Verwendung einer schwächeren anorganischen Base wie K₃PO₄ oder Cs₂CO₃. Diese sind oft ausreichend basisch für die Reaktion, ohne den Ester anzugreifen.[20]
-
Temperatur senken: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, bei der noch eine Umsetzung stattfindet.
-
Ligandenscreening: Die Kombination aus Base und Ligand ist entscheidend. Sperrige, elektronenreiche Phosphinliganden (z. B. Buchwald-Liganden) sind oft erforderlich, um die Katalysatorhemmung durch das Pyridin zu überwinden.[1][11]
-
Visualisierungen und Arbeitsabläufe
Diagramm zur Fehlerbehebung
Das folgende Diagramm skizziert einen allgemeinen Arbeitsablauf zur Fehlerbehebung bei fehlgeschlagenen Kupplungsreaktionen, wobei der Schwerpunkt auf basenbedingten Problemen liegt.
Bildunterschrift: Allgemeiner Arbeitsablauf zur Fehlerbehebung bei Kupplungsreaktionen.
Die Rolle der Base im Suzuki-Miyaura-Katalysezyklus
Dieses Diagramm veranschaulicht den entscheidenden Schritt, bei dem die Base die Boronsäure aktiviert.
Bildunterschrift: Aktivierung der Boronsäure durch die Base im Suzuki-Zyklus.
Detailliertes Versuchsprotokoll: Suzuki-Miyaura-Kupplung
Dieses Protokoll bietet einen Ausgangspunkt für die Kupplung von Methyl-6-bromonicotinat mit einem Arylboronsäurederivat unter Verwendung von K₃PO₄ als Base.
Reagenzien und Materialien:
-
Methyl-6-bromonicotinat (1,0 Äquiv.)
-
Arylboronsäure (1,2-1,5 Äquiv.)
-
Kaliumphosphat (K₃PO₄), fein gepulvert und im Ofen getrocknet (2,0-3,0 Äquiv.)
-
Palladium-Präkatalysator (z. B. Pd(PPh₃)₄, 2-5 mol%)
-
Wasserfreies, entgastes Lösungsmittel (z. B. 1,4-Dioxan oder Toluol)
-
Ofengetrocknete Glasgeräte, Magnetrührstab, Septum, Inertgas (Argon oder Stickstoff)
Verfahren:
-
Vorbereitung: Trocknen Sie einen geeigneten Reaktionskolben (z. B. einen Schlenk-Kolben) im Ofen und lassen Sie ihn unter einem Inertgasstrom abkühlen.
-
Feststoffe zugeben: Geben Sie Methyl-6-bromonicotinat (1,0 Äquiv.), die Arylboronsäure (1,2-1,5 Äquiv.), das fein gepulverte K₃PO₄ (2,0-3,0 Äquiv.) und den Palladium-Katalysator (2-5 mol%) in den Kolben.
-
Inerte Atmosphäre schaffen: Verschließen Sie den Kolben mit einem Septum. Evakuieren Sie den Kolben vorsichtig und füllen Sie ihn wieder mit Inertgas. Wiederholen Sie diesen Vorgang dreimal, um den gesamten Sauerstoff zu entfernen.[13]
-
Lösungsmittel zugeben: Geben Sie das wasserfreie, entgaste Lösungsmittel über eine Spritze unter positivem Inertgasdruck zu.
-
Reaktion: Erhitzen Sie das Reaktionsgemisch unter kräftigem Rühren auf die gewünschte Temperatur (typischerweise 80-110 °C).
-
Reaktionsverfolgung: Verfolgen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Aufarbeitung: Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab. Verdünnen Sie die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) und Wasser. Trennen Sie die Phasen. Extrahieren Sie die wässrige Phase erneut mit dem organischen Lösungsmittel.
-
Reinigung: Waschen Sie die vereinigten organischen Phasen mit gesättigter Kochsalzlösung, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie sie unter vermindertem Druck. Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Produkt zu erhalten.
Referenzen
-
Vertex AI Search, Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - NIH, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Technical Support Center: 6-Bromonicotinonitrile in Synthetic Chemistry - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Sonogashira coupling - Wikipedia, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, How can I solve my problem with Suzuki coupling? | ResearchGate, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Suzuki-Miyaura Coupling - Chemistry LibreTexts, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Heck reaction - Wikipedia, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Cross-Coupling Chemistry, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Sonogashira Coupling - Chemistry LibreTexts, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Coupling outcomes for pyridines | Download Scientific Diagram - ResearchGate, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile - Benchchem, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Sonogashira Coupling - Organic Chemistry Portal, abgerufen am 31. Dezember 2025.
-
Vertex AI Search, Buchwald–Hartwig amination - Wikipedia, abgerufen am 31. Dezember 2025.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Managing impurities in the synthesis of Methyl 6-bromonicotinate
Technical Support Center: Methyl 6-bromonicotinate Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of this compound (CAS: 26218-78-0). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their work.[1][2][3] The purity of this building block is paramount, as impurities can carry through subsequent synthetic steps, impacting yield, creating purification challenges, and potentially interfering with the biological activity of the final compounds.[4][5]
This document moves beyond simple protocols to provide in-depth, field-proven insights into managing common impurities. We will explore the causal mechanisms behind impurity formation and offer robust, self-validating troubleshooting strategies to ensure your synthesis is successful and your final product meets the highest purity standards.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Category 1: Starting Material and Reagent Issues
Question 1: My 6-bromonicotinic acid starting material seems to be of poor quality. What impurities should I look for and how can they affect my reaction?
Answer: The quality of your starting material is the foundation of a clean reaction. 6-Bromonicotinic acid is typically synthesized via bromination of nicotinic acid or from 6-hydroxynicotinic acid.[6][7] Impurities from this stage can persist.
-
Unreacted 6-Hydroxynicotinic Acid: If the conversion from the hydroxy precursor is incomplete, this impurity will not esterify under standard conditions and will complicate purification. It is an acidic impurity that can be removed by a basic wash, but it's best to check starting material purity first.
-
Di-brominated Nicotinic Acid: Aggressive bromination conditions can lead to the formation of di-bromo species. These will esterify along with your desired material, leading to a difficult-to-separate impurity in the final product.
-
Residual Solvents or Reagents: Ensure the starting material is free from residual solvents or reagents like phosphorus pentabromide, which can interfere with the esterification.[7]
Recommendation: Always characterize your starting material by NMR or LC-MS before use. If purity is questionable, recrystallization from an appropriate solvent system (e.g., aqueous ethanol) is recommended.[6]
Category 2: Issues During the Esterification Reaction
Question 2: My esterification of 6-bromonicotinic acid is incomplete. I see a significant amount of starting material in my crude product. What went wrong?
Answer: This is a classic equilibrium problem, characteristic of Fischer esterification. Several factors could be at play:
-
Insufficient Catalyst: Acid catalysts (like H₂SO₄) protonate the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by methanol. Too little catalyst results in a slow or stalled reaction.
-
Presence of Water: Water drives the equilibrium back toward the carboxylic acid. Ensure your methanol is anhydrous and the reaction is protected from atmospheric moisture.
-
Insufficient Reaction Time or Temperature: Esterification is often a slow process. For nicotinic acid derivatives, refluxing for several hours (8-17 hours) is common.[8][9]
Troubleshooting Protocol:
-
Drive the Equilibrium: Use a large excess of methanol, as it serves as both a reagent and a solvent.
-
Remove Water: If feasible for your setup, using a Dean-Stark trap can help remove the water formed during the reaction.
-
Alternative Reagents: For a more forceful, non-equilibrium approach, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methanol.[9][10] This is highly effective but requires careful handling of the reagents.
Question 3: I am using a Sandmeyer reaction approach starting from 6-aminonicotinic acid. My yield is low and I have several colored byproducts. What is the likely cause?
Answer: The Sandmeyer reaction, which converts an aryl amine to an aryl halide via a diazonium salt, is powerful but sensitive.[11][12] Poor temperature control is the most common culprit.
-
Mechanism Insight: The reaction involves the formation of an aryl diazonium salt intermediate from the corresponding aniline with nitrous acid (generated in situ from NaNO₂ and a strong acid). This is followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[11][13]
-
Critical Control Point: The diazotization step must be performed at low temperatures (typically 0-5 °C). If the temperature rises, the diazonium salt will decompose prematurely, often leading to the formation of phenolic impurities (6-hydroxynicotinic acid) and a complex mixture of colored azo compounds.[14]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a problematic Sandmeyer reaction.
Category 3: Purification and Isolation Challenges
Question 4: My crude product is an oil/waxy solid and won't crystallize. How can I purify it?
Answer: This suggests the presence of significant impurities that are depressing the melting point. This compound should be a white to off-white solid with a melting point around 106-110 °C.[3]
-
Step 1: Aqueous Workup. First, ensure you have removed any acidic or basic impurities. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted 6-bromonicotinic acid, followed by water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[10]
-
Step 2: Column Chromatography. This is the most effective method for separating the desired product from closely related impurities. A silica gel column is standard.
-
Solvent System (Eluent): A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. Begin with a low polarity mixture (e.g., 5-10% ethyl acetate) and gradually increase the polarity. The product is moderately polar and should elute before any remaining highly polar starting acid.
-
Monitoring: Use Thin Layer Chromatography (TLC) to identify the fractions containing your pure product before combining them.
-
Question 5: After purification, my final product hydrolyzes back to the carboxylic acid upon storage. How can I prevent this?
Answer: Ester hydrolysis is catalyzed by both acid and base, and promoted by moisture.
-
Ensure Neutrality: Traces of acid from the esterification catalyst or base from the workup can accelerate degradation. Ensure your product is washed thoroughly to neutrality.
-
Thorough Drying: Residual water can facilitate hydrolysis. Dry the purified product thoroughly under a high vacuum.
-
Proper Storage: Store the final compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and in a cool, dark, and dry place.[15]
Key Impurity Profile & Formation Pathways
The following diagram illustrates the primary synthetic routes and the points at which common impurities can arise.
Caption: Formation pathways for key impurities in this compound synthesis.
Table 1: Summary of Common Impurities
| Impurity Name | Structure / Formula | Likely Origin | Recommended Analytical Method |
| 6-Bromonicotinic Acid | C₆H₄BrNO₂ | Incomplete esterification or product hydrolysis. | HPLC, ¹H NMR (disappearance of -OCH₃ signal, presence of broad -COOH proton). |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | Side product from Sandmeyer reaction if temperature is too high. | LC-MS, HPLC. |
| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | Unreacted starting material from the Sandmeyer route that gets esterified. | LC-MS, ¹H NMR (presence of -NH₂ signal). |
| Di-brominated Esters | C₇H₅Br₂NO₂ | Over-bromination during synthesis of the 6-bromonicotinic acid precursor. | GC-MS, LC-MS (distinct mass peak). |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude material that is mostly product but contains minor impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water, or ethyl acetate and hexanes, are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol or ethyl acetate) needed to fully dissolve the solid.
-
Induce Crystallization: Slowly add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it just begins to turn cloudy (the saturation point).
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any soluble impurities adhering to the surface.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
-
Validation: Check the purity by measuring the melting point and running an NMR or HPLC analysis. The melting point should be sharp and within the expected range (106-110 °C).[3]
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or oily crude products.
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity solvent mixture, collecting fractions.
-
Gradient (Optional but Recommended): Gradually increase the percentage of the polar solvent (ethyl acetate) to increase the eluting power and move compounds off the column faster. A typical gradient might be from 5% to 25% ethyl acetate.
-
Fraction Analysis: Spot fractions onto a TLC plate and visualize under UV light to determine which fractions contain the desired product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying and Validation: Dry the resulting solid under a high vacuum and validate its purity via analytical methods as described above.
References
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Suleman, M. (n.d.). methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]
-
Molbase. (n.d.). 6-Bromonicotinic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Naveed, S., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Lunkad, A. (2021, December 30). Sandmeyer Reaction [Video]. YouTube. Retrieved from [Link]
-
Chem-Station. (2014, May 8). Sandmeyer Reaction. Retrieved from [Link]
-
International Council for Harmonisation. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]
-
Groman, A., et al. (2019). Purity determination of the starting materials used in the synthesis of pharmaceutical substances. ResearchGate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-methylnicotinate. Retrieved from [Link]
-
Chemsrc. (n.d.). 6-Bromonicotinic acid. Retrieved from [Link]
-
ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
-
Sigarra. (n.d.). Starting Material – Concept and Impact on Pharmaceutical Regulations. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluating Impurities in Drugs (Part I of III). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 26218-78-0 [chemicalbook.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 14. youtube.com [youtube.com]
- 15. 26218-78-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing the Synthesis of Methyl 6-methylnicotinate
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 6-methylnicotinate. As a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), such as Etoricoxib, the efficient and high-purity production of this compound is critical.[1] This guide offers scientifically-grounded solutions to common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Methyl 6-methylnicotinate?
The two most prevalent methods are:
-
Fischer Esterification of 6-Methylnicotinic Acid : This is a widely used laboratory-scale method involving the reaction of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas.[1][2][3]
-
Oxidation of 2-Methyl-5-ethylpyridine (MEP) followed by Esterification : Often employed on an industrial scale, this route involves the oxidation of MEP to form 6-methylnicotinic acid, which is then esterified in a subsequent step.[3][4][5]
Q2: What is the dual role of concentrated sulfuric acid in the Fischer esterification?
Concentrated sulfuric acid serves two critical functions in this reaction:
-
Catalyst : It protonates the carbonyl oxygen of the 6-methylnicotinic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. This significantly speeds up the rate of reaction, which is otherwise very slow.[6][7][8]
-
Dehydrating Agent : The Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct.[9] Concentrated sulfuric acid sequesters the water as it is formed, shifting the equilibrium toward the product side in accordance with Le Châtelier's principle, thereby increasing the overall yield of the ester.[6][8][9]
Q3: How can I effectively monitor the progress of the esterification reaction?
Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion. Several techniques can be used:
-
Thin-Layer Chromatography (TLC) : A rapid and convenient method to qualitatively track the consumption of the more polar starting material (6-methylnicotinic acid) and the formation of the less polar product (Methyl 6-methylnicotinate).[3]
-
High-Performance Liquid Chromatography (HPLC) : Provides a more quantitative analysis of the reaction mixture, allowing for the accurate determination of product purity and the presence of any side products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Commonly used in industrial settings to precisely monitor the purity and yield of the product.[11]
Q4: What are the key physical properties of Methyl 6-methylnicotinate?
Methyl 6-methylnicotinate is typically an off-white or brown solid with the following properties:[3][11][12]
| Property | Value |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol [3][11] |
| Appearance | White to off-white powder or lump[12] |
| Melting Point | 34-37°C[3][11] |
| Boiling Point | 160°C at 106 mmHg[11] |
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Methyl 6-methylnicotinate, particularly via Fischer esterification.
Issue 1: Low Yield of Methyl 6-methylnicotinate
Q: My Fischer esterification of 6-methylnicotinic acid is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yield is a common issue stemming from the equilibrium nature of the reaction and potential losses during workup. Here are the primary causes and their solutions:
-
Incomplete Reaction (Equilibrium Limitations):
-
Cause: The Fischer esterification is a reversible process.[13] The accumulation of water can drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.
-
Solution: To drive the equilibrium towards the product, use a large excess of one reagent, typically the alcohol (methanol), which can also serve as the solvent.[9][14] Alternatively, for higher boiling point alcohols, water can be removed azeotropically using a Dean-Stark apparatus, although this is less common when a large excess of methanol is used.[15][16][17][18][19]
-
-
Insufficient Catalyst or Suboptimal Conditions:
-
Cause: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.[16] Similarly, if the reaction is not heated to a sufficient temperature (typically reflux) or for a long enough duration, it may not reach completion.[10]
-
Solution: Ensure an adequate catalytic amount of concentrated sulfuric acid is used (e.g., 1 mL per gram of carboxylic acid as a starting point).[12][20] Heat the reaction to reflux and monitor its progress by TLC until the starting material is consumed. Some protocols specify reflux times as long as 17 hours.[3][12]
-
-
Product Loss During Workup:
-
Cause: The ester product can be hydrolyzed back to the carboxylic acid under acidic conditions during the aqueous workup. Significant product can also be lost in the aqueous layer if extraction is inefficient.
-
Solution: During neutralization with a base (e.g., sodium bicarbonate), perform the addition slowly in an ice bath to control the exothermic reaction and carefully adjust the pH to ~7.[3][12][21] Acidic conditions can promote hydrolysis.[21] To maximize recovery, perform multiple extractions with a suitable organic solvent like ethyl acetate.[3][12]
-
Caption: Troubleshooting logic for low yield in synthesis.
Issue 2: Presence of Impurities and Side Products
Q: I am observing multiple spots on my TLC plate after the synthesis. What are the likely side products and how can I minimize their formation?
A: The presence of impurities can complicate purification and lower the final yield. The most common culprits are:
-
Unreacted 6-Methylnicotinic Acid:
-
Cause: This is the most common impurity and indicates an incomplete reaction.
-
Solution: Refer to the solutions for "Incomplete Reaction" in the low yield section above (e.g., prolong reaction time, ensure sufficient catalyst).[3]
-
-
Isocinchomeronic Acid (Pyridine-2,5-dicarboxylic acid) and its Diester:
-
Cause: This impurity arises if the 6-methylnicotinic acid starting material is contaminated. Isocinchomeronic acid is a byproduct of over-oxidation during the synthesis of 6-methylnicotinic acid from 5-ethyl-2-methylpyridine.[20][22] This diacid will also be esterified under the reaction conditions to form a diester.
-
Solution: Purify the starting 6-methylnicotinic acid by recrystallization before performing the esterification.
-
-
2-Methylpyridine:
-
Cause: Decarboxylation of nicotinic acids can occur at elevated temperatures under strongly acidic conditions.[20] Prolonged heating at high temperatures can cause the starting material to decarboxylate, forming 2-methylpyridine.
-
Solution: Optimize the reaction time and temperature to be sufficient for esterification without promoting significant decarboxylation. Monitor the reaction closely.
-
Issue 3: Purification Challenges
Q: How can I effectively purify my crude Methyl 6-methylnicotinate to remove these byproducts?
A: A multi-step approach is often necessary for achieving high purity:
-
Aqueous Workup: After neutralizing the reaction mixture to pH 7, a thorough extraction with ethyl acetate or chloroform is the first step.[12][21][23] Washing the combined organic layers with brine helps to remove residual water and some water-soluble impurities.[12]
-
Column Chromatography: This is a highly effective method for separating the less polar product from the highly polar unreacted carboxylic acid and other polar impurities.[21]
-
Vacuum Distillation: For larger scales or to remove non-volatile impurities, vacuum distillation is an excellent purification method, given the product's boiling point.[3]
-
Recrystallization: If the purified product is a solid but still contains minor impurities, recrystallization from a suitable solvent system can be used as a final polishing step to achieve high purity.[3]
Data Presentation: Comparison of Synthesis Methods
The choice of synthetic method can depend on scale, available reagents, and desired reaction time. The Fischer esterification is the most common and well-documented.
| Method/Catalyst | Reagents & Catalyst | Reaction Conditions | Reported Yield | Reference(s) |
| Fischer Esterification | 6-Methylnicotinic acid, Methanol, Conc. H₂SO₄ | Reflux, 17 hours | 75% | [1][2][12] |
| Fischer Esterification | 6-Methylnicotinic acid, Methanol saturated with HCl gas | Reflux, 1 hour | Not Specified | [1][23] |
| Peptide Coupling Agents | Methanol, EDCI, DMAP | Room temp to reflux | 88% (on similar substrate) | [1][24] |
| Thionyl Chloride | 6-Methylnicotinic acid, Methanol, SOCl₂ | Reflux, several hours | High | [11][25] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is a robust and widely cited method for the synthesis of Methyl 6-methylnicotinate.[3][12]
Caption: Experimental workflow for Fischer esterification.
Materials:
-
6-Methylnicotinic acid (e.g., 40 g, 290 mmol)
-
Methanol (anhydrous, 750 mL)
-
Concentrated Sulfuric Acid (98%, 40 mL)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Solid Sodium Bicarbonate
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, add 6-methylnicotinic acid (40 g). Add methanol (750 mL) and stir until the solid is suspended.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (40 mL). An exothermic reaction will occur.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Maintain reflux for 17 hours.
-
Monitoring: Periodically check the reaction's progress by TLC to confirm the consumption of the starting material.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Neutralization: Place the flask containing the concentrated residue in an ice bath. Slowly and carefully add ice-cold saturated aqueous NaHCO₃ solution, followed by portions of solid NaHCO₃, until the pH of the mixture is ~7. Be cautious as significant CO₂ evolution will occur.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 500 mL).
-
Washing and Drying: Combine the organic layers, wash once with brine, and then dry over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, typically as an off-white solid.[12] The reported yield for this method is approximately 75%.[12]
-
Further Purification: If necessary, the crude product can be further purified by column chromatography or vacuum distillation.
Reaction Mechanism: Fischer Esterification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. byjus.com [byjus.com]
- 8. homework.study.com [homework.study.com]
- 9. Video: Esterification - Concept [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 13. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 19. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. environmentclearance.nic.in [environmentclearance.nic.in]
- 23. prepchem.com [prepchem.com]
- 24. rsc.org [rsc.org]
- 25. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Halogen Dance: A Comparative Guide to the Reactivity of Methyl 6-bromonicotinate vs. Methyl 6-chloronicotinate
For the discerning researcher in the fast-paced world of drug discovery and materials science, the choice of starting materials is a critical juncture that dictates the efficiency, cost, and ultimate success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern chemistry—the selection of the aryl halide coupling partner is of paramount importance. This guide offers an in-depth, data-supported comparison of two ubiquitous building blocks: Methyl 6-bromonicotinate and Methyl 6-chloronicotinate, providing the technical insights necessary to make informed strategic decisions in your synthetic endeavors.
The Fundamental Divide: A Tale of Two Halogens
The divergent reactivity of this compound and Methyl 6-chloronicotinate is rooted in the intrinsic properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently longer and weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference in bond dissociation energy is the primary determinant of their reactivity in the rate-determining oxidative addition step of most palladium-catalyzed cross-coupling reactions.
| Bond | Average Bond Energy (kJ/mol) |
| C-Br | ~276-285 |
| C-Cl | ~327-339 |
This table summarizes the average bond energies for C-Br and C-Cl bonds, highlighting the lower energy required to cleave the C-Br bond.
The weaker C-Br bond in this compound allows for a more facile oxidative addition to a low-valent palladium catalyst, leading to faster reaction rates and often enabling the use of milder reaction conditions compared to its chloro-analogue. This established principle dictates the general reactivity trend for aryl halides in cross-coupling reactions: I > Br > Cl.
Performance in the Crucible: A Cross-Coupling Comparison
While direct, side-by-side quantitative comparisons for these specific substrates are not always available in a single publication, a wealth of data from analogous systems allows for a robust and reliable comparative analysis across the most common and synthetically valuable cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a stalwart of C-C bond formation in medicinal chemistry. When comparing our two nicotinates in this reaction, the superior reactivity of the bromo-derivative is evident.
| Feature | This compound | Methyl 6-chloronicotinate |
| Relative Reactivity | High | Moderate |
| Typical Conditions | Mild to moderate temperatures (e.g., 80-100 °C), various standard palladium catalysts and ligands. | Often requires higher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases. |
| Expected Yield | Good to excellent. | Moderate to good, often lower than the bromo analogue under identical conditions.[1][2] |
This difference in reactivity means that for a given Suzuki-Miyaura transformation, employing this compound is likely to provide the desired product in higher yield and under less forcing conditions, which can be crucial for the stability of other functional groups within the molecule.
Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=plaintext]; ArB [label="Ar'-B(OR)2", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Ar [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-Ar'", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pd0 -> OxAdd [style=invis]; OxAdd -> PdII [label="Ar-X"]; PdII -> Transmetal [style=invis]; ArB -> Transmetal [style=invis]; Base -> Transmetal [style=invis]; Transmetal -> PdII_Ar; PdII_Ar -> RedElim [style=invis]; RedElim -> Pd0; RedElim -> Product; }
Buchwald-Hartwig Amination: The Gateway to Arylamines
The formation of C-N bonds via the Buchwald-Hartwig amination is another critical transformation where the choice of halide has significant consequences. Similar to the Suzuki-Miyaura coupling, this compound is the more obliging substrate.
| Feature | This compound | Methyl 6-chloronicotinate |
| Relative Reactivity | High | Moderate |
| Typical Conditions | Readily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions. | Often necessitates the use of more specialized and potent catalyst systems, stronger bases (e.g., NaOtBu or LHMDS), and higher reaction temperatures. |
| Expected Yield | Good to excellent. | Generally lower than the bromo-derivative, particularly with less nucleophilic amines. |
The enhanced reactivity of the bromo-compound can be particularly advantageous when coupling with sensitive or sterically hindered amines, where the milder conditions can prevent side reactions and decomposition.
Pd0 [label="Pd(0)L2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext]; PdII [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=plaintext]; Amine [label="R2NH", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base", shape=ellipse, style=solid, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amine [label="[Ar-Pd(II)L2(HNR2)]+X-", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=plaintext]; Amido [label="Ar-Pd(II)L2(NR2)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-NR2", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pd0 -> OxAdd [style=invis]; OxAdd -> PdII [label="Ar-X"]; PdII -> AmineCoord [style=invis]; Amine -> AmineCoord [style=invis]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation [style=invis]; Base -> Deprotonation [style=invis]; Deprotonation -> Amido; Amido -> RedElim [style=invis]; RedElim -> Pd0; RedElim -> Product; }
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling, which forges a bond between an aryl halide and a terminal alkyne, follows a similar reactivity trend. The bromo-derivative is generally more reactive, although the chloro-analogue can be a viable substrate with careful optimization.
| Feature | This compound | Methyl 6-chloronicotinate |
| Relative Reactivity | High | Low to Moderate |
| Typical Conditions | Standard Pd/Cu catalyst systems are often effective at room temperature to moderate heat. | May require higher catalyst loadings, elevated temperatures, and more specialized ligands to achieve reasonable conversion. |
| Expected Yield | Good to excellent. | Lower yields are common, and the reaction may be more susceptible to the formation of alkyne homocoupling byproducts (Glaser coupling). |
For Sonogashira couplings, the use of this compound is generally recommended for achieving high yields and operational simplicity.
Practical Considerations: Cost and Availability
In a drug development or large-scale synthesis setting, the cost and availability of starting materials are critical factors.
| Compound | Typical Price (per gram) | Availability |
| This compound | ~$30-50 | Readily available from major suppliers.[3][4] |
| Methyl 6-chloronicotinate | ~$15-30 | Readily available from major suppliers, generally more cost-effective.[5] |
While this compound offers superior reactivity, Methyl 6-chloronicotinate is often the more economical choice. The decision to use the chloro-analogue may be justified if the subsequent coupling reaction can be optimized to provide an acceptable yield, thereby reducing the overall cost of the synthetic route.
Decision Workflow: Choosing the Right Tool for the Job
The selection between this compound and Methyl 6-chloronicotinate is a strategic decision that balances reactivity with cost. The following workflow can guide this choice:
Start [label="Project Start:\nNeed for a 6-substituted\nnicotinate derivative"]; Coupling_Type [label="Identify Cross-Coupling\nReaction Type\n(Suzuki, Buchwald, etc.)"]; Substrate_Sensitivity [label="Assess Sensitivity of\nCoupling Partner and\nOther Functional Groups"]; Reactivity_Need [label="High Reactivity Needed?\n(e.g., sterically hindered partner,\nmild conditions required)"]; Cost_Consideration [label="Is Cost a Major\nConstraint?"]; Choose_Bromo [label="Select Methyl\n6-bromonicotinate", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Choose_Chloro [label="Select Methyl\n6-chloronicotinate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Optimization [label="Optimization of\nReaction Conditions\nRequired"]; Proceed [label="Proceed with Synthesis"];
Start -> Coupling_Type; Coupling_Type -> Substrate_Sensitivity; Substrate_Sensitivity -> Reactivity_Need; Reactivity_Need -> Choose_Bromo [label="Yes"]; Reactivity_Need -> Cost_Consideration [label="No"]; Cost_Consideration -> Choose_Bromo [label="No"]; Cost_Consideration -> Choose_Chloro [label="Yes"]; Choose_Chloro -> Optimization; Optimization -> Proceed; Choose_Bromo -> Proceed; }
Experimental Protocols
The following are representative, generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both this compound and Methyl 6-chloronicotinate, with the understanding that conditions for the latter may require more rigorous optimization.
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
Methyl 6-halonicotinate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the Methyl 6-halonicotinate, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Buchwald-Hartwig Amination Protocol
Materials:
-
Methyl 6-halonicotinate (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Phosphine ligand (e.g., XPhos, 10 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Solvent (e.g., Toluene)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add the solvent and stir for a few minutes.
-
Add the Methyl 6-halonicotinate, the amine, and the base.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
In the comparative analysis of this compound and Methyl 6-chloronicotinate, a clear trade-off between reactivity and cost emerges. The bromo-derivative is the more reactive and versatile coupling partner, often providing higher yields under milder conditions, making it the preferred choice for complex syntheses or when working with sensitive substrates. Conversely, the chloro-analogue offers a significant cost advantage, making it an attractive option for large-scale syntheses where the reaction conditions can be robustly optimized. The ultimate decision rests on a careful consideration of the specific synthetic challenge at hand, balancing the need for chemical efficiency with economic realities. This guide provides the foundational knowledge and practical insights to make that decision with confidence.
References
-
Wu, Y., Wang, Y., & Corte, J. R. (2011). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. Organic Letters, 13(15), 4092–4095. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
PubMed. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media. [Link]
-
YouTube. Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
ChemRxiv. Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. [Link]
-
PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]
-
ResearchGate. Methyl 6-chloronicotinate. [Link]
-
ResearchGate. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. [Link]
-
YouTube. Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). [Link]
-
YouTube. An Introduction to Palladium Catalyzed Reactions. [Link]
Sources
A Researcher's Guide to Halonicotinates: Unveiling the Strategic Advantages of Methyl 6-bromonicotinate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among these, the pyridine ring, a ubiquitous motif in biologically active molecules, presents a constant challenge and opportunity for chemists. Methyl 6-halonicotinates are pivotal building blocks for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The choice of the halogen—fluoro, chloro, bromo, or iodo—is a critical strategic decision that profoundly impacts reaction efficiency, cost, and overall synthetic feasibility.
This guide provides an in-depth comparative analysis, demonstrating why Methyl 6-bromonicotinate often represents the optimal balance of reactivity, stability, and cost-effectiveness for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing reactivity and support these claims with comparative data and field-proven experimental protocols.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The efficacy of palladium-catalyzed cross-coupling reactions is fundamentally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The rate-limiting step in many of these catalytic cycles, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, is the oxidative addition of the palladium(0) catalyst into the C-X bond.[1][2] A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder conditions.
The established order of reactivity for halogens in these reactions is a direct consequence of their C-X bond strengths: I > Br > Cl >> F .[3][4]
| Bond Type | Average Bond Enthalpy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~240 | Highest |
| C-Br | ~285 | High |
| C-Cl | ~340 | Moderate |
| C-F | ~485 | Very Low / Inert |
| Note: Exact BDE values can vary based on molecular structure; these are representative values for aryl halides.[5][6] |
This trend provides the foundational logic for selecting a halonicotinate substrate. While iodides are the most reactive, this comes at the cost of lower stability and higher price. Conversely, chlorides are more economical but require more forcing conditions, and fluorides are typically unreactive in standard cross-coupling protocols.[7] this compound thus emerges as a versatile "workhorse" reagent, offering a strategic sweet spot.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical advantage of the C-Br bond translates directly into superior practical performance across a range of essential synthetic transformations. This compound consistently provides reliable and high-yielding results under conditions that are often more moderate than those required for its chloro-analog, without the potential stability and cost drawbacks of the iodo-derivative.
| Substrate | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Methyl 6-iodonicotinate | Excellent: Very high reactivity, allows for mild conditions (RT to moderate heat), and shorter reaction times.[3] | Excellent: Highly reactive, suitable for a wide range of amines under mild conditions. | Excellent: Couples readily at room temperature, often without the need for aggressive heating. |
| This compound | Good to Excellent: High reactivity, enabling good to excellent yields with standard catalysts (e.g., Pd(PPh₃)₄) under moderate heat (80-100 °C).[7][8] | Good to Excellent: A reliable substrate that couples efficiently with various amines using standard Buchwald-Hartwig catalyst systems (e.g., Pd₂(dba)₃/XantPhos).[9][10] | Good to Excellent: A standard substrate for Sonogashira coupling, typically requiring a Pd/Cu co-catalyst system and providing high yields.[11][12] |
| Methyl 6-chloronicotinate | Moderate to Good: Lower reactivity requires more forcing conditions, such as higher temperatures and specialized, bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) to achieve good yields.[2][4][7] | Moderate: Often requires more advanced catalyst systems and higher temperatures compared to the bromo analog.[13] | Challenging: Significantly less reactive, requiring specialized catalysts and harsher conditions, often resulting in lower yields. |
| Methyl 6-fluoronicotinate | Poor / Unsuitable: Generally not a viable substrate for standard palladium-catalyzed cross-coupling due to the strength of the C-F bond.[7] | Poor / Unsuitable (for Pd-catalysis): Not a typical substrate. Can undergo Nucleophilic Aromatic Substitution (SNAr) under different mechanistic pathways.[7] | Poor / Unsuitable: Not a viable substrate for this reaction. |
The Researcher's Dilemma: A Logic-Based Selection
The choice of halonicotinate is a multi-faceted decision. While reactivity is paramount, factors like cost, starting material availability, and compound stability are critical in a real-world research and development setting.
Validated Experimental Protocols
To illustrate the practical utility of this compound, we provide the following detailed, self-validating protocols for two of the most common and powerful cross-coupling reactions.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)[14]
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[15]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 equiv). Subsequently, add the degassed solvent mixture via syringe.[16]
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-24 hours.[16]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[17]
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol outlines a general procedure for the amination of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XantPhos, 5 mol%)[18]
-
Base (e.g., Cs₂CO₃, 1.5 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line
Step-by-Step Methodology:
-
Reagent Loading: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Substrate Addition: Add this compound and the anhydrous, degassed solvent. Stir for 5 minutes.
-
Nucleophile Addition: Add the amine coupling partner via syringe.
-
Reaction Execution: Seal the vessel and heat to the required temperature (typically 90-110 °C) with stirring. Monitor the reaction for consumption of starting material by TLC or LC-MS.
-
Work-up & Purification: After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of Celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion
For researchers engaged in the synthesis of novel compounds, the selection of starting materials is a critical determinant of success. While each methyl 6-halonicotinate has its specific applications, this compound stands out as a superior and versatile building block. It offers a robust and reliable reactivity profile that is amenable to a wide array of palladium-catalyzed cross-coupling reactions under moderate, accessible conditions. This high reactivity, combined with good shelf-stability and reasonable cost, establishes this compound as the strategic choice for accelerating discovery and development programs, providing a dependable pathway to complex molecular architectures.
References
- A Comparative Analysis of Halogenated Nicotinic Acids in Suzuki-Miyaura Reactions: A Guide for Researchers. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ8E-rO4B4Z-lYOJ9gDjT-GGZz7YeN0RyPnjj6DALIkiNKECAbezOeTOCoHmW5iOsD5BN-JAb0lIj76y4ZU6zoI7LKv0ghzkoozTN5vqYXgaZaahxMQ2-RAgxUJU29GOgfIk6U9iy9C6XG-SPXhuIXVTmP219G1OLzjfjDngQCzFi_qkjhYWkeGKOWGIzUHtp-00eB6qcoKgLhn6iTeLbHq8WcPGkV2o_LWw9C7P6Y6ZACP49e9dRIzvSKvLBqcz0J3UaPnIbP]
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEsNWXEA7TB2sVQx-5y_fVHg0XR7prs5V6MGZD_m0MWbJvLMOOMFpuBlIm2_FD1Q1mM24HAhSNj2As1BH3APFsiavsPeO9txUlGbjzUbQsdpKAnwSr66bweN9uy_paWyUVabEcY-tRr95GjKPbzBvBU6X-9Tim1DCIHKzFB_Sn9CnrPjlVfoPk6j6FRJhcaGJpFBtCewMBvypTkAF_Clo-zfY5SGYfSeRnFQtxrkkcju-qUQCrv1bBjthHUz-005-LjrDX]
- A Comparative Analysis of 5-Bromonicotinaldehyde and 5-Iodonicotinaldehyde in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_CbPpEYqGwqb3Yt9jYOVJLTvPLXzIe1_3RMnXlDj2lH7e1no__FDyNHMrByFQI0dcCaigJKp0P8S5_4VtU-xOK79VtkHlneKiaEkpuuV4F94FoSJOjavpX9Ipv4-pDnxk-eTnMEiJLxIwlfTet9wu8bQ0uoLCi_uA5OPPVu21n_gxCYlIKzXMQvMMZ9UbMI4zdfjckzwUC-YwhxevlkEqtmmFIiCKspBET2HswBMY_oPHZ-0DbeoVkGk9i-0ViefEq0NmWrc3e3rfeVCnja4SGRJ4]
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE87WSEHLGnFD7tgb29RqRr1nsvFBmIB5KQtnvG_3Rtw-Ee-yb6yWeg2WhuyWJnzm1bdtPoLKzYM7Pf28jIPce_sGjdxSJ_8XjKNhSeMvzvNpC4LP-rle8kSBWuXD-L3yBcMXua4nzQ4t_gDME99skAkE019MVw46nRQp6PaTBCwF1uv2I3YfiC5zNHtCotri54KtQYFCA7Az18ZyKL73a5LF0NdQkgE1UCqiYBsvO15mqNh0x5CmwKng==]
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkutYVPh2uaOjusnJ8e9NBFH5Qci8UgK3pn31_zzQfBmdVHkLutvovaO6kiCHCA1pSZcE4e5BSFkRgoXVMl8dimYUeGNqX5tm4Hj0lSSUSVXEk7-4ve0JGTfAJ_qFaSaR56w6wQE8k4-ZBOrsKPG4WrbiB5oiQ_hIMp9oa2glHFUj91jp2R_DSnAOEdLhykQaBZUfMEUGuY5WUACOHMSiTR_Ct3_9_ftZ0UgnkOGaClYSWLGmi]
- Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr2ARGXZEXKxh-Asy5cmzip5CHyXqAT9qLxH7BqFjVBALAXOgMqTye99y-nOBVqANudEhRefyYQdCcznBCT9zN0-9V5YMbrrmPh2Wpbj2YfvA9Jn0zH8lEd2VehqbN0cuiHjOwXSI=]
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi0rkntRFjopA5ubZUqHF6sGi2NBYgwSBludx3fOwA9bMZN2ZGNKMlRx-fYg4Q0WnoQDayQl6PcI9KomxQd1I5QKiSO9wfVGDfhA3qyQTUf_8drYnASgnQKKH7h-gwcjIVZmsHC8piafkhFGVpE1QW0CIzBoYkAQmzUJMGj0hrY-R7ygusY_GE7zNuOSgagXXWIRl3hqUzRYlTwFs5FAMO-gCwjZd9_yll7avsenCjOsmQfcpQvx28eX6vYeYMF132XGv0su4=]
- Suzuki reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
- Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2752709/]
- A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7aUJF4hh8zACya-H4Z2RzXpi_5BWjlIGQH1AVYOLWHoJ7NtndmAgSszPtMmJ-VTq02HjiVSq53Dn9KNuRv5IKGupOnuh5krAySs8ddikid7j2hd603k5AximyJCVsIY77wFeiu2rjJPnLHWUL68_1cGxCvIw3yAVg29E3gwB77CLb7zV4pcc1rhFbja5c7DuIAJwwtP1BYNqjUERv4spnDjdkEq8u5ykJlLW9aLfpm5P6QwK1pCSRvH12qUeiRA-ghg==]
- Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI18zVX0wYgRANWwUHdNFKgsqGrkjtWkP3HkW1DDCyttvVw7AKjDA0ct5qG_8_2xzgopkP24sogSv-JBxymf-cmfm8Ecge9j1rlo32RjnhnIcVlWiIJi-La8c27Fl1hsDf6bFXsOVzCJ6UzI1Gdw77DOUwc5XWfhosHz9mzK_wZoofZ9YG0N5ECplpdXFLPNwL7RxSKUN0ytkCHQ0dYRPhtE0T_JhrkdHiknkCFpuJIQ5XGu_zYAgNOd95cemA7Qd79Q==]
- Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21438591/]
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq8UP2Xhwj8SdddAEAPly7LZYWPf317g2YfFoBz8uMR8-Vk8z72HnTQ3AL745gathLGFHkaGSY6ooqtzCcNdt4yNH_F3p3gw_Ntbe6JDe_mmRJkn6kMvFIywUYZLhOC4H6SGPg5xrapcxyxbjJBTmFJhdT2-2B7oJ0-TsdUGCk_Qc6ghm9-5mbh-qQnboejv6RD4do38Bw7UPQj8ndYzMcdCQK-UNjG7pNCMJbvnfMWcliHdc0lvaH_tujfG4THjdpSks=]
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-coupling-of-different-chloropyridines-with-phenylboronic-acids-a_tbl1_275409865]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [URL: https://www.nobelprize.org/uploads/2018/06/advanced-chemistryprize2010.pdf]
- Application Notes and Protocols for the Use of Methylboronic Acid in Suzuki-Miyaura Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Tz2vUI09_3f4tsDS_0QuKfb-vrydMzsjG08mhKFletSetqyLlH2WOroOWLiDqwA3np1P359ZrjvH1AXSZuGen-tiXpUNNECPPcHDnL1cr8eUdjsbWdUZrWkaZOGxM59nvS4Bfj2X0oFTFKCCfIgpV0eUiK5u0tNHxO26RKShhzNod08K0n_NLdo16FTCeAxBfy1r82OfBcCqSNzM6C0upZd-iOagOpuMVbPVxvKH6o0UtmR9wkwUDA==]
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/24/16/2959]
- Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB1Kkzsc2BZrZud0c9g31usyXf9KOCcxtLESjM3-eA_dMHB32qTlU_Q-Bc7-Hy7_Dwpa1uYmpuwZidPi-GGYESZy7Qazcd-NhpFiO-SwDPGa5pwBScHlVUIkiKsFKeRaNZko9FEHDAMFK3U0S2iaig-1jWGbbuvHv3iUnd62rACSVMK3cuvHWss0hv3_YTabP0eHPlxV-JUxIepQ_R9szlt7JUrm_DeFIDfB77IzAwJOZ1s7KivtJnu0oQBjhlL_OVSACAz6Y8EA2c3pIGRyJBMLX3]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00171]
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.02%3A_Suzuki-Miyaura_Coupling]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- A Comparative Analysis of the Biological Activities of Methyl 6-Methylnicotinate and Other Nicotinic Acid Esters. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbrg24UW5rUmNPMuFsQSUe23OThkN_TCBvGrsx0Lkk9mZuzXtrLot3nHTLc6zBJoofTqSuGwUmDd2aa2_p8eqi0_1g0mxeGmhJ7F9u8qySggWt8PAI1OVzaPIP8msj8TNEyBbfauoO8Lkjq4_4EJONr-AakVwUz3cxMTX5c3KPZ2Q_7CWg8OkNJ0UigN37RAX6Y3ayTq8sj0JzyB0enWlHz5zptoQsTx6DHopaJJpapgY3GWljDSqR_pcYRX161Hs2pn_6eebfmwUy9_RUlg==]
- Bond Dissociation Energies. [URL: https://www.colby.edu/chemistry/PChem/scripts/BDE.html]
- Methyl nicotinate for synthesis 93-60-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/m56804]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromonicotinonitrile. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_lLNq5ZEuZ44itHNy_RYZz9bE4An4raH1kf7QCDjsjvjn82_YCh3XWKoFBctgpL3nyvGqPSucEpEto8paWXilD6-5RkzB8Y52Gsp-ww-G18OgUCpsr97Dr6JmjYPvYnclepFu6WMUeFdrv6S4XopTW5poHdg7L2OZWp1WnlR1O1oqsZrmQXYKleMTLTt2zSmap_FSfRS66-wAyYIAKNfWxrTRZXsuRmbs3uoHjTXI-nI=]
- Mechanistic Insights into 6-Bromonicotinonitrile Cross-Coupling Reactions: A Comparative Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1GlYdEyzXbGXchnYJnz8B6MPw6Qns__wnlEBpy-idsGYqiPSsltZJQQMEsVH5yMncdpT8dLdJCJ9KNAGiMW0EqCbLCl6mupsEjaDQadOmyPOGJO5VcsVAM2mGFGSd_gFNOn4dIexQAFoWKW7dWu2CkkODYKu7RDO7OR7cCgxlJh8dvpp8fk4nmTCkzY0DySoXeVHk8enx1vcePlrZ6w3AkAs7yZNFBMDKWa_gbxsxA2QK8n3swVVzjgM=]
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [URL: https://www.youtube.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [URL: https://www.researchgate.
- Methyl 6-chloronicotinate. ResearchGate. [URL: https://www.researchgate.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [URL: https://research.rug.
- Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. [URL: https://chemical.ai/blog/suzuki-miyaura-reactions]
- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [URL: https://www.mdpi.com/1420-3049/25/8/1889]
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob01402a]
- This compound AldrichCPR. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds004061]
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI. [URL: https://www.mdpi.com/1420-3049/29/5/1041]
- Bond Energies. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/General_Chemistry/Map%3A_General_Chemistry_(Petrucci_et_al.)
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [URL: https://www.researchgate.net/publication/318919615_Suzuki-Miyaura_Cross-Coupling_in_Acylation_Reactions_Scope_and_Recent_Developments]
- Comparative study of different catalysts for Methyl 6-methylnicotinate synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIhPbEohYDfLuIB1Dmjxc25giLT2cZpoLnJT5P0QkvifTGSjvOw6j9YNmBGSxXFjQDLmYIJ2-16cgGnLrr5bQIRxn7bWEoNdmZkevETYUUAitnIIUoGcbt-f4V1R06JWiazGh86gAeGWduCRNkmx3B7wusY0MQcY0gE7sUYr2TWbQzD0GNyHIcSnVw_QJoxZVTsHWjjUIJxhsXPoUvbAMg0db_VfvmMxOX4ZZu-w==]
- Salient Points on the Nature of CX Bond in Haloarenes. BYJU'S. [URL: https://byjus.
- The correct sequence of bond enthalpy of 'C – X'. Testbook. [URL: https://testbook.com/question-answer/the-correct-sequence-of-bond-enthalpy-of-c-x-bon--60a2829e211a236b25862283]
- Methyl 5-bromo-6-chloronicotinate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2764313]
- Technical Support Center: Catalyst Selection for 2-Bromo-6-methylisonicotinic Acid Cross-Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6iWfnNszDxJeAeFVSaXiKFI13s8ApvP502__eYjocE26F-5NWslovB-q67IuMzIjtlKNY51-zXlkEv2QiyCFhNQItXWeGBWNGdyKTtBzIWUxT5ixrrwYjaVlGzvAK7YN75X8VmRIWhOMHpa60VgSOLeL5CVc_h5Amt7nU1DrgHeCuXPj-WDqiPyQnx_qUCin-StWJZJHinY_EWIbNDm-WZP7wSMXL7aHj800MpCrdsYXd8u03klIqIH2bKuUF]
- Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. [URL: https://www.researchgate.net/publication/348842146_Catalyst-controlled_Regioselctive_Sonogashira_Coupling_of_9-Substituted-6-chloro-28-diiodopurines]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. testbook.com [testbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. research.rug.nl [research.rug.nl]
- 14. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the NMR Characterization of Methyl 6-bromonicotinate Reaction Products
This in-depth technical guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral data for Methyl 6-bromonicotinate and its key reaction products. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced changes in ¹H and ¹³C NMR spectra following common cross-coupling and substitution reactions. By presenting detailed experimental protocols, comparative data tables, and mechanistic insights, this guide serves as a practical reference for the synthesis and characterization of novel pyridine-based compounds.
This compound is a versatile heterocyclic building block, prized in medicinal chemistry for its utility in constructing complex molecular architectures. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitutions. Accurate characterization of the resulting products is paramount, with NMR spectroscopy standing as the primary tool for structural elucidation. This guide will objectively compare the NMR spectral signatures of the parent molecule with its derivatives, providing the supporting experimental context necessary for robust scientific inquiry.
NMR Profile of the Starting Material: this compound
A thorough understanding of the NMR spectrum of this compound is fundamental for interpreting the spectra of its derivatives. The pyridine ring protons exhibit a characteristic splitting pattern, and their chemical shifts are influenced by the electronegative nitrogen atom and the electron-withdrawing bromine and methyl ester groups.
Experimental Protocol: NMR Sample Preparation
A standardized protocol for sample preparation is crucial for obtaining high-quality, reproducible NMR data.
-
Sample Weighing: Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Ensure complete dissolution of the sample, using gentle vortexing if necessary.
-
Transfer: Filter the solution through a pipette containing a small plug of glass wool or cotton directly into a 5 mm NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.
NMR Data for this compound
The following table summarizes the experimental ¹H and ¹³C NMR data for this compound.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| H-2 | 9.00 | dd | 2.0, 0.5 | 152.3 |
| H-4 | 8.25 | dd | 8.5, 2.5 | 140.1 |
| H-5 | 7.42 | dd | 8.5, 0.5 | 128.0 |
| C-2 | - | - | - | 152.3 |
| C-3 | - | - | - | 124.5 |
| C-4 | - | - | - | 140.1 |
| C-5 | - | - | - | 128.0 |
| C-6 | - | - | - | 143.8 |
| C=O | - | - | - | 164.2 |
| -OCH₃ | 3.96 | s | - | 52.8 |
Suzuki-Miyaura Coupling: Synthesis of Methyl 6-phenylnicotinate
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between sp²-hybridized carbons. The reaction of this compound with phenylboronic acid provides a direct route to Methyl 6-phenylnicotinate.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture with vigorous stirring, typically at 80-100 °C, and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow: Suzuki-Miyaura Coupling
NMR Data Comparison: Bromide vs. Phenyl Product
| Assignment | This compound ¹H (ppm) | Methyl 6-phenylnicotinate ¹H (ppm) | Δδ (ppm) | This compound ¹³C (ppm) | Methyl 6-phenylnicotinate ¹³C (ppm) | Δδ (ppm) |
| H-2 | 9.00 | 9.15 | +0.15 | 152.3 | 150.8 | -1.5 |
| H-4 | 8.25 | 8.30 | +0.05 | 140.1 | 138.0 | -2.1 |
| H-5 | 7.42 | 7.90 | +0.48 | 128.0 | 123.5 | -4.5 |
| Phenyl-H | - | 7.45-7.60 | - | - | 128.9, 129.3, 130.2 | - |
| -OCH₃ | 3.96 | 3.95 | -0.01 | 52.8 | 52.5 | -0.3 |
| C-6 | - | - | - | 143.8 | 160.5 | +16.7 |
Analysis of Spectral Changes:
-
¹H NMR: The most significant change is the upfield shift of H-5 from 7.42 ppm to 7.90 ppm. This is due to the replacement of the electron-withdrawing bromine with the phenyl group, which alters the electronic environment of the pyridine ring. The protons of the newly introduced phenyl group appear in the typical aromatic region.
-
¹³C NMR: A notable downfield shift is observed for C-6, from 143.8 ppm to 160.5 ppm. This is a direct consequence of the C-Br bond being replaced by a C-C bond to the phenyl ring, leading to a significant change in the carbon's chemical environment.
Sonogashira Coupling: Synthesis of Methyl 6-(phenylethynyl)nicotinate
The Sonogashira coupling enables the formation of a C-C triple bond, a valuable linker in medicinal chemistry. This reaction couples this compound with a terminal alkyne like phenylacetylene.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv), and a copper(I) co-catalyst like CuI (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagents: Add an anhydrous solvent such as DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv), and then phenylacetylene (1.2 equiv).
-
Reaction: Heat the mixture, typically to 80-100 °C, until the starting material is consumed as monitored by TLC.[1]
-
Workup: After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Visualizing the Workflow: Sonogashira Coupling
NMR Data Comparison: Bromide vs. Phenylethynyl Product
| Assignment | This compound ¹H (ppm) | Methyl 6-(phenylethynyl)nicotinate ¹H (ppm) | Δδ (ppm) | This compound ¹³C (ppm) | Methyl 6-(phenylethynyl)nicotinate ¹³C (ppm) | Δδ (ppm) |
| H-2 | 9.00 | 9.10 | +0.10 | 152.3 | 152.8 | +0.5 |
| H-4 | 8.25 | 8.20 | -0.05 | 140.1 | 138.5 | -1.6 |
| H-5 | 7.42 | 7.60 | +0.18 | 128.0 | 128.6 | +0.6 |
| Phenyl-H | - | 7.35-7.55 | - | - | 128.5, 129.0, 131.8 | - |
| -OCH₃ | 3.96 | 3.92 | -0.04 | 52.8 | 52.3 | -0.5 |
| C-6 | - | - | - | 143.8 | 145.0 | +1.2 |
| Alkyne-C | - | - | - | - | 88.5, 92.0 | - |
Analysis of Spectral Changes:
-
¹H NMR: The introduction of the rigid phenylethynyl group causes a slight downfield shift of H-5. The phenyl protons of the substituent are observed in their expected region.
-
¹³C NMR: The most diagnostic feature is the appearance of two new signals in the alkyne region (88-92 ppm). The C-6 carbon experiences a relatively small downfield shift compared to the Suzuki product, reflecting the different electronic nature of the sp-hybridized carbon it is now attached to.
Buchwald-Hartwig Amination: Synthesis of Methyl 6-aminonicotinates
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., Cs₂CO₃).
-
Reagent Addition: Add the solvent (e.g., toluene), followed by this compound (1.0 equiv) and the amine (e.g., morpholine or aniline, 1.2 equiv).[2]
-
Reaction: Seal the tube and heat the mixture with stirring (typically 100-110 °C) for the required duration, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute with an organic solvent, filter through celite, and wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Visualizing the Workflow: Buchwald-Hartwig Amination
NMR Data Comparison: Bromide vs. Morpholino Product
| Assignment | This compound ¹H (ppm) | Methyl 6-morpholinonicotinate ¹H (ppm) | Δδ (ppm) | This compound ¹³C (ppm) | Methyl 6-morpholinonicotinate ¹³C (ppm) | Δδ (ppm) |
| H-2 | 9.00 | 8.70 | -0.30 | 152.3 | 149.5 | -2.8 |
| H-4 | 8.25 | 7.95 | -0.30 | 140.1 | 138.2 | -1.9 |
| H-5 | 7.42 | 6.70 | -0.72 | 128.0 | 110.5 | -17.5 |
| Morpholino-H | - | 3.75 (t), 3.50 (t) | - | - | 66.8, 45.5 | - |
| -OCH₃ | 3.96 | 3.85 | -0.11 | 52.8 | 51.8 | -1.0 |
| C-6 | - | - | - | 143.8 | 158.0 | +14.2 |
Analysis of Spectral Changes:
-
¹H NMR: The introduction of the electron-donating amino group causes a significant upfield shift of all pyridine protons, most notably H-5, which shifts by approximately 0.72 ppm. This is a classic indicator of successful amination. The protons of the morpholine ring appear as two triplets.
-
¹³C NMR: A dramatic upfield shift of C-5 is observed, reflecting the increased electron density at this position due to the nitrogen substituent. Conversely, C-6 is shifted downfield upon replacement of bromine with nitrogen.
Nucleophilic Aromatic Substitution (SₙAr): Synthesis of Methyl 6-(phenylthio)nicotinate
For electron-deficient heteroaryl halides, direct nucleophilic aromatic substitution (SₙAr) is a viable alternative to palladium-catalyzed reactions for forming C-S bonds.
Experimental Protocol: SₙAr with a Thiol
-
Reaction Setup: In a reaction flask, dissolve the thiol (e.g., thiophenol, 1.1-1.3 equiv) in a polar aprotic solvent such as DMAc.
-
Base Addition: Add a base, for instance K₂CO₃ (1.5-2.0 equiv), and stir for 10-20 minutes at room temperature.[3]
-
Substrate Addition: Add this compound (1.0 equiv).
-
Reaction: Heat the mixture (typically 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Visualizing the Workflow: SₙAr with a Thiol
Predicted NMR Data Comparison: Bromide vs. Phenylthio Product
| Assignment | This compound ¹H (ppm) | Predicted Methyl 6-(phenylthio)nicotinate ¹H (ppm) | Predicted Δδ | This compound ¹³C (ppm) | Predicted Methyl 6-(phenylthio)nicotinate ¹³C (ppm) | Predicted Δδ |
| H-2 | 9.00 | ~8.9 | Downfield | 152.3 | ~151 | Upfield |
| H-4 | 8.25 | ~8.1 | Upfield | 140.1 | ~139 | Upfield |
| H-5 | 7.42 | ~7.3 | Upfield | 128.0 | ~125 | Upfield |
| Phenyl-H | - | ~7.2-7.5 | - | - | ~129-135 | - |
| -OCH₃ | 3.96 | ~3.9 | Minimal change | 52.8 | ~52.5 | Minimal change |
| C-6 | - | - | - | 143.8 | ~155 | Downfield |
Predicted Analysis of Spectral Changes:
-
¹H NMR: The replacement of bromine with a sulfur-linked phenyl group is expected to cause a general upfield shift of the pyridine protons, particularly H-5, due to the different electronic influence of the thioether linkage.
-
¹³C NMR: The C-6 carbon directly attached to the sulfur atom is predicted to shift significantly downfield. The other pyridine carbons would likely experience smaller shifts.
Alternative Characterization Techniques
While NMR is the cornerstone of structural elucidation for these compounds, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Comparison with NMR |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can offer structural clues. | Complementary to NMR. MS confirms the expected mass of the product, while NMR elucidates the specific atomic connectivity and stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O of the ester, C≡C of the alkyne, N-H of the amine) based on their characteristic vibrational frequencies. | Less detailed than NMR. IR confirms the presence or absence of functional groups, which supports the overall transformation, but does not provide the detailed structural map that NMR does. |
| X-ray Crystallography | Provides the definitive, three-dimensional structure of a crystalline compound. | The "gold standard" for structural determination, but requires a suitable single crystal, which is not always obtainable. NMR provides structural information in solution, which is often more relevant to the compound's behavior in biological systems. |
Conclusion
The characterization of reaction products of this compound by NMR spectroscopy reveals predictable and interpretable changes in the chemical shifts and coupling patterns of the pyridine ring protons and carbons. The substitution of the bromine atom at the 6-position with carbon, nitrogen, or sulfur-based functionalities leads to distinct electronic perturbations that are clearly reflected in the NMR spectra. This guide provides a foundational framework for researchers to confidently synthesize and characterize novel nicotinic acid derivatives. By combining the detailed experimental protocols with the comparative NMR data presented, scientists can accelerate their research and development efforts in the pursuit of new therapeutic agents and functional materials.
References
-
Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. [Link]
-
13C NMR Substituent Chemical Shifts in 6-(4-Substituted Phenylimino) Methyl Uracils. ResearchGate. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
Tables For Organic Structure Analysis. [Link]
- CN114437031A - Synthetic method of 6-methyl nicotine.
-
CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
Sources
A Senior Application Scientist's Guide to LC-MS Analysis of Methyl 6-bromonicotinate Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, methyl 6-bromonicotinate is a cornerstone building block. Its versatile pyridine core is frequently elaborated using palladium-catalyzed cross-coupling reactions to generate novel molecular entities. The success of these synthetic endeavors—whether a Suzuki-Miyaura, Buchwald-Hartwig amination, or Heck coupling—hinges on the ability to accurately monitor reaction progress, identify products, and profile impurities.[1][2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is the indispensable analytical tool for this purpose, offering unparalleled sensitivity and specificity.[4][5]
This guide provides an in-depth comparison of LC-MS methodologies tailored for the analysis of this compound coupling reactions. Moving beyond generic protocols, we will dissect the causality behind experimental choices, enabling you to develop robust, self-validating analytical systems for your specific research needs.
The Analytical Imperative: Why LC-MS is Critical
The power of LC-MS in the context of drug discovery lies in its ability to provide rapid, actionable intelligence.[6][7] For coupling reactions, this intelligence includes:
-
Reaction Monitoring: Confirming the consumption of starting materials and the formation of the desired product in near real-time.[8][9][10]
-
Structural Confirmation: Providing molecular weight information that confirms the identity of the target compound.[11]
-
Impurity Profiling: Detecting and identifying by-products, unreacted intermediates, or degradation products that could complicate purification and downstream applications.[4][12]
However, the analysis of complex reaction mixtures is not without its challenges. Matrix effects from salts, catalysts, and ligands can suppress or enhance ionization, while the separation of structurally similar isomers can be difficult.[13][14] Therefore, a one-size-fits-all method is insufficient. The analytical approach must be tailored to the specific question being asked.
Experimental Workflow: From Reaction Vial to Data
A reproducible analytical workflow is the foundation of trustworthy data. The process begins the moment a sample is drawn from the reaction vessel and continues through to data interpretation.
Caption: Decision tree for selecting the appropriate LC-MS method.
Conclusion
The successful synthesis and development of novel compounds from this compound relies on robust and reliable analytical chemistry. By understanding the principles behind LC-MS method development and carefully selecting a method that aligns with the analytical goal—be it rapid screening or high-resolution profiling—researchers can accelerate their discovery workflows. The protocols and comparative data presented in this guide serve as a validated starting point for establishing trustworthy, in-house analytical systems to support the critical work of drug discovery and development.
References
- Waters. "What are common adducts in ESI mass spectrometry? - WKB67428".
- ACD/Labs. "Common Adduct and Fragment Ions in Mass Spectrometry". ACD/Labs Blog.
- Scribd. "Adduits ESI MS". Scribd.
- Rasayan Journal of Chemistry. "DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES". Rasayan Journal of Chemistry.
- Hawach Scientific.
- National Institutes of Health (NIH). "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography".
- BioAgilytix. "LC/MS Applications in Drug Development". BioAgilytix.
- YouTube. "Importance of LCMS in Drug Discovery | Vinayak Nadiger | CSI". YouTube.
- University of Oxford. "Sample Preparation Protocol for Open Access MS". Mass Spectrometry Research Facility, University of Oxford.
- Organomation. "Preparing Samples for HPLC-MS/MS Analysis".
- Chromatography Forum. "which functional groups give rise to which adducts in ESI?".
- Preprints.org.
- Chromatography Today. "The Role of LC–MS - in Drug Discovery".
- Juniper Publishers. "Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis". Juniper Publishers.
- National Institutes of Health (NIH). "Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry".
- ResearchGate. "Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals".
- News-Medical.Net. "LC-MS Analysis of Pharmaceutical Drugs". News-Medical.Net.
- ResearchGate. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS".
- Advion. "SUZUKI REACTION MONITORING".
- Longdom Publishing. "Strategies for Interpreting Mass Spectra in Chemical Research". Journal of Analytical & Bioanalytical Techniques.
- IROA Technologies. "How To Interpret Mass Spectra". IROA Technologies.
- BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one". BenchChem.
- Chemistry LibreTexts. "12.2: Interpreting Mass Spectra". Chemistry LibreTexts.
- Wikipedia.
- Wikipedia.
- National Institutes of Health (NIH). "Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants".
- ProQuest. "Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring". ProQuest.
- BenchChem.
- Royal Society of Chemistry. "Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review". Analyst.
- YouTube.
- Organic Chemistry Portal. "Heck Reaction". Organic Chemistry Portal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. news-medical.net [news-medical.net]
- 6. bioagilytix.com [bioagilytix.com]
- 7. m.youtube.com [m.youtube.com]
- 8. shoko-sc.co.jp [shoko-sc.co.jp]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Methyl 6-phenylnicotinate: A Validation of Two Competing Synthetic Routes
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth, objective comparison of two synthetic routes to the target molecule, Methyl 6-phenylnicotinate, a valuable building block in medicinal chemistry. We will validate a common route utilizing Methyl 6-bromonicotinate against an alternative pathway starting from 6-chloronicotinic acid. This analysis is supported by detailed experimental protocols, comparative data, and mechanistic insights to inform your synthetic strategy.
Introduction to the Target Molecule: Methyl 6-phenylnicotinate
Methyl 6-phenylnicotinate is a substituted pyridine derivative with significant potential in the synthesis of biologically active compounds. The presence of both an aromatic phenyl group and a reactive ester functionality on the pyridine core makes it a versatile intermediate for the construction of more complex molecules, including potential drug candidates and functional materials. The strategic selection of a synthetic route to this target is paramount, balancing factors such as yield, cost, scalability, and environmental impact.
Route 1: The Established Pathway via Suzuki-Miyaura Coupling of this compound
This route leverages the well-established and powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This compound, a commercially available starting material, offers a reactive handle at the 6-position of the pyridine ring for the introduction of the phenyl group.
Mechanistic Rationale
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] The catalytic cycle, which is central to understanding this transformation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The organic group (phenyl) from the organoboron species (phenylboronic acid) is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired C-C bond, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Pd(0)L2" [label="Pd(0)L₂"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "ArPd(II)L2X" [label="Ar-Pd(II)L₂-X"]; "Transmetalation" [label="Transmetalation\n(R-B(OH)₂ + Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "ArPd(II)L2R" [label="Ar-Pd(II)L₂-R"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Ar-R", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Oxidative_Addition" [arrowhead=vee]; "Oxidative_Addition" -> "ArPd(II)L2X" [arrowhead=vee]; "ArPd(II)L2X" -> "Transmetalation" [arrowhead=vee]; "Transmetalation" -> "ArPd(II)L2R" [arrowhead=vee]; "ArPd(II)L2R" -> "Reductive_Elimination" [arrowhead=vee]; "Reductive_Elimination" -> "Product" [arrowhead=vee]; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration", style=dashed, arrowhead=vee]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Route 1
This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the flask under the inert atmosphere.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 6-phenylnicotinate.
Route 2: An Alternative Approach Starting from 6-Chloronicotinic Acid
This alternative route explores the use of a different starting material, 6-chloronicotinic acid, which is also commercially available. This pathway involves two key transformations: an initial esterification of the carboxylic acid followed by a Suzuki-Miyaura coupling.
Rationale for an Alternative Route
While the bromine atom in this compound is highly reactive in palladium-catalyzed couplings, chloro-aromatics are often more cost-effective starting materials. The successful implementation of a Suzuki-Miyaura coupling with a chloro-substituted pyridine would offer a potentially more economical synthetic route.
dot graph "Alternative_Synthetic_Route" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.8, fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="6-Chloronicotinic Acid"]; "Step1" [label="Esterification\n(MeOH, H₂SO₄)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Intermediate" [label="Methyl 6-Chloronicotinate"]; "Step2" [label="Suzuki-Miyaura Coupling\n(Phenylboronic Acid, Pd catalyst, Base)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Product" [label="Methyl 6-phenylnicotinate", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Step1" [arrowhead=vee]; "Step1" -> "Intermediate" [arrowhead=vee]; "Intermediate" -> "Step2" [arrowhead=vee]; "Step2" -> "Product" [arrowhead=vee]; } Caption: Workflow for the synthesis of Methyl 6-phenylnicotinate via Route 2.
Detailed Experimental Protocols: Route 2
Step 1: Esterification of 6-Chloronicotinic Acid
This protocol describes the Fischer esterification of 6-chloronicotinic acid to its corresponding methyl ester.
Materials:
-
6-Chloronicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 6-chloronicotinic acid in methanol in a round-bottom flask, slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.[2]
-
After completion, cool the mixture and evaporate the methanol under reduced pressure.
-
Carefully adjust the pH of the residue to ~7 with an ice-cold saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to yield Methyl 6-chloronicotinate.
Step 2: Suzuki-Miyaura Coupling of Methyl 6-Chloronicotinate
This protocol is a representative procedure for the Suzuki-Miyaura coupling of Methyl 6-chloronicotinate with phenylboronic acid. Note that the coupling of aryl chlorides can sometimes require more forcing conditions or specialized catalyst systems compared to aryl bromides.
Materials:
-
Methyl 6-chloronicotinate (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 6-chloronicotinate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Methyl 6-phenylnicotinate.
Comparative Analysis of the Two Synthetic Routes
| Parameter | Route 1: From this compound | Route 2: From 6-Chloronicotinic Acid |
| Number of Steps | 1 | 2 |
| Starting Material | This compound | 6-Chloronicotinic Acid |
| Key Reaction | Suzuki-Miyaura Coupling | Fischer Esterification, Suzuki-Miyaura Coupling |
| Overall Yield | Generally high, dependent on coupling efficiency. | Dependent on the yield of both the esterification and coupling steps. |
| Cost of Starting Material | Generally higher cost per mole. | Often more cost-effective per mole. |
| Reaction Conditions | Milder conditions are often sufficient for the C-Br bond activation. | The C-Cl bond activation for the Suzuki coupling may require higher temperatures or more specialized and expensive ligands. |
| Scalability | Readily scalable. | The two-step process adds a unit operation, which can impact overall process time and cost at scale. |
| Atom Economy | Good, with the main byproduct being the boronic acid-derived salts. | The esterification step produces water as a byproduct. The coupling step has similar byproducts to Route 1. |
| Safety & Handling | Palladium catalysts and boronic acids require standard laboratory handling procedures. | Similar to Route 1, with the addition of handling concentrated sulfuric acid in the esterification step. |
Conclusion and Recommendation
Both synthetic routes presented offer viable pathways to the target molecule, Methyl 6-phenylnicotinate.
Route 1, starting from this compound, is the more direct approach. The high reactivity of the C-Br bond in the Suzuki-Miyaura coupling generally leads to high yields under relatively mild conditions. This route is likely to be the preferred choice for laboratory-scale synthesis and for rapid access to the target molecule, where the higher cost of the starting material may be less of a concern.
Route 2, commencing with 6-chloronicotinic acid, presents a potentially more cost-effective option, particularly for larger-scale production. However, this advantage is offset by the need for an additional esterification step and the potentially more challenging Suzuki-Miyaura coupling of the less reactive aryl chloride. The optimization of the coupling reaction in Route 2 would be critical to achieving a competitive overall yield and process efficiency.
The ultimate choice of synthetic route will depend on the specific needs of the researcher or organization. For rapid, reliable synthesis on a smaller scale, Route 1 is recommended. For large-scale manufacturing where cost is a primary driver, the initial investment in optimizing Route 2 could prove to be economically advantageous.
References
-
(48) methyl-6-methyinicotinate Route of Synthesis. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
BTEC Applied Science Level 3 - Unit 19 Assignment 2 - Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling. ResearchGate. [Link]
-
Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed Central. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
-
Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
Sources
A Comparative Benchmarking Guide to Methyl 6-bromonicotinate in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of synthetic building blocks is paramount. Methyl 6-bromonicotinate stands out as a versatile and highly valuable reagent, particularly for its utility in forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds through transition metal-catalyzed cross-coupling reactions.[1] Its structure, featuring an electron-deficient pyridine ring activated by a bromine atom, makes it an excellent substrate for a variety of powerful synthetic transformations.
This guide provides an in-depth, objective comparison of this compound's performance in three cornerstone coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—benchmarked against its common halogenated alternatives. The narrative is grounded in mechanistic principles and supported by experimental data to explain the causality behind protocol choices, ensuring a trustworthy and authoritative resource for your synthetic endeavors.
The Foundation: Understanding Cross-Coupling on the Pyridine Scaffold
Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis.[2] The general mechanism for these transformations follows a well-established catalytic cycle, which is essential for understanding reaction optimization.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
When the aryl halide (R¹-X) is a bromopyridine like this compound, specific considerations arise. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. Therefore, the choice of ligands (Ln), base, and solvent becomes critical to modulate catalyst reactivity and achieve high yields.[3] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to promote the crucial oxidative addition step and stabilize the catalytic species.[3]
The Suzuki-Miyaura Coupling: A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is a premier method for constructing biaryl structures by coupling an organohalide with a boronic acid or ester.[4] This reaction is celebrated for its tolerance of a wide array of functional groups, making it indispensable in medicinal chemistry.[4]
Performance of this compound
This compound is an excellent substrate for Suzuki-Miyaura couplings, reliably reacting with various aryl and heteroaryl boronic acids to produce functionalized nicotinic acid derivatives. Yields are typically moderate to good.[4] The success of the reaction hinges on the careful selection of the catalyst system and base.
Causality of Experimental Choices:
-
Catalyst: Palladium complexes like Pd(PPh₃)₄ or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used.[3][4]
-
Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, facilitating the transmetalation step.[3][5] The choice of base can significantly impact yield, with stronger bases sometimes being necessary for less reactive coupling partners.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is often used.[4][6] Water is crucial for dissolving the inorganic base and assisting in the catalytic cycle.
Benchmarking Against Halogenated Alternatives
The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond strength.
| Reagent | Relative Reactivity | Typical Conditions | Expected Yield | Cost-Effectiveness |
| Methyl 6-iodonicotinate | High | Milder conditions, lower catalyst loading may suffice. | Very Good to Excellent | Lower (More Expensive) |
| This compound | High | Mild to moderate temperatures (80-100 °C), various standard Pd catalysts. [7] | Good to Excellent [7] | Moderate |
| Methyl 6-chloronicotinate | Moderate | Higher temperatures, more electron-rich/bulky ligands (e.g., Buchwald ligands), and stronger bases are often necessary.[7] | Moderate to Good, often lower than bromo-analog.[7] | Higher (More Economical) |
While the chloro-analog is more cost-effective, it requires more vigorous conditions and specialized, often expensive, ligands to achieve yields comparable to the bromo-derivative.[7] This makes this compound a balanced and reliable choice for most applications, offering high reactivity under standard, accessible conditions.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).[4]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[4]
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).[4]
-
Seal the vessel and heat the reaction mixture to 85-95 °C, stirring overnight or until TLC/LC-MS analysis indicates completion.[4]
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[7]
The Heck Reaction: Olefin Vinylation and Arylation
The Heck reaction is a powerful method for forming a substituted alkene by coupling an organohalide with an alkene in the presence of a base and a palladium catalyst.[8][9] This transformation is highly valued for its ability to construct complex carbon skeletons with excellent stereoselectivity.[9][10]
Performance of this compound
This compound serves as a competent aryl halide partner in Heck reactions. The electron-withdrawing nature of the pyridine ring and the ester group can facilitate the reaction.
Causality of Experimental Choices:
-
Catalyst: Typical catalysts include Pd(OAc)₂ or PdCl₂.[3] The reaction is often performed with a phosphine ligand, such as PPh₃ or P(o-tolyl)₃, to stabilize the catalyst and enhance its activity.[3]
-
Base: A tertiary amine base like triethylamine (Et₃N) is commonly used to neutralize the HBr generated during the catalytic cycle.[3] Inorganic bases such as NaOAc or K₂CO₃ can also be employed.[3]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are standard choices for the Heck reaction.[3]
Benchmarking Against Halogenated Alternatives
The reactivity trend (I > Br > Cl) observed in Suzuki couplings is also generally applicable to the Heck reaction.
| Reagent | Relative Reactivity | Key Considerations | Expected Yield |
| Methyl 6-iodonicotinate | High | Most reactive, allowing for lower reaction temperatures. Prone to side reactions if not controlled. | Very Good to Excellent |
| This compound | High | Robust and reliable substrate. Balances reactivity and stability well. | Good |
| Methyl 6-chloronicotinate | Low | Significantly less reactive. Often requires high temperatures and specialized catalyst systems (e.g., palladacycles, N-heterocyclic carbene ligands) to achieve reasonable conversion.[9] | Low to Moderate |
For the Heck reaction, this compound again represents the optimal balance. It is reactive enough to proceed under conventional conditions, avoiding the potential instability of iodo-derivatives and the challenging activation required for chloro-derivatives.
Caption: A typical experimental workflow for a Heck coupling reaction.
Representative Experimental Protocol: Heck Reaction
-
Combine this compound (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required, e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, 1.2-2.0 equiv) in a suitable solvent such as DMF or acetonitrile.[3]
-
Thoroughly degas the reaction mixture with an inert gas.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic phase with water and brine, then dry over an anhydrous salt.
-
Filter and concentrate the solution. Purify the residue via column chromatography to yield the final product.
The Sonogashira Coupling: Accessing Alkynylated Heterocycles
The Sonogashira coupling is the most reliable method for forming a C-C bond between an aryl or vinyl halide and a terminal alkyne.[11][12] This reaction is catalyzed by a combination of palladium and a copper(I) co-catalyst.[11] The resulting alkynylated pyridines are valuable intermediates in the synthesis of complex molecules and functional materials.[11]
Performance of this compound
This compound is an effective substrate for Sonogashira couplings. The reaction provides direct access to 6-alkynylnicotinates, which are versatile synthetic intermediates.
Causality of Experimental Choices:
-
Catalyst System: The classic system uses a palladium(0) source, often Pd(PPh₃)₄, and a copper(I) salt, typically CuI, as a co-catalyst.[13] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[11]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is essential.[11] It serves both to neutralize the HBr byproduct and as a solvent in many cases.[11]
-
Copper-Free Protocols: A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).[11] To mitigate this, copper-free protocols have been developed, which often require different ligands or conditions but can provide cleaner reaction profiles.
Benchmarking Against Halogenated Alternatives
The Sonogashira reaction follows the same general reactivity trend based on the halide's identity.
| Reagent | Relative Reactivity | Key Considerations | Expected Yield |
| Methyl 6-iodonicotinate | High | Most reactive, often proceeds at room temperature. | Excellent |
| This compound | High | Requires mild heating (RT to 80 °C). Good balance of reactivity and stability. [11] | Good to Excellent |
| Methyl 6-chloronicotinate | Low | Generally a poor substrate for standard Sonogashira conditions. Requires specialized high-activity catalysts and higher temperatures. | Low to Moderate |
Once again, this compound proves to be a highly practical and efficient choice. It avoids the higher cost of the iodo-analog while being significantly more reactive and reliable than the chloro-analog under standard, easily implemented Sonogashira conditions.
Representative Experimental Protocol: Sonogashira Coupling
-
In a degassed flask, dissolve this compound (1.0 equiv) in a solvent like THF and an amine base (e.g., Et₃N, 2-3 equiv).[13]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 3-10 mol%).[13]
-
Degas the mixture again for 5-10 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.[11]
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS.[11]
-
Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-alkynylnicotinate.[11]
Conclusion
This compound is a robust, versatile, and highly effective building block for a range of essential palladium-catalyzed cross-coupling reactions. While iodo-derivatives offer higher reactivity and chloro-derivatives provide a more economical option, this compound consistently delivers an optimal balance of reactivity, stability, and cost-effectiveness. It performs reliably under standard, well-established protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings, yielding good to excellent results without the need for the harsh conditions or specialized catalysts often required for less reactive chloro-substrates. For researchers and drug development professionals, this compound represents a strategic and dependable choice for the efficient synthesis of complex pyridine-containing molecules.
References
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. Benchchem.
- A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions. Benchchem.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH.
- This compound: Key Uses and Applications. Guidechem.
- Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile. Benchchem.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Sonogashira Coupling. Organic Chemistry Portal.
- Heck Reaction—State of the Art. MDPI.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Heck Reaction. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Heck Reaction. Chemistry LibreTexts.
Sources
- 1. Page loading... [guidechem.com]
- 2. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Senior Application Scientist's Guide to the Reaction Kinetics of Methyl 6-bromonicotinate Coupling Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Methyl 6-bromonicotinate
In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. This compound stands out as a particularly valuable building block. Its structure, featuring an electron-deficient pyridine ring activated by a bromine atom and an ester group, presents a versatile platform for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions.[1][2] The bromine atom serves as a reliable synthetic handle for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, pivotal for exploring novel chemical space and developing potent therapeutic agents.
This guide provides an in-depth, objective comparison of the reaction kinetics for three seminal palladium-catalyzed cross-coupling reactions applied to this compound: the Suzuki-Miyaura coupling, the Mizoroki-Heck reaction, and the Buchwald-Hartwig amination. Understanding the kinetic nuances and the factors that govern the rate of these transformations is paramount for rational reaction design, optimization, and efficient scale-up. We will dissect the causality behind experimental choices, moving beyond mere protocols to offer field-proven insights grounded in mechanistic principles.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
At the heart of these transformations lies a common catalytic cycle revolving around a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[3][4] While the specifics vary, the cycle universally comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step, especially for less reactive aryl halides.[5] The electron-deficient nature of the pyridine ring in our substrate generally facilitates this step compared to electron-rich aryl bromides.[6][7]
-
Transmetalation / Amine Coordination & Deprotonation:
-
In Suzuki coupling , an organoboron species, activated by a base, transfers its organic group to the Pd(II) center.[8][9]
-
In Heck coupling , an alkene coordinates to the palladium complex, followed by migratory insertion.[10]
-
In Buchwald-Hartwig amination , an amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[11][12]
-
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, thus closing the catalytic loop.[13]
The efficiency and rate of the entire process are a delicate interplay of the catalyst, ligands, base, solvent, and temperature, each exerting a profound influence on the individual steps of the cycle.
Comparative Kinetic Analysis of Coupling Reactions
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[8]
-
Kinetic Considerations: The rate of Suzuki couplings can be influenced by either the oxidative addition or the transmetalation step.[14] For an activated substrate like this compound, the oxidative addition is generally facile. Therefore, the kinetics are often dictated by the efficiency of the transmetalation step. This step is critically dependent on the choice of base, which activates the boronic acid to form a more nucleophilic borate species, and the ability of the ligand to facilitate the exchange at the palladium center.[9][13]
-
Causality of Experimental Choices:
-
Catalyst & Ligand: Electron-rich and bulky phosphine ligands (e.g., PPh₃, dppf) or N-heterocyclic carbenes (NHCs) are paramount.[6] They accelerate the oxidative addition and promote the final reductive elimination step. Bulky ligands can also prevent the formation of inactive palladium dimers.[6]
-
Base: The base plays a tripartite role: it facilitates the formation of the active Pd(0) species from a Pd(II) precatalyst, activates the boronic acid to form a borate complex for transmetalation, and can influence the rate of reductive elimination.[13] Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used in aqueous solvent mixtures.[15][16]
-
Solvent: Polar aprotic solvents or aqueous mixtures (e.g., 1,4-Dioxane/H₂O, Toluene) are typical, as they can solubilize both the organic and inorganic reagents and stabilize charged intermediates in the catalytic cycle.[17]
-
The Mizoroki-Heck Reaction: Vinylic C-H Functionalization
The Heck reaction facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes, forming substituted alkenes.[18][19] It is a powerful tool for introducing vinyl groups.
-
Kinetic Considerations: The reaction rate is typically governed by the oxidative addition of the aryl bromide to the Pd(0) catalyst or the subsequent migratory insertion of the olefin.[10] The choice of base is critical, as it is required to neutralize the hydrogen halide (HBr) formed during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[18]
-
Causality of Experimental Choices:
-
Catalyst & Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst that is reduced in situ to the active Pd(0).[18] The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), significantly influences reaction efficiency. For electron-poor heteroaryl halides like this compound, electron-rich and bulky phosphine ligands are often beneficial.[18]
-
Base: Organic amines like triethylamine (Et₃N) or inorganic bases such as K₂CO₃ or NaOAc are used. The base's strength and steric bulk can impact the reaction rate and yield.[18]
-
Solvent: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typically employed to facilitate the dissolution of the catalyst and reagents.[18]
-
The Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[11][20]
-
Kinetic Considerations: The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) complex.[21] However, the subsequent steps, including amine coordination, deprotonation, and reductive elimination, can also influence the overall kinetics. Catalyst inhibition by the pyridine nitrogen of the substrate can be a challenge, necessitating careful ligand selection.[12]
-
Causality of Experimental Choices:
-
Catalyst & Ligand: This reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, BINAP) or NHCs.[12][22] These ligands promote the challenging oxidative addition and the final C-N bond-forming reductive elimination. Bidentate ligands can also prevent the formation of inactive catalyst species.[11]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine once it has coordinated to the palladium center, forming the crucial palladium-amido intermediate.[11] Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed.[12][23]
-
Solvent: Anhydrous, non-coordinating solvents like toluene or dioxane are preferred to avoid interference with the catalytic cycle.
-
Data Presentation: A Comparative Overview
The following table summarizes typical reaction conditions for the coupling of this compound and analogous bromopyridine substrates. Note that reaction times and yields are highly substrate-dependent and the data provided serves as a general guide for initial experimental design.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Typical Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | 1,4-Dioxane/H₂O | 80–100 | 4–16 | 75–95[4][7] |
| Mizoroki-Heck | Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Toluene / DMF | 110–130 | 1–16 | 70–90[18][24] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ / NaOtBu | Toluene / Dioxane | 100–110 | 12–24 | 60–90[4][12] |
Note: Data is compiled from studies on analogous 6-bromopyridine systems due to limited specific kinetic reports on this compound itself.[4]
Visualizing the Catalytic Cycles
The following diagrams illustrate the fundamental steps involved in each coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Mizoroki-Heck coupling reaction.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. wwjmrd.com [wwjmrd.com]
- 14. psecommunity.org [psecommunity.org]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. researchgate.net [researchgate.net]
- 24. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromonicotinate
This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of methyl 6-bromonicotinate (CAS No. 26218-78-0). As a halogenated pyridine derivative used in complex organic synthesis, its disposal requires a meticulous approach to ensure laboratory safety, regulatory compliance, and environmental protection. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step, grounded in established chemical safety principles.
Hazard Identification and Core Chemical Profile
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is a combustible solid that is classified as an irritant.[1] The primary hazards are skin and serious eye irritation, with a potential for respiratory irritation upon inhalation of its dust.[1][2]
The most critical characteristic for its disposal is its classification as a halogenated organic compound .[3] Halogenated waste streams are treated separately from non-halogenated streams due to the potential formation of highly corrosive and toxic byproducts, such as hydrogen bromide, during incineration.[4] This necessitates specialized disposal equipment, like incinerators with afterburners and scrubbers, making improper segregation a costly and dangerous compliance violation.[5]
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 26218-78-0 | [1] |
| Molecular Formula | C₇H₆BrNO₂ | [1][6] |
| Physical Form | White to almost white crystal or powder | [3] |
| Melting Point | Approx. 108°C | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | [1] |
Pre-Disposal Safety Protocols: PPE and Engineering Controls
Before handling this compound for any procedure, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.
-
Engineering Controls : All handling and waste consolidation must occur within a certified chemical fume hood.[7] This is the primary line of defense to prevent the inhalation of dust particles.[1][2]
-
Eye and Face Protection : Wear chemical safety goggles with side shields or a full-face shield.[1] Standard safety glasses are insufficient.
-
Skin Protection :
-
Hygiene : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
Step-by-Step Waste Collection and Disposal Procedure
The disposal of this compound is managed as regulated hazardous waste. At no point should this chemical or its containers be disposed of in standard trash or down the drain.[1][5][9]
Step 1: Waste Segregation (The Critical First Step)
The cardinal rule of chemical waste disposal is proper segregation.
-
Action : Designate a specific waste container solely for "Halogenated Organic Solids."
-
Causality : Do not mix this compound with non-halogenated waste.[4][5] Mixing these streams complicates the disposal process, significantly increases costs, and can create dangerous chemical incompatibilities.[5][7] For instance, many disposal facilities use fuel blending for non-halogenated solvents, a process for which halogenated compounds are unsuitable.[5]
Step 2: Container Selection and Labeling
Proper containment and identification prevent accidental misuse and ensure compliant disposal.
-
Action : Select a chemically compatible container, typically a high-density polyethylene (HDPE) container with a screw-top, vapor-tight lid.[9][10] As soon as the first particle of waste is added, label the container.
-
The label must include :
-
Causality : A closed and clearly labeled container prevents the release of vapors and provides immediate hazard communication to all laboratory personnel, fulfilling a key requirement of laboratory safety regulations.[4][5][7]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action : Store the sealed waste container in a cool, dry, and well-ventilated location, away from incompatible materials like strong acids, bases, and oxidizing agents.[9][11] It is best practice to use secondary containment, such as a plastic tub, to mitigate potential leaks.[9]
-
Causality : Storing waste in a designated SAA ensures it is managed correctly and does not pose a risk to daily laboratory operations. Secondary containment is a crucial safeguard against spills from a compromised primary container.[9]
Step 4: Arranging for Final Disposal
Final disposal must be handled by trained professionals.
-
Action : Once the container is nearly full (not exceeding 90% capacity) or is no longer needed, contact your institution’s Environmental Health and Safety (EHS) office to schedule a waste pickup.[7][8][10] Follow their specific procedures for documentation and collection.
-
Causality : EHS professionals are trained to manage the logistics of transporting and disposing of hazardous waste according to strict federal, state, and local regulations. The ultimate disposal method will likely be high-temperature incineration in a facility equipped to handle halogenated organic compounds.[12]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to minimize harm.
Small Spill Cleanup Protocol (Solid Material)
This procedure applies to small spills (a few grams) that can be cleaned up safely and quickly.
-
Alert and Secure : Alert personnel in the immediate area. Ensure the spill is within a chemical fume hood if possible.
-
Don PPE : Wear the full PPE described in Section 2 (goggles, gloves, lab coat).
-
Contain and Collect : Do NOT use a dry brush, which can create dust. Gently cover the spill with an inert absorbent material like sand or vermiculite.[8][9] Carefully sweep the material into a suitable container for disposal.[2]
-
Package Waste : Place all contaminated absorbent material, gloves, and wipes into a sealed bag or container. Label it as "Hazardous Waste: this compound spill debris" and dispose of it through EHS.[4][7]
-
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.[8]
First Aid for Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][2]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | 26218-78-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. This compound | 26218-78-0 [chemicalbook.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. benchchem.com [benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ethz.ch [ethz.ch]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-bromonicotinate
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Methyl 6-bromonicotinate (CAS No. 26218-78-0), a halogenated pyridine derivative common in synthetic chemistry, requires meticulous handling. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to build a culture of safety grounded in scientific causality, ensuring that every protocol is a self-validating system of protection.
Hazard Profile: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound is a white to off-white crystalline solid or powder.[1] Its primary hazards, as defined by the Globally Harmonized System (GHS), are the driver for our protective measures.
-
H315 - Causes Skin Irritation: Direct contact can lead to inflammation, redness, and discomfort.[1][2] The solid nature of the compound means that fine powders can easily contaminate surfaces and subsequently skin.
-
H319 - Causes Serious Eye Irritation: The eyes are particularly vulnerable.[1][2] Accidental introduction of even a small amount of dust or a splash from a solution can cause significant irritation and potential damage.
-
H335 - May Cause Respiratory Irritation: While not listed on all safety data sheets, some authoritative sources indicate a risk of respiratory tract irritation.[3][4] This is a critical consideration, as fine powders can become airborne during weighing and transfer operations.
These hazards dictate that our primary goal is to establish a complete barrier between the chemical and the operator, a principle that informs every subsequent recommendation.
The Core PPE Protocol: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all directive. It should be scaled based on the quantity of material being handled and the specific operation being performed. The following table outlines a tiered approach to PPE selection.
| Risk Level / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low Risk (e.g., handling <1g in a fume hood, working with dilute solutions) | Safety glasses with side-shields (ANSI Z87.1 / EN166 compliant).[1][5] | Nitrile gloves.[1][6] | Standard laboratory coat. | Not required if handled exclusively within a certified chemical fume hood.[6][7] |
| Moderate Risk (e.g., weighing >1g outside a fume hood, risk of splashes) | Chemical splash goggles.[1] | Nitrile gloves. | Laboratory coat. A chemical-resistant apron is recommended for splash-prone tasks. | NIOSH/MSHA-approved N95 dust respirator to prevent inhalation of airborne powder.[1][5] |
| High Risk (e.g., large-scale transfers, cleaning up a significant spill) | Full-face shield worn over chemical splash goggles.[1][5] | Nitrile gloves (consider double-gloving). | Chemical-resistant coveralls or suit.[5][8] | A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates.[9] |
Causality of PPE Choices:
-
Eye and Face Protection: Safety glasses are the absolute minimum to guard against incidental contact. However, because this compound is a powder, the risk of airborne particles necessitates the superior seal provided by chemical splash goggles in many situations.[1] A face shield is added during high-risk activities to protect the entire face from splashes.[1][5]
-
Hand Protection: Nitrile gloves offer excellent protection against a broad range of chemicals, including halogenated heterocycles, and are the standard for preventing skin irritation.[6][10] Always inspect gloves for tears or punctures before use and remove them using a technique that avoids contaminating your skin.
-
Body Protection: A lab coat prevents the chemical from getting on your personal clothing. For larger-scale work, more robust protection like an apron or coveralls is necessary to guard against widespread contamination.[5][8] Any contaminated clothing must be removed immediately and laundered separately before reuse.[1][8]
-
Respiratory Protection: The primary engineering control is a well-ventilated space, preferably a chemical fume hood, which mitigates the need for respiratory protection.[1][7] However, when the generation of dust is unavoidable in an open environment, a dust respirator (like an N95) is essential to prevent respiratory irritation.[4][5]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A disciplined workflow is crucial for safety. The following protocol integrates PPE use into the entire handling process, from preparation to disposal.
Experimental Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodology:
-
Preparation and Engineering Controls:
-
Donning PPE:
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don your safety glasses or goggles.
-
Wash and dry your hands, then put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
-
Handling the Chemical:
-
Decontamination and Doffing PPE:
-
After handling is complete, decontaminate the work surface.
-
Remove gloves first, using a peel-off method to avoid touching the outer contaminated surface with your bare hands.
-
Remove your lab coat and hang it in its designated area.
-
Remove your eye protection.
-
Wash your hands and face thoroughly with soap and water.[1]
-
-
Disposal Plan:
-
All excess this compound and contaminated materials (like paper towels or disposable gloves) should be collected in a clearly labeled, sealed container for hazardous waste.[3][7]
-
Do not allow the chemical to enter drains or the environment.[2][7]
-
Disposal must be carried out by a licensed waste disposal company, following all local and national regulations.[7]
-
Emergency Procedures: Immediate Response Plan
In the event of accidental exposure, a swift and correct response is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If the person feels unwell, seek medical advice.
-
Spill: For a small spill, carefully sweep up the solid material, taking care not to create dust, and place it into a sealed container for disposal.[1][3] For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
By adhering to this comprehensive guide, you are not just following rules; you are engaging in a dynamic process of risk assessment and control that ensures your safety and the integrity of your research.
References
-
METHYL BROMIDE HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Post Apple Scientific. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. Oregon OSHA. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Department of Health & Human Services. [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Post Apple Scientific. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
